molecular formula C36H73NO3 B014457 Ceramide NG CAS No. 2304-80-5

Ceramide NG

货号: B014457
CAS 编号: 2304-80-5
分子量: 568.0 g/mol
InChI 键: KZTJQXAANJHSCE-OIDHKYIRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C18 Dihydroceramide is a key intermediate in the de novo sphingolipid biosynthesis pathway, serving as a crucial biological tool for investigating cellular stress responses, apoptosis, and lipid-mediated signaling. Unlike ceramide, it lacks the 4,5-trans double bond in the sphingoid backbone, which renders it unable to directly induce apoptosis, making it an invaluable control compound in studies dissecting the specific roles of ceramide in cellular fate. Its primary research value lies in its use to study the function of the enzyme dihydroceramide desaturase (DES1), which catalyzes its conversion to C18 Ceramide. Researchers utilize C18 Dihydroceramide to modulate the delicate balance within the sphingolipid rheostat, enabling the study of autophagy, cell cycle arrest, and senescence in various cell types, including cancer models. Furthermore, it is essential for exploring the mechanisms of action of certain chemotherapeutic agents and environmental stressors that impact the sphingolipid metabolic network. This high-purity compound is critical for advancing our understanding of lipid biology in areas such as metabolic disease, neurodegeneration, and dermatological research.

属性

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTJQXAANJHSCE-OIDHKYIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177594
Record name Ceramide 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2304-80-5
Record name N-Stearoyl dihydrosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceramide NG
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14706
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceramide 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-STEAROYL DIHYDROSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AD8CNQ956
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cer(d18:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Ceramide NG: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide NG (N-stearoyl-D-erythro-sphinganine), a key sphingolipid naturally present in the stratum corneum, plays a pivotal role in maintaining the structural integrity and barrier function of the skin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis and analysis, along with insights into its involvement in cellular signaling pathways, are presented to support researchers and professionals in the fields of dermatology, cosmetology, and drug development.

Chemical Structure and Identification

This compound, also known as Ceramide 2, is an N-acylated sphingolipid. Its structure consists of a sphinganine (B43673) base (D-erythro-sphinganine) linked to a stearic acid molecule via an amide bond.[1]

IUPAC Name: N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide[1]

Molecular Formula: C₃₆H₇₃NO₃[1]

Molecular Weight: 568.0 g/mol [1]

CAS Number: 2304-80-5[1]

Synonyms: Ceramide 2, N-Stearoyl-D-erythro-sphinganine, N-Stearoyldihydrosphingosine[1]

Physicochemical Properties

The biophysical characteristics of this compound are crucial for its function within the complex lipid matrix of the stratum corneum. These properties influence the organization and permeability of the skin barrier.

PropertyValueReferences
Melting Point 90.0 - 100.0 °C[2]
Solubility Insoluble in water. Soluble in ethanol (B145695) and other organic solvents.[3]
Critical Micelle Concentration (CMC) A specific CMC for this compound is not readily available in the literature. However, for long-chain ceramides (B1148491), the CMC is generally very low due to their high hydrophobicity. For comparison, the CMC of stearoylcarnitine (B3060342), a molecule with a similar long acyl chain, varies from approximately 10 µM to 25 µM depending on the pH.[4] The CMC is influenced by factors such as acyl chain length, head group polarity, temperature, and the ionic strength of the medium.[5][4][5]

Biological Significance and Signaling Pathways

This compound is a fundamental component of the skin's protective barrier, contributing to its structural integrity and regulating water loss.[6][7] It is involved in various cellular signaling pathways that modulate keratinocyte differentiation and apoptosis, crucial processes for maintaining skin homeostasis.[8]

Role in Skin Barrier Function

This compound, along with cholesterol and free fatty acids, forms the lamellar lipid structure in the stratum corneum. This organized structure is essential for the permeability barrier of the skin, preventing excessive transepidermal water loss (TEWL) and protecting against environmental insults.[9][9] The interaction of this compound with cholesterol and fatty acids is critical for the formation of a stable and impermeable barrier.[1]

SkinBarrier cluster_BarrierFunction Skin Barrier Function PermeabilityBarrier Permeability Barrier TEWL Reduced TEWL PermeabilityBarrier->TEWL Leads to Protection Protection PermeabilityBarrier->Protection Provides Ceramide_NG Ceramide_NG LamellarMatrix LamellarMatrix Ceramide_NG->LamellarMatrix Forms LamellarMatrix->PermeabilityBarrier Creates Cholesterol Cholesterol Cholesterol->LamellarMatrix Forms FattyAcids FattyAcids FattyAcids->LamellarMatrix Forms

Signaling in Keratinocyte Differentiation and Apoptosis

Ceramides are bioactive lipids that can act as second messengers in various signaling cascades. They have been shown to influence the differentiation of keratinocytes, the primary cells of the epidermis.[8] Ceramide signaling can also induce apoptosis (programmed cell death), a critical process for the removal of damaged cells and tissue turnover.[10][11][12] The balance of ceramide-mediated signaling is crucial for maintaining a healthy epidermis.

CeramideSignaling cluster_CellularProcesses Cellular Processes cluster_SignalingPathways Signaling Pathways Ceramide_NG This compound PPases Protein Phosphatases (PP1, PP2A) Ceramide_NG->PPases Activates Caspases Caspase Cascade Ceramide_NG->Caspases Activates Differentiation Keratinocyte Differentiation Apoptosis Apoptosis PPases->Differentiation Promotes Caspases->Apoptosis Induces

Experimental Protocols

Synthesis of this compound (N-stearoyl-D-erythro-sphinganine)

This protocol is adapted from established methods for ceramide synthesis.[13][14][15][16]

Materials:

Procedure:

  • Dissolve D-erythro-sphinganine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add triethylamine to the solution to act as a base.

  • Slowly add a solution of stearoyl chloride in anhydrous THF to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

  • Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

SynthesisWorkflow Start Start: D-erythro-sphinganine & Stearoyl chloride Reaction Reaction in THF with TEA Start->Reaction Quench Quenching (NaHCO₃) Reaction->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure this compound Analysis->End

Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound in biological samples, adapted from published methods.[6][17][18][19][20]

Sample Preparation (Lipid Extraction):

  • Homogenize the tissue or cell sample.

  • Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch method).[6]

  • Collect the organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a suitable time to achieve separation.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for this compound.

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.[21][22][23][24][25]

Sample Preparation:

  • Dissolve a sufficient amount of purified this compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Experiments:

  • ¹H NMR: Provides information on the proton environment, including the number of protons, their chemical shifts, and coupling patterns.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure of this compound.

Conclusion

This compound is a vital lipid component of the skin, with well-defined roles in barrier function and cellular signaling. This guide provides a detailed overview of its chemical and physical properties, alongside practical experimental protocols for its synthesis and analysis. A thorough understanding of this compound is essential for the development of advanced skincare formulations and therapeutic strategies for skin disorders characterized by a compromised barrier. The provided methodologies and data aim to facilitate further research and innovation in this field.

References

The Nexus of Barrier Function: A Technical Guide to Ceramide NG Biosynthesis in Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are the cornerstone of the epidermal permeability barrier, with Ceramide NG (also known as Ceramide NS, N-stearoyl-sphinganine) being a key molecular species. Its synthesis in keratinocytes is a meticulously regulated process, critical for maintaining skin hydration and integrity. Dysregulation of this pathway is implicated in various dermatological conditions, making it a prime target for therapeutic intervention. This guide provides an in-depth exploration of the this compound biosynthesis pathway in keratinocytes, detailing the enzymatic players, regulatory signaling cascades, and key experimental methodologies for its investigation.

The Core Biosynthetic Pathway of this compound

This compound is synthesized primarily through the de novo pathway, a series of enzymatic reactions localized to the endoplasmic reticulum (ER) of keratinocytes.[1][2] The pathway culminates in the formation of dihydroceramide (B1258172), which is subsequently desaturated to yield ceramide.

The key steps are as follows:

  • Condensation of Serine and Palmitoyl-CoA: The pathway is initiated by the serine palmitoyltransferase (SPT) enzyme complex, which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.[2] This is the rate-limiting step in ceramide biosynthesis.

  • Reduction to Sphinganine (B43673): 3-ketosphinganine is rapidly reduced to sphinganine by the enzyme 3-ketosphinganine reductase.[1]

  • Acylation of Sphinganine: This is the crucial step where the fatty acid tail is attached. Ceramide synthases (CerS) catalyze the N-acylation of sphinganine with a fatty acyl-CoA. For this compound, this involves the addition of a stearoyl-CoA (C18:0). In human keratinocytes, Ceramide Synthase 3 (CERS3) and Ceramide Synthase 4 (CERS4) are the most abundantly expressed isoforms.[1][3] CERS3 exhibits broad substrate specificity, including C18-acyl-CoA, while CERS4 shows a preference for C18- and C20-acyl-CoAs.[1][4] Ceramide Synthase 1 (CERS1) is highly specific for C18:0-CoA but is expressed at lower levels in keratinocytes compared to CERS3 and CERS4.[4][5]

  • Desaturation to this compound: The resulting dihydroceramide (N-stearoyl-sphinganine) is then desaturated by dihydroceramide desaturase 1 (DEGS1) to introduce a double bond into the sphingoid base, forming this compound (N-stearoyl-sphingosine).[1]

G cluster_ER Endoplasmic Reticulum Serine L-Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase DHCer Dihydrothis compound (N-stearoyl-sphinganine) Sphinganine->DHCer StearoylCoA Stearoyl-CoA (C18:0) StearoylCoA->DHCer CERS3, CERS4 (major) CERS1 (minor) CerNG This compound (N-stearoyl-sphingosine) DHCer->CerNG DEGS1

Figure 1: De novo biosynthesis pathway of this compound in the endoplasmic reticulum of keratinocytes.

Quantitative Data

Quantitative analysis of ceramide species is essential for understanding the biochemical basis of skin health and disease. The following tables summarize key quantitative data related to this compound biosynthesis.

Table 1: Kinetic Parameters of Human Ceramide Synthases

EnzymeSubstrateKm (µM)VmaxkcatReference
CERS3Sphinganine1.7Not ReportedNot Reported[6]
General CerS RangeSphinganine2 - 5Not ReportedNot Reported[7]
CERS (unspecified)NBD-sphinganine (with C16:0-CoA)1.16 ± 0.36Not ReportedNot Reported[8]
CERS (unspecified)NBD-sphinganine (with C24:1-CoA)3.61 ± 1.86Not ReportedNot Reported[8]

Vmax and kcat values are often dependent on the specific experimental conditions and are not consistently reported across the literature.

Table 2: Representative Ceramide Levels in Human Keratinocytes

Ceramide SpeciesConditionConcentration (pmol/500 µg protein)Reference
C18-CeramideUnstimulated~100[9]
C18-CeramideStimulated (1 mM NDPO2, 4h)~350[9]
Total CeramidesProliferating KeratinocytesLower[10]
Total CeramidesLate Differentiated Keratinocytes~10-fold higher than sphingoid bases[10]

Absolute ceramide levels can vary significantly based on cell culture conditions, differentiation state, and analytical methodology.

Regulatory Signaling Pathways

The synthesis of this compound in keratinocytes is tightly regulated by signaling pathways that respond to differentiation cues and environmental stressors. A key regulatory hub is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.

PPAR-Mediated Regulation:

  • PPARβ/δ and PPARγ are the primary isoforms involved in regulating ceramide synthesis in keratinocytes.[11][12]

  • Activation of PPARβ/δ and PPARγ leads to the upregulation of CERS3 mRNA expression.[11][13]

  • This regulation is crucial during keratinocyte differentiation, a process that requires a significant increase in ceramide production to form the skin barrier.[5]

  • Upstream signals that can activate this pathway include pro-inflammatory cytokines such as TNF-α and IFN-γ , which induce keratinocyte differentiation and can upregulate PPARβ/δ expression.[2][14]

G cluster_all Regulatory Signaling in Keratinocytes Stimuli Inflammatory Signals (TNF-α, IFN-γ) Differentiation Cues PPARs PPARβ/δ and PPARγ (Activation & Upregulation) Stimuli->PPARs Nucleus Nucleus PPARs->Nucleus Translocation CERS3_Gene CERS3 Gene Nucleus->CERS3_Gene Binds to Promoter Region (via PPRE) CERS3_mRNA CERS3 mRNA CERS3_Gene->CERS3_mRNA Transcription CERS3_Protein CERS3 Protein CERS3_mRNA->CERS3_Protein Translation CerNG_Synth Increased this compound Synthesis CERS3_Protein->CerNG_Synth

Figure 2: PPAR-mediated signaling pathway regulating CERS3 expression and this compound synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway in keratinocytes.

Total Lipid Extraction from Cultured Keratinocytes (Modified Bligh & Dyer Method)

This protocol is designed for the extraction of total lipids, including ceramides, from a pellet of cultured keratinocytes.

Materials:

  • Cultured keratinocyte cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream evaporator

Procedure:

  • Cell Harvesting: Harvest cultured keratinocytes by trypsinization or scraping. Centrifuge to obtain a cell pellet.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual culture medium. Centrifuge at 500 x g for 5 minutes at 4°C after each wash.

  • Homogenization: Resuspend the cell pellet (e.g., 10 x 106 cells) in 1.0 mL of PBS.

  • Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension in a glass tube.[15]

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds.[15]

  • Centrifugation: Centrifuge the mixture at 500 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, bypassing the protein disk, and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) and store at -80°C until analysis.

G start Keratinocyte Cell Pellet wash Wash with ice-cold PBS start->wash homogenize Resuspend in PBS wash->homogenize extract Add Chloroform:Methanol (1:2) Vortex homogenize->extract phase_sep1 Add Chloroform, Vortex extract->phase_sep1 phase_sep2 Add 0.9% NaCl, Vortex phase_sep1->phase_sep2 centrifuge Centrifuge (500 x g, 10 min) phase_sep2->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry under Nitrogen collect->dry end Resuspend and Store at -80°C dry->end

Figure 3: Experimental workflow for total lipid extraction from cultured keratinocytes.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound from a lipid extract using Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

  • Dried lipid extract from keratinocytes

  • Ceramide internal standards (e.g., C17:0 Ceramide)

  • LC-MS grade solvents: Acetonitrile, Isopropanol, Methanol, Water, Formic Acid

  • Ammonium (B1175870) formate (B1220265)

  • UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer

  • C18 reversed-phase column (e.g., ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm)

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract in a suitable injection solvent (e.g., methanol or a mixture of mobile phases). Spike the sample with a known concentration of an internal standard (e.g., C17:0 Ceramide) for quantification.

  • LC Separation:

    • Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate.[16]

    • Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[16]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-17 min: 40% to 95% B

      • 17-19 min: Hold at 95% B

      • 19.01-20 min: Return to 40% B for re-equilibration.[16]

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound (d18:1/18:0): Monitor the transition from the precursor ion (m/z 566.5) to a characteristic product ion (e.g., m/z 264.3, corresponding to the sphingosine (B13886) backbone).

    • MRM Transition for Internal Standard (e.g., C17:0 Ceramide): Monitor the appropriate precursor-to-product ion transition.

  • Quantification: Generate a calibration curve using known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

In Vitro Ceramide Synthase Activity Assay

This assay measures the activity of CerS enzymes in keratinocyte lysates by quantifying the formation of a ceramide product.

Materials:

  • Keratinocyte cell lysate

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Sphinganine (substrate)

  • Stearoyl-CoA (substrate)

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Reaction termination solution: Chloroform:Methanol (1:2, v/v)

  • LC-MS/MS system for product quantification

Procedure:

  • Lysate Preparation: Lyse cultured keratinocytes by sonication or detergent-based methods on ice. Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Keratinocyte lysate (e.g., 20-50 µg of total protein)

    • Assay Buffer

    • Sphinganine (e.g., final concentration of 10 µM)

    • BSA (e.g., final concentration of 0.5 mg/mL)

  • Initiate Reaction: Start the reaction by adding Stearoyl-CoA (e.g., final concentration of 50 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding 3.75 volumes of chloroform:methanol (1:2, v/v).

  • Lipid Extraction and Analysis: Proceed with the lipid extraction protocol (as described in 4.1) and quantify the newly synthesized N-stearoyl-sphinganine (Dihydrothis compound) using LC-MS/MS.

  • Data Analysis: Calculate the enzyme activity as the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg protein).

Conclusion

The biosynthesis of this compound in keratinocytes is a fundamental process for skin health, orchestrated by a specific set of enzymes and regulated by intricate signaling networks. CERS3 and CERS4 have emerged as the predominant synthases responsible for its production, with their expression being tightly linked to keratinocyte differentiation and inflammatory signaling through PPARs. The methodologies outlined in this guide provide a robust framework for researchers to dissect this critical pathway, paving the way for the development of novel therapeutic strategies for a host of skin disorders characterized by barrier dysfunction.

References

The Pivotal Role of Ceramide NG in Stratum Corneum Lipid Organization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against environmental insults and prevents excessive transepidermal water loss (TEWL). This crucial function is largely dictated by the unique molecular organization of its intercellular lipid matrix, which is predominantly composed of ceramides (B1148491), cholesterol, and free fatty acids. Among the diverse classes of ceramides, Ceramide NG (also known as Ceramide 2) plays a fundamental role in establishing the structural integrity and lamellar organization of this barrier. This technical guide provides an in-depth analysis of the role of this compound in the stratum corneum, focusing on its influence on lipid organization, its biophysical properties, and its interactions with other key lipid components. Experimental methodologies for studying these phenomena are detailed, and quantitative data from relevant studies are presented for comparative analysis.

Introduction: The Architecture of the Skin's Barrier

The "brick and mortar" model of the stratum corneum aptly describes its structure, with corneocytes (bricks) embedded in a continuous lipid matrix (mortar). This lipid matrix is not an amorphous mixture but a highly organized, multi-lamellar structure. The lipids are arranged into two main lamellar phases: the short periodicity phase (SPP) with a repeat distance of approximately 6 nm and the long periodicity phase (LPP) with a repeat distance of about 13 nm. The precise arrangement and packing of these lipids are critical for the barrier's effectiveness.

This compound, consisting of a sphingosine (B13886) base linked to a non-hydroxylated fatty acid, is a key architect of this structure. Its molecular configuration allows for the formation of dense, highly organized lipid arrays within the intercellular matrix[1]. These tightly packed structures are essential for the impermeability of the skin barrier, providing a robust shield against external threats and regulating water flux[1][2].

Biophysical Properties and Interaction of this compound in the Lipid Matrix

The biophysical properties of this compound and its interactions with cholesterol and free fatty acids are central to its function. Molecular dynamics simulations and experimental studies have shown that ceramides, in general, induce a high degree of order in lipid bilayers[3].

Key Interactions and Effects:

  • Dense Packing: this compound's structure facilitates strong van der Waals interactions with neighboring lipids, leading to a tightly packed and ordered lipid organization. This dense packing is crucial for forming the orthorhombic lateral packing observed in the stratum corneum, which is the most impermeable arrangement[4][5].

  • Hydrogen Bonding: The headgroup of this compound can participate in an extensive network of hydrogen bonds with adjacent ceramides, cholesterol, and free fatty acids. This network is vital for the stability of the lamellar structure.

  • Interaction with Cholesterol: Cholesterol is known to increase the packing density and order of ceramide-containing bilayers. It is believed to fill the voids between the bulky ceramide headgroups, further reducing the permeability of the membrane.

  • Role of Free Fatty Acids: Long-chain free fatty acids are essential for the formation of the long periodicity phase and contribute to the overall stability and impermeability of the lipid matrix[6].

Quantitative Data on Stratum Corneum Lipid Organization

The following tables summarize quantitative data from studies on stratum corneum lipid models, which provide insights into the structural parameters influenced by ceramides, including those closely related to this compound (e.g., Ceramide NS).

Table 1: Lamellar Phase Repeat Distances in Stratum Corneum Lipid Models

Lipid CompositionExperimental TechniqueLamellar PhaseRepeat Distance (nm)Reference
Human Stratum CorneumSmall-Angle X-ray Scattering (SAXS)Short Periodicity Phase (SPP)~6.4[7]
Human Stratum CorneumSmall-Angle X-ray Scattering (SAXS)Long Periodicity Phase (LPP)~13.4[7]
Ceramide NS, FFA, CholesterolX-ray Diffraction (XRD)Short Lamellar Phase (SLP)5.3[8]
Ceramide NS, FFA, Cholesterol, Cholesteryl SulfateX-ray Diffraction (XRD)Long Lamellar Phase (LLP)12.2[8]
Model Lipid Mixture with Deuterated CeramideNeutron DiffractionLamellar Phase5.4[9]

Table 2: Effect of Ceramide-Containing Formulations on Transepidermal Water Loss (TEWL)

FormulationStudy PopulationDurationChange in TEWLReference
Ceramide-containing EmulsionHealthy Volunteers (SLS-irritated skin)4 weeks36.7% decrease[10]
Topical Ceramide MoisturizerAtopic Dermatitis Patients2 weeksSignificant decrease (mean -24.46)[11]

Experimental Protocols

Small-Angle X-ray Scattering (SAXS) for Lamellar Structure Determination

SAXS is a powerful technique to determine the lamellar organization of lipids in the stratum corneum.

Methodology:

  • Sample Preparation: Isolated stratum corneum sheets or reconstituted lipid mixtures (containing this compound, cholesterol, and free fatty acids in a physiologically relevant molar ratio) are hydrated in a controlled environment (e.g., specific relative humidity or in buffer). The sample is then mounted in a sample holder with thin X-ray transparent windows (e.g., mica or Kapton).

  • Data Acquisition: The sample is exposed to a collimated monochromatic X-ray beam. The scattered X-rays are detected by a 2D detector. Diffraction patterns are recorded as a function of the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).

  • Data Analysis: The positions of the diffraction peaks in the SAXS pattern are used to calculate the repeat distance (d) of the lamellar phases using Bragg's law (d = 2π/q). The presence of multiple equidistant peaks indicates a well-ordered lamellar structure.

SAXS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Lipid_Mixture Lipid Mixture (this compound, Cholesterol, FFA) Hydration Hydration Lipid_Mixture->Hydration Mounting Mounting in Sample Holder Hydration->Mounting Sample Sample Mounting->Sample XRay_Beam X-ray Beam XRay_Beam->Sample Detector 2D Detector Sample->Detector Diffraction_Pattern Diffraction Pattern Detector->Diffraction_Pattern Peak_Analysis Peak Position Analysis Diffraction_Pattern->Peak_Analysis Lamellar_Spacing Calculate Lamellar Repeat Distance (d) Peak_Analysis->Lamellar_Spacing

Fig. 1: Workflow for SAXS analysis of SC lipids.
Neutron Diffraction for Determining Molecular Arrangement

Neutron diffraction, particularly with the use of deuterated lipids, provides detailed information on the arrangement and localization of specific molecules within the lipid lamellae.

Methodology:

  • Sample Preparation: Lipid mixtures are prepared, often with one component (e.g., a specific ceramide) being perdeuterated. The lipids are dissolved in an organic solvent, deposited on a substrate (e.g., a silicon wafer), and annealed to form oriented multi-lamellar stacks. The sample is then hydrated in a controlled D₂O/H₂O vapor environment.

  • Data Acquisition: The oriented sample is placed in a neutron beam, and the diffracted neutrons are collected by a detector. By varying the D₂O/H₂O ratio (contrast variation), the scattering length density profile of the unit cell can be determined.

  • Data Analysis: The diffraction data is used to calculate the scattering length density profile, which reveals the distribution of different molecular groups (e.g., lipid headgroups, acyl chains) along the axis perpendicular to the bilayer. The position of the deuterated lipid can be precisely located within this profile.

Neutron_Diffraction_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Deuterated_Lipids Deuterated Lipid Mixture Deposition Deposition on Substrate Deuterated_Lipids->Deposition Hydration Hydration (D₂O/H₂O) Deposition->Hydration Sample Oriented Sample Hydration->Sample Neutron_Beam Neutron Beam Neutron_Beam->Sample Detector Detector Sample->Detector Diffraction_Data Diffraction Data Detector->Diffraction_Data Contrast_Variation Contrast Variation Analysis Diffraction_Data->Contrast_Variation SLD_Profile Scattering Length Density Profile Contrast_Variation->SLD_Profile

Fig. 2: Workflow for Neutron Diffraction analysis.
Cryo-Electron Microscopy (Cryo-EM) for Visualizing Lipid Lamellae

Cryo-EM allows for the direct visualization of the lipid lamellae in a near-native, hydrated state.

Methodology:

  • Sample Preparation: A small aliquot of a suspension of stratum corneum or reconstituted lipid vesicles is applied to an EM grid. The grid is blotted to create a thin film and then rapidly plunge-frozen in a cryogen (e.g., liquid ethane). This vitrification process prevents the formation of ice crystals, preserving the native structure.

  • Imaging: The vitrified sample is transferred to a cryo-electron microscope and imaged at cryogenic temperatures using a low electron dose to minimize radiation damage.

  • Image Analysis: The resulting images are analyzed to visualize the lamellar structures and measure their repeat distances.

CryoEM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Image Analysis Lipid_Suspension Lipid Suspension Grid_Application Apply to EM Grid Lipid_Suspension->Grid_Application Blot_Plunge Blot and Plunge-Freeze Grid_Application->Blot_Plunge Cryo_TEM Cryo-TEM Blot_Plunge->Cryo_TEM Low_Dose_Imaging Low-Dose Imaging Cryo_TEM->Low_Dose_Imaging Micrographs Cryo-EM Micrographs Low_Dose_Imaging->Micrographs Image_Processing Image Processing Micrographs->Image_Processing Structure_Visualization Visualize Lamellar Structures Image_Processing->Structure_Visualization

Fig. 3: Workflow for Cryo-EM of SC lipids.

Signaling Pathways Involving Ceramides in Keratinocytes

While specific signaling pathways for this compound are not yet fully elucidated, it is understood that ceramides, in general, are bioactive molecules that can influence keratinocyte differentiation and apoptosis. For instance, ceramides can up-regulate the expression of the ATP-binding cassette transporter A12 (ABCA12), a key transporter of glucosylceramides to lamellar bodies, via the PPARδ signaling pathway. This suggests a feed-forward mechanism where ceramides promote the machinery for their own delivery to the extracellular space.

Ceramide_Signaling Ceramide_NG This compound (intracellular) PPARd PPARδ Ceramide_NG->PPARd activates ABCA12_Expression ↑ ABCA12 Gene Expression PPARd->ABCA12_Expression Glucosylceramide_Transport ↑ Glucosylceramide Transport to Lamellar Bodies ABCA12_Expression->Glucosylceramide_Transport Extracellular_Ceramides ↑ Extracellular Ceramides Glucosylceramide_Transport->Extracellular_Ceramides Barrier_Formation Enhanced Barrier Formation Extracellular_Ceramides->Barrier_Formation

Fig. 4: Putative this compound signaling pathway.

Conclusion

This compound is an indispensable component of the stratum corneum, playing a critical role in the organization of the intercellular lipid matrix. Its unique structure promotes the formation of a densely packed, highly ordered, and impermeable barrier essential for skin health. Understanding the biophysical properties of this compound and its interactions with other lipids is crucial for the development of advanced skincare formulations and novel therapeutic strategies for skin barrier defects. The experimental approaches detailed in this guide provide a framework for further investigation into the intricate role of this compound and other ceramides in maintaining the integrity of the skin's primary defense. Further research focusing on the specific signaling roles of this compound will undoubtedly uncover new avenues for modulating skin barrier function.

References

Ceramide NG signaling cascade in skin barrier function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ceramide NG Signaling Cascade in Skin Barrier Function

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary permeability barrier, preventing water loss and protecting against external insults. This barrier is critically dependent on its unique lipid composition, of which ceramides (B1148491) are a major component, constituting approximately 50% of the intercellular lipids by mass.[1] this compound, also known as Ceramide 2, is a key subspecies composed of a sphinganine (B43673) base linked to a non-hydroxylated fatty acid.[2][3] While traditionally recognized for its structural role in forming the highly ordered lamellar lipid structures essential for barrier integrity, this compound also contributes to the broader ceramide pool that engages in complex signaling cascades. These pathways regulate fundamental cellular processes in the epidermis, including keratinocyte differentiation, proliferation, and apoptosis, which are integral to the formation and maintenance of a competent skin barrier. This technical guide delineates the structural and signaling roles of this compound, presents quantitative data on the impact of ceramides on barrier function, details key experimental protocols for analysis, and provides visual diagrams of the core pathways and workflows.

The Structural Role of this compound in the Stratum Corneum

This compound (N-stearoylsphinganine) is a fundamental component of the skin's protective barrier.[2] Its molecular structure allows it to form dense, highly organized lamellar structures within the intercellular lipid matrix of the stratum corneum.[2] This tightly packed arrangement, formed in conjunction with cholesterol and free fatty acids, is what imparts the skin with its essential impermeability, preventing excessive transepidermal water loss (TEWL) and blocking the entry of environmental aggressors and pathogens.[2][4] A deficiency in total ceramides, or an altered profile of ceramide species, is linked to diminished barrier function and skin disorders such as atopic dermatitis.[5] this compound reinforces this barrier, retains moisture, and contributes to skin elasticity and firmness.[6]

G cluster_components Core Components CerNG This compound (Ceramide 2) Matrix Intercellular Lipid Matrix (Lamellar Sheets) CerNG->Matrix Cholesterol Cholesterol Cholesterol->Matrix FFA Free Fatty Acids FFA->Matrix SC Stratum Corneum Integrity Matrix->SC Barrier Permeability Barrier Function SC->Barrier Hydration Increased Hydration Barrier->Hydration TEWL Decreased TEWL Barrier->TEWL Protection Protection from External Stressors Barrier->Protection

Caption: Structural role of this compound in the skin barrier.

Ceramide Synthesis and Signaling Pathways

Ceramides, including this compound, are synthesized in the epidermis through two primary pathways: the de novo pathway and the sphingomyelin (B164518) hydrolysis pathway.[7] While this compound's direct initiation of a unique signaling cascade is not well-defined, its synthesis contributes to the total cellular ceramide pool, which acts as a critical signaling hub. Elevated ceramide levels trigger downstream signaling events that influence key cellular decisions.

Key Ceramide-Mediated Signaling Events:

  • Activation of Protein Phosphatases: Ceramides can activate protein phosphatase 1A (PP1A) and 2A (PP2A).[8] These phosphatases can dephosphorylate and inactivate pro-survival kinases like Akt (Protein Kinase B), thereby tilting the cellular balance towards growth arrest or apoptosis.[8]

  • Keratinocyte Differentiation: Ceramide signaling is involved in mediating keratinocyte differentiation induced by factors like TNF-α and Vitamin D3.[8] Furthermore, ceramides have been shown to increase the expression of caspase-14, an enzyme crucial for the terminal differentiation of keratinocytes and the processing of profilaggrin into filaggrin, a key component of the Natural Moisturizing Factor (NMF).[9][10]

  • Apoptosis Induction: In response to stressors like UVB radiation, increased cellular ceramide levels can induce apoptosis in keratinocytes.[8]

G cluster_synthesis Ceramide Synthesis cluster_signaling Downstream Signaling Cascades DeNovo De Novo Synthesis (ER) CeramidePool Cellular Ceramide Pool (includes this compound) DeNovo->CeramidePool SM_Hydrolysis Sphingomyelin Hydrolysis SM_Hydrolysis->CeramidePool Sphingomyelin Sphingomyelin SMase Sphingomyelinase (SMase) Sphingomyelin->SMase SMase->CeramidePool hydrolyzes PP2A Activation of PP1A / PP2A CeramidePool->PP2A Caspase14 Increased Caspase-14 Expression CeramidePool->Caspase14 Apoptosis Apoptosis CeramidePool->Apoptosis high levels Akt Inhibition of Akt / PKB PP2A->Akt GrowthArrest Cell Growth Arrest Akt->GrowthArrest promotes survival Akt->Apoptosis Differentiation Terminal Differentiation Caspase14->Differentiation

Caption: General ceramide synthesis and signaling pathways.

Quantitative Data on Ceramide's Impact on Skin Barrier Function

The topical application of ceramide-containing formulations has been clinically shown to improve skin barrier function by increasing hydration and reducing Transepidermal Water Loss (TEWL).

ParameterBaseline (Mean ± SEM)2 Hours Post-Application4 Hours Post-Application24 Hours Post-ApplicationP-Value
TEWL (g/hm²) 8.45 ± 0.656.34 (↓25%)6.59 (↓22%)6.59 (↓22%)<0.001
Table 1: Effect of a single topical application of a ceramide-containing cream on Transepidermal Water Loss (TEWL). Data is synthesized from a study demonstrating significant decreases in TEWL compared to baseline, which were maintained for 24 hours.[11]

In addition to improving barrier function, studies have quantified the increase in key stratum corneum lipids following the application of a ceramide-containing moisturizer.

Stratum Corneum LipidBaseline (ng/tape)4 Weeks Post-Application (ng/tape)% IncreaseP-Value
Total Ceramides 36.359.563.9%<0.05
Cholesterol 13.923.971.9%<0.05
Free Fatty Acids 12.821.064.1%<0.05
Table 2: Increase in stratum corneum intercellular lipid levels after four weeks of application of a ceramide-containing moisturizing cream. Data is adapted from a study analyzing tape strips from subjects with dry skin.[4]

Experimental Protocols

Measurement of Transepidermal Water Loss (TEWL)

TEWL is the most widely used objective measurement for assessing skin barrier function.[12] It quantifies the flux of water vapor diffusing through the stratum corneum into the environment.[13]

Objective: To quantify skin barrier integrity by measuring the rate of water evaporation from the skin surface.

Methodology: Open-Chamber Evaporimetry

  • Acclimatization: The subject must acclimatize in a room with controlled temperature (e.g., 20-22°C) and relative humidity (e.g., 40-60%) for at least 20-30 minutes before measurements.

  • Device: An open-chamber evaporimeter (e.g., Tewameter®) is used. This device features a probe with two pairs of sensors (temperature and relative humidity) that calculate the water vapor pressure gradient.[14]

  • Measurement:

    • The probe is placed gently and perpendicularly on the skin surface without exerting pressure.

    • The device is held steady until a stable reading is obtained, typically within 30-60 seconds.

    • Multiple readings (e.g., three consecutive measurements) are taken from the same site and averaged.

  • Data Expression: TEWL is expressed in grams per square meter per hour (g/m²/h).[13] Higher values indicate a more compromised barrier function.

Analysis of Stratum Corneum Ceramides via HPLC-MS/MS

This protocol outlines the process for extracting and quantifying ceramide species, including this compound, from the stratum corneum.

Objective: To identify and quantify the profile of ceramide species in the outermost layer of the skin.

G A 1. Sample Collection (Tape Stripping) B 2. Lipid Extraction (e.g., Bligh-Dyer method) A->B C 3. Chromatographic Separation (Reversed-Phase HPLC) B->C D 4. Mass Spectrometry (Q-TOF or Triple Quadrupole MS/MS) C->D E 5. Data Analysis (Quantification & Identification) D->E

Caption: Workflow for Ceramide Analysis from Stratum Corneum.

Methodology:

  • Sample Collection (Tape Stripping):

    • Adhesive tape strips (e.g., D-Squame®) are firmly pressed onto the skin site of interest (e.g., forearm).

    • The tape is then removed in a single, swift motion, collecting the outermost layers of the stratum corneum.[15]

    • This process is repeated sequentially on the same site if depth profiling is required. The first 1-2 strips are often discarded to remove surface contaminants.

  • Lipid Extraction:

    • The collected tape strips are placed in a glass vial.

    • Lipids are extracted using a solvent mixture, typically chloroform/methanol.[16][17] A common procedure is a modified Bligh and Dyer method.

    • The mixture is vortexed and/or sonicated to ensure complete extraction.

    • The sample is centrifuged to separate the organic (lipid-containing) and aqueous phases. The lower organic phase is carefully collected.[17]

    • The solvent is evaporated to dryness under a stream of nitrogen gas.

  • Sample Preparation for HPLC:

    • The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/chloroform) compatible with the HPLC mobile phase.

  • HPLC-MS/MS Analysis:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) is used.[18][19]

    • Chromatographic Separation: The sample is injected onto a reversed-phase column (e.g., C18 or RP-amide). A gradient elution program is used to separate the different ceramide classes and species based on their hydrophobicity.[15][20]

    • Mass Spectrometry: The eluate is ionized (e.g., using Electrospray Ionization - ESI) and analyzed by the mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for targeted quantification of known ceramide species, including this compound.[20] High-resolution MS can be used for the identification of unknown species.[15][21]

  • Data Analysis:

    • Ceramide species are identified based on their retention time and specific mass transitions.

    • Quantification is achieved by comparing the peak area of each ceramide species to that of an appropriate internal standard.

Conclusion

This compound is a cornerstone of skin barrier function, acting primarily through its structural integration into the stratum corneum's intercellular lipid matrix. This structural role is fundamental to preventing water loss and protecting the body from the external environment. Concurrently, as a component of the total epidermal ceramide pool, it contributes to vital signaling cascades that govern keratinocyte differentiation and homeostasis, processes that are indispensable for the continuous renewal and integrity of the skin barrier. Understanding these dual roles is critical for the development of advanced dermatological therapies and cosmetic formulations aimed at restoring and enhancing skin barrier function in both healthy and compromised skin conditions.

References

An In-depth Technical Guide to the Enzymes of Ceramide NG Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide NG, also known as Ceramide 2, is a vital sphingolipid characterized by its N-acylation with nervonic acid (C24:1), a very-long-chain monounsaturated fatty acid. This unique structure imparts specific biophysical properties that are crucial for the integrity and function of cellular membranes, particularly in the nervous system and the skin. The precise regulation of this compound levels, through a delicate balance of its synthesis and degradation, is essential for cellular homeostasis. Dysregulation of this metabolic pathway has been implicated in a variety of pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer. This technical guide provides a comprehensive overview of the core enzymes involved in the synthesis and degradation of this compound, detailing their biochemical properties, relevant experimental protocols, and associated signaling pathways.

I. This compound Synthesis: A Multi-step Enzymatic Cascade

The biosynthesis of this compound is a multi-step process primarily occurring in the endoplasmic reticulum (ER). It follows the general de novo ceramide synthesis pathway, with the specificity for the nervonic acid acyl chain being conferred by a specific ceramide synthase isoform.

Key Enzymes in this compound Synthesis

The synthesis of this compound is orchestrated by a series of enzymes, with Ceramide Synthase 2 (CerS2) playing the pivotal role in incorporating the characteristic nervonic acid chain.

Table 1: Key Enzymes in the De Novo Synthesis of this compound

EnzymeGeneSubstratesProductCellular Location
Serine Palmitoyltransferase (SPT) SPTLC1, SPTLC2, SPTLC3L-serine, Palmitoyl-CoA3-KetosphinganineEndoplasmic Reticulum
3-Ketodihydrosphingosine Reductase (KDSR) KDSR3-Ketosphinganine, NADPHSphinganine (Dihydrosphingosine)Endoplasmic Reticulum
Ceramide Synthase 2 (CerS2) CERS2Sphinganine, Nervonoyl-CoA (C24:1-CoA)Dihydrothis compoundEndoplasmic Reticulum
Dihydroceramide Desaturase 1 (DEGS1) DEGS1Dihydrothis compoundThis compoundEndoplasmic Reticulum

Ceramide Synthase 2 (CerS2): The Architect of this compound

CerS2 is the key enzyme that defines the nervonic acid acyl chain of this compound. It exhibits a high degree of specificity for very-long-chain fatty acyl-CoAs, including nervonoyl-CoA (C24:1-CoA)[1]. While other ceramide synthases like CerS3 and CerS4 may also exhibit some activity towards C24:1-CoA, CerS2 is considered the primary synthase for this specific ceramide species.[2][3] The activity of CerS2 can be influenced by cellular factors; for instance, the acyl-CoA-binding protein (ACBP) has been shown to stimulate CerS2 activity. In the absence of ACBP, CerS2 activity with C24:1-CoA as a substrate was reported to be 82 ± 7 pmol/mg/min, and this activity more than doubled in the presence of ACBP.[4]

Salvage Pathway

In addition to the de novo pathway, this compound can also be synthesized through the salvage pathway. This pathway recycles sphingosine (B13886), a product of ceramide degradation, back into ceramide. Ceramide Synthase 2 is also involved in this pathway, acylating sphingosine with nervonoyl-CoA to directly form this compound.

Ceramide_NG_Synthesis cluster_de_novo De Novo Synthesis Pathway (ER) cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KDSR Dihydrothis compound Dihydrothis compound Sphinganine->Dihydrothis compound CerS2 (Nervonoyl-CoA) This compound This compound Dihydrothis compound->this compound DEGS1 Sphingosine Sphingosine Ceramide NG_salvage This compound Sphingosine->Ceramide NG_salvage CerS2 (Nervonoyl-CoA) Ceramide_NG_Degradation This compound This compound Sphingosine + Nervonic Acid Sphingosine + Nervonic Acid This compound->Sphingosine + Nervonic Acid Neutral Ceramidase (ASAH2) Acid Ceramidase (ASAH1) CerS2_Assay_Workflow A Cell Lysate Preparation B Enzyme Reaction Setup (Lysate, Sphinganine, Buffer) A->B C Reaction Initiation (Add Nervonoyl-CoA) B->C D Incubation (37°C) C->D E Reaction Termination & Lipid Extraction D->E F Sample Preparation for LC-MS/MS E->F G LC-MS/MS Analysis (MRM) F->G H Data Analysis G->H Apoptosis_Signaling This compound This compound JNK JNK This compound->JNK Mitochondria Mitochondria This compound->Mitochondria PP2A PP2A This compound->PP2A Bcl-2 family Bcl-2 family JNK->Bcl-2 family Bcl-2 family->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Akt Akt PP2A->Akt Inflammation_Signaling Inflammatory Stimuli Inflammatory Stimuli This compound This compound Inflammatory Stimuli->this compound TLR4 TLR4 This compound->TLR4 NF-kB NF-kB TLR4->NF-kB Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB->Pro-inflammatory Gene Expression

References

Whitepaper: The Pivotal Role of Ceramide NG in Epidermal Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier between the body and the external environment. Its integrity is paramount for preventing excessive water loss and protecting against external threats. This barrier is critically dependent on the unique lipid composition of the intercellular space, which is primarily composed of ceramides (B1148491), cholesterol, and free fatty acids. Among the various classes of ceramides, Ceramide NG (also known as Ceramide 2) plays a fundamental role in structuring and maintaining the water permeability barrier.[1] This technical guide provides an in-depth examination of this compound's function, its biosynthesis, and its quantitative relevance in skin health and disease. Furthermore, it details key experimental protocols essential for investigating the epidermal barrier, offering a valuable resource for researchers and developers in dermatology and cosmetic science.

The Stratum Corneum and the Epidermal Lipid Barrier

The epidermis is a dynamic, stratified epithelium that undergoes constant renewal to maintain skin homeostasis.[2] Its terminal layer, the stratum corneum, is often described by the "bricks and mortar" model, where terminally differentiated keratinocytes (corneocytes, the "bricks") are embedded in a lipid-rich intercellular matrix (the "mortar").[2] This lipid matrix is the principal component responsible for the skin's barrier function.[1] It is organized into highly ordered lamellar structures that effectively limit transepidermal water loss (TEWL) and prevent the ingress of allergens, irritants, and pathogens.[1][3] Ceramides are the most abundant lipid class in the SC, constituting approximately 50% of the total lipid mass by weight, and are therefore essential for the formation and function of these lamellar structures.[1][4][5]

This compound (Ceramide 2): Structure and Significance

Ceramides are a complex family of sphingolipids, each characterized by a sphingoid base linked to a fatty acid via an amide bond.[1][2] The nomenclature reflects structural variations in both the sphingoid base and the fatty acid chain. This compound, formerly known as Ceramide 2, consists of a sphingoid base (sphinganine) N-acylated with a non-hydroxylated fatty acid.[4][6]

Its specific molecular configuration is crucial for its function. The long, saturated, non-hydroxylated acyl chain of this compound allows it to pack tightly with other lipids, particularly cholesterol and free fatty acids.[6] This tight packing is fundamental to forming the dense, highly organized, and impermeable lamellar lipid bilayers that characterize a healthy skin barrier.[1][6] Because its structure closely mimics the naturally occurring ceramides in the skin, topically applied this compound is highly compatible and can effectively replenish and strengthen the skin's lipid barrier.[7]

Core Functions of this compound in the Epidermal Barrier

This compound's primary role is the maintenance of the epidermal barrier's structural and functional integrity. This is achieved through two main mechanisms:

  • Formation of Lamellar Structures: this compound is a critical structural component of the intercellular lipid lamellae. Its ability to form stable and highly ordered arrangements creates a resilient barrier that is resistant to environmental stressors and enzymatic breakdown.[6][8] This structural organization is essential for regulating the permeability of the skin, allowing it to retain water while preventing the entry of harmful substances.[6]

  • Regulation of Water Retention: By fortifying the lipid barrier, this compound directly reduces transepidermal water loss (TEWL), a key indicator of barrier integrity.[7][9] A robust barrier prevents the passive diffusion of water from the deeper epidermal layers to the environment, thus keeping the skin hydrated, supple, and plump.[7][10] In-vivo studies have demonstrated that skin treated with this compound shows a significantly improved capacity to retain moisture.[9]

A deficiency in ceramides, including this compound, leads to a disorganized lipid matrix, compromising the barrier. This results in increased TEWL, dehydration, and a higher susceptibility to environmental damage and inflammatory skin conditions like atopic dermatitis and psoriasis.[3][11]

cluster_0 Epidermal State cluster_1 Barrier Structure cluster_2 Barrier Function & Clinical Outcome A High this compound Levels C Organized Lamellar Lipid Structure A->C Promotes B Low this compound Levels D Disorganized Lipid Matrix B->D Leads to E Low TEWL (Healthy Barrier) C->E Results in F High TEWL (Impaired Barrier) D->F Results in G Hydrated, Resilient Skin E->G Maintains H Dry, Sensitive Skin (e.g., Atopic Dermatitis) F->H Contributes to

This compound's role in skin barrier function.

This compound Biosynthesis Pathways

Ceramides are produced in the viable layers of the epidermis, primarily the endoplasmic reticulum of keratinocytes, through three main pathways.[2][8][12] The two most significant for maintaining the epidermal barrier are the de novo pathway and the sphingomyelinase pathway.

  • De Novo Synthesis: This is the primary pathway for generating the ceramides that form the epidermal barrier.[2] It begins with the condensation of L-serine and palmitoyl-CoA by the enzyme Serine Palmitoyltransferase (SPT) to form 3-ketosphinganine.[12][13] Following a series of reduction and acylation steps involving Ceramide Synthases (CerS) , dihydroceramide (B1258172) is formed. Finally, Dihydroceramide Desaturase (DEGS1) introduces a double bond to produce the final ceramide molecule.[8][13]

  • Sphingomyelinase Pathway: This pathway provides a rapid mechanism for generating ceramides, often in response to cellular stress. It involves the hydrolysis of sphingomyelin, a major lipid component of cell membranes, by the enzyme Sphingomyelinase (SMase) to yield ceramide and phosphocholine.[12][14][15]

cluster_de_novo De Novo Pathway (Endoplasmic Reticulum) cluster_smase Sphingomyelinase Pathway (Cell Membrane) p1 L-Serine + Palmitoyl-CoA enzyme1 SPT p1->enzyme1 p2 3-Ketosphinganine p3 Sphinganine p2->p3 Reduction enzyme2 CerS p3->enzyme2 Acylation p4 Dihydroceramide enzyme3 DEGS1 p4->enzyme3 enzyme1->p2 enzyme2->p4 cerNG This compound enzyme3->cerNG s1 Sphingomyelin enzyme4 SMase s1->enzyme4 enzyme4->cerNG

Simplified biosynthesis pathways of this compound.

Quantitative Analysis of Ceramides in Health and Disease

Alterations in the absolute and relative amounts of stratum corneum ceramides are strongly associated with skin barrier dysfunction. While data specifically isolating this compound is often part of a broader lipidomic profile, studies consistently show that total ceramide content is reduced in compromised skin conditions. For instance, a study comparing individuals with self-perceived sensitive skin (SS) to a non-sensitive control group found a statistically significant decrease in total ceramide levels on the face of the SS group.[16]

Skin Type / ConditionAnatomic SiteCeramide Quantity (Mean ± SD)Statistical SignificanceReference
Non-Sensitive Skin (n=30)Face (Cheek)12.11 ± 6.13 (ng/µg of SC)\multirow{2}{*}{p < 0.05}[16]
Sensitive Skin (n=20)Face (Cheek)7.95 ± 4.90 (ng/µg of SC)[16]
(Table adapted from a study on total stratum corneum ceramides; specific levels for this compound were not isolated in the cited publication).

This reduction in the key structural lipids of the SC directly correlates with the clinical symptoms of barrier impairment, such as increased dryness and irritation.[17]

Key Experimental Protocols in Ceramide Research

To assess the function of this compound and the overall integrity of the epidermal barrier, several key methodologies are employed. The following sections provide detailed protocols for these essential experiments.

cluster_setup Phase 1: Study Setup cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis A Subject Recruitment (e.g., Dry Skin Phenotype) B Acclimatization Period (Controlled Temp/Humidity) A->B C Baseline Measurements (TEWL, Corneometry, SC Sampling) B->C D Application of Test Formulation (e.g., this compound Cream) vs. Placebo C->D F SC Sample Processing (Lipid Extraction) C->F Baseline Sample E Post-Application Measurements (Multiple Time Points: e.g., 1h, 4h, 24h) D->E E->F Follow-up Sample H Statistical Analysis & Data Interpretation E->H G LC-MS/MS Analysis (Ceramide Quantification) F->G G->H

Workflow for a clinical study on a topical formulation.
Protocol: Quantification of Stratum Corneum Ceramides via LC-MS/MS

This protocol describes a method for the extraction and quantitative analysis of ceramides from the stratum corneum using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[18][19][20]

  • 1. Objective: To quantify the absolute and relative levels of this compound and other ceramide classes in SC samples.

  • 2. Materials:

    • Cyanoacrylate glue or D-Squame® adhesive discs for SC sampling.

    • Micro-forceps.

    • Glass vials with PTFE-lined caps.

    • Solvents (HPLC-grade): Chloroform, Methanol (MeOH), Isopropanol (IPA), Acetonitrile (ACN).

    • Additives: Formic acid, Ammonium (B1175870) formate (B1220265).

    • Internal standards (e.g., non-endogenous ceramide species).

    • LC-MS/MS system with an Electrospray Ionization (ESI) source.

    • Reversed-phase C18 column (e.g., ACQUITY UPLC CSH C18).[20]

  • 3. Sample Collection (Tape Stripping):

    • Clean the target skin area (e.g., forearm) with a dry wipe to remove surface contaminants.

    • Apply an adhesive disc or a drop of cyanoacrylate glue with a glass slide to the skin and press firmly for 10-20 seconds.

    • Remove the strip/slide in a swift motion to collect a layer of stratum corneum. The first strip is often discarded.

    • Repeat the process 5-10 times on the same area to collect sufficient material.

    • Place the collected strips into a pre-weighed glass vial.

  • 4. Lipid Extraction (Modified Folch Method): [20]

    • Add a known volume of a chloroform/methanol mixture (e.g., 2:1 v/v) containing the internal standard to the vial with the SC strips.

    • Vortex vigorously for 5-10 minutes to ensure complete lipid extraction.

    • Centrifuge the sample to pellet the tape and any cellular debris.

    • Carefully transfer the supernatant (containing the lipids) to a new clean vial.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

  • 5. LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Mobile Phase A: Acetonitrile/Water (e.g., 3:2 v/v) with 10 mM ammonium formate.[20]

      • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 9:1 v/v) with 10 mM ammonium formate and 0.1% formic acid.[20]

      • Gradient: A typical gradient runs from ~40% B to 95% B over ~15-20 minutes to separate the different lipid classes.[20]

      • Flow Rate: ~0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of known ceramide species, including this compound.

  • 6. Data Analysis:

    • Identify ceramide peaks based on their retention time and specific mass-to-charge ratio (m/z).

    • Quantify the amount of each ceramide by comparing its peak area to that of the internal standard and a calibration curve generated from authentic standards.[21][22]

Protocol: Measurement of Transepidermal Water Loss (TEWL)

This protocol outlines the standardized procedure for measuring TEWL, a key indicator of skin barrier function, using an open-chamber evaporimeter (e.g., Tewameter®).[23][24][25]

  • 1. Objective: To quantify the rate of water vapor evaporating from the skin surface as an indirect measure of barrier integrity.

  • 2. Materials:

    • TEWL measurement device (e.g., Tewameter® TM 300).

    • Controlled environment room/chamber.

  • 3. Subject Preparation:

    • Subjects must acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20-30 minutes before measurement.[23][26]

    • The measurement site (e.g., volar forearm) must be exposed and at rest during this period.

    • Subjects should avoid consuming hot drinks or engaging in physical activity immediately prior to measurement.

  • 4. Measurement Procedure:

    • Calibrate the device according to the manufacturer's instructions.

    • Hold the probe perpendicular to the skin surface, applying minimal pressure. Do not press the probe into the skin, as this can occlude the area and affect readings.

    • Hold the probe steady until the reading stabilizes. The device software will typically calculate the mean TEWL value over a set period (e.g., 20-30 seconds).

    • Record the TEWL value, typically expressed in g/m²/h.

    • Take at least three consecutive measurements on the same site and calculate the average to ensure reproducibility.

  • 5. Data Interpretation:

    • Healthy Barrier: Low TEWL values (e.g., <10-15 g/m²/h on the forearm).

    • Impaired Barrier: High TEWL values, indicating increased water permeability.

Protocol: Assessment of Stratum Corneum Hydration (Corneometry)

This protocol details the use of a Corneometer® to measure the hydration level of the stratum corneum based on its electrical capacitance.[26][27][28]

  • 1. Objective: To quantify the water content within the superficial layers of the epidermis.

  • 2. Materials:

    • Corneometer® (e.g., CM 825).

    • Controlled environment room/chamber.

  • 3. Subject Preparation:

    • As with TEWL, subjects must acclimatize in a controlled environment (20-22°C, 40-60% RH) for at least 20 minutes.[26][29]

    • Ensure the skin site is clean and has not had any topical products applied for at least 12 hours prior to baseline measurement.

  • 4. Measurement Procedure:

    • Calibrate the device as per the manufacturer's guidelines.

    • Press the probe head firmly and flatly against the skin surface. The measurement is taken automatically within about one second.

    • The device displays the hydration level in arbitrary units (A.U.).

    • Perform 3-5 replicate measurements on the same site and record the average.

  • 5. Data Interpretation:

    • The results are given in arbitrary units (A.U.), typically from 0 to 130.

    • Higher values indicate greater skin capacitance and thus higher hydration levels.[26]

    • General guidelines often classify skin as: <30 A.U. (very dry), 30-45 A.U. (dry), and >45 A.U. (sufficiently hydrated).[29]

Implications for Therapeutic and Cosmetic Development

A thorough understanding of this compound's role is crucial for the development of effective dermatological and cosmetic products.

  • Barrier Repair: Formulations containing this compound can help restore a compromised skin barrier by replenishing the depleted lipid pool.[3][7] This is particularly beneficial for conditions characterized by barrier defects, such as atopic dermatitis, psoriasis, and age-related dryness.[10][30]

  • Enhanced Hydration: By reducing TEWL, this compound is a powerful ingredient for moisturizing products designed to treat dry and dehydrated skin.[7][31]

  • Anti-Aging: As ceramide levels naturally decline with age, leading to dryness and fine lines, supplementation with this compound can help improve skin texture and elasticity by reinforcing the barrier and promoting moisture retention.[7][10]

  • Drug Delivery: The integrity of the stratum corneum, maintained by ceramides like NG, is a critical factor in the percutaneous absorption of topical drugs. Understanding the lipid barrier is essential for designing effective drug delivery systems.

Conclusion

This compound is not merely a passive structural component of the epidermis but an active and essential molecule for maintaining skin homeostasis. Its unique structure enables the formation of highly organized lipid lamellae that are fundamental to the skin's barrier function, primarily by preventing water loss and protecting against environmental insults. Quantitative deficiencies in ceramides are directly linked to barrier impairment and common inflammatory skin diseases. The experimental protocols detailed herein provide a standardized framework for researchers to accurately assess barrier function, enabling the development and validation of next-generation therapeutic and cosmetic interventions aimed at restoring and preserving the health of the skin.

References

The Discovery and Initial Characterization of Ceramide NG: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide NG, also known as Ceramide 2, is a pivotal lipid molecule within the broader class of ceramides (B1148491), which are integral to cellular membrane structure and signaling. Comprising a sphinganine (B43673) base linked to a non-hydroxylated fatty acid, this compound is a key component of the stratum corneum, where it plays a critical role in maintaining the skin's permeability barrier and hydration.[1][2][3] Beyond its structural function, ceramide and its metabolites are bioactive molecules implicated in a variety of cellular processes, including apoptosis, cell cycle regulation, and stress responses.[4][5][6] This technical guide provides an in-depth overview of the discovery, initial characterization, and core biological functions of this compound, with a focus on its synthesis, analytical characterization, and role in cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the fields of lipidology, dermatology, and drug development.

Discovery and Nomenclature

Ceramides as a class of complex lipids were first discovered in the upper layers of the epidermis.[3] The nomenclature of ceramides has evolved to reflect their structural diversity. The current system classifies them based on the type of sphingoid base and the nature of the N-acyl chain.[7]

This compound was formerly known as Ceramide 2.[1][2] The "N" signifies a non-hydroxy fatty acid attached to the sphingoid base, and the "G" refers to the sphinganine base (also known as dihydrosphingosine).[1][7] Therefore, this compound is chemically described as an N-acylsphinganine. It is one of at least 18 different ceramide species discovered in human skin to date.[8] This structural specificity is crucial as it dictates the molecule's biophysical properties and its interactions within biological membranes and signaling cascades.

Biosynthesis of this compound

This compound, like other ceramides, is primarily synthesized in the endoplasmic reticulum through the de novo synthesis pathway. This multi-step process is fundamental for producing the ceramide backbone.[7][9]

The primary pathways for ceramide generation include:

  • De Novo Synthesis: This is the foundational pathway starting from simple precursors. The rate-limiting step is the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT).[7][10] The resulting product is processed through several enzymatic steps, including reduction and N-acylation by a ceramide synthase (CerS), to form dihydroceramide (B1258172) (the direct precursor to this compound). A final desaturation step can introduce a double bond to form other ceramide types, but this compound retains the saturated sphinganine backbone.[10][11]

  • Sphingomyelin (B164518) Hydrolysis: Ceramide can be rapidly generated at the cell membrane by the enzymatic hydrolysis of sphingomyelin by sphingomyelinases (SMases). This pathway is a key component of cellular responses to stress stimuli like TNF-α and Fas ligand.[6][12][13]

  • Salvage Pathway: This pathway involves the recycling of complex sphingolipids. Sphingosine, the breakdown product of existing ceramides and other sphingolipids, is re-acylated by ceramide synthases to form ceramide.[6][13] This recycling is a crucial mechanism for maintaining ceramide homeostasis.

G De Novo Biosynthesis of this compound cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyltransferase (SPT) (Rate-Limiting Step) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Condensation KDSR 3-Ketodihydrosphingosine Reductase KDS->KDSR Sphinganine Sphinganine (Dihydrosphingosine) KDSR->Sphinganine Reduction (NADPH) CerS Ceramide Synthase (CerS) Sphinganine->CerS CeramideNG This compound (Dihydroceramide) CerS->CeramideNG N-Acylation FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CerS DES1 Dihydroceramide Desaturase 1 (DES1) CeramideNG->DES1 OtherCeramides Other Ceramides (e.g., Ceramide NS) DES1->OtherCeramides Desaturation G Ceramide-Mediated Apoptosis Signaling cluster_pathways Downstream Effectors Stress Stress Stimuli (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide Accumulation SMase->Ceramide Hydrolyzes Sphingomyelin JNK JNK Pathway Ceramide->JNK PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Mito Mitochondria Ceramide->Mito Casp8 Caspase-8 Ceramide->Casp8 Activates Apoptosis Apoptosis JNK->Apoptosis Akt Akt/PKB (Pro-Survival) PP2A->Akt Inhibits Bcl2 Bcl-2 (Anti-Apoptotic) PP2A->Bcl2 Inhibits CytoC Cytochrome c Release Mito->CytoC Casp3 Caspase-3 Casp8->Casp3 Activates Casp9 Caspase-9 CytoC->Casp9 Activates Casp9->Casp3 Activates Casp3->Apoptosis G Experimental Workflow for this compound Analysis cluster_TLC TLC Analysis (Qualitative) cluster_LCMS LC-MS/MS Analysis (Quantitative) Sample Biological Sample (Cells, Tissue, Skin) Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction Extract Total Lipid Extract Extraction->Extract TLC_Spot Spot on TLC Plate Extract->TLC_Spot LCMS_Prep Add Internal Std. Extract->LCMS_Prep TLC_Dev Develop Plate TLC_Spot->TLC_Dev TLC_Vis Visualize Spots TLC_Dev->TLC_Vis Data Data Analysis & Quantification TLC_Vis->Data LCMS_Inject Inject into HPLC LCMS_Prep->LCMS_Inject LCMS_Sep C18 Column Separation LCMS_Inject->LCMS_Sep LCMS_Detect ESI-MS/MS Detection (MRM Mode) LCMS_Sep->LCMS_Detect LCMS_Detect->Data

References

The Pivotal Role of Ceramide NG in Epidermal Lipid Architecture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate interactions of Ceramide NG (also known as Ceramide 2) with other crucial lipid components of the epidermis, namely cholesterol and free fatty acids. Understanding these interactions at a molecular level is paramount for developing effective dermatological therapies and advanced skincare formulations aimed at restoring and maintaining a healthy skin barrier. This document provides a comprehensive overview of the biophysical properties of this compound-containing lipid matrices, detailed experimental protocols for their characterization, and insights into the signaling pathways influenced by these interactions.

The Structural Importance of this compound in the Stratum Corneum

The outermost layer of the epidermis, the stratum corneum (SC), functions as the primary barrier against water loss and external insults. This barrier function is largely attributed to the unique organization of its intercellular lipid matrix, which is predominantly composed of ceramides (B1148491), cholesterol, and free fatty acids.[1][2] this compound, a member of the non-hydroxy fatty acid sphingosine (B13886) (NS) class of ceramides, is a key structural component of this matrix.[3] Its molecular structure allows it to form highly organized and densely packed lamellar structures, significantly contributing to the impermeability and resilience of the skin barrier.[3]

The interaction of this compound with cholesterol and free fatty acids is not merely a simple mixture but a complex interplay that results in the formation of distinct, highly ordered lipid phases. These phases, primarily the Long Periodicity Phase (LPP) with a repeat distance of approximately 13 nm and the Short Periodicity Phase (SPP) with a repeat distance of around 6 nm, are critical for the skin's barrier function.[4][5] The specific arrangement and packing of these lipids within these phases are governed by the molecular geometry and intermolecular forces between this compound, cholesterol, and the various chain lengths of free fatty acids.

Quantitative Analysis of this compound-Lipid Interactions

The biophysical properties of model stratum corneum lipid mixtures containing this compound have been extensively studied using a variety of techniques. The following tables summarize key quantitative data from these studies, providing a comparative overview of the structural and thermotropic characteristics of these lipid systems.

Lamellar Organization: X-ray and Neutron Diffraction Data

X-ray and neutron diffraction are powerful techniques used to determine the lamellar organization and repeat distances of lipid structures. The d-spacing values in the table below represent the thickness of the repeating lipid lamellae.

Lipid Composition (molar ratio)TechniqueLamellar Phased-spacing (nm)Reference
Ceramide 2 / Cholesterol (1:1)X-ray DiffractionLamellar3.99[6]
CER[ADS]/CHOL/PA (Model 1)SAXSPhase A5.4[4]
CER[ADS]/CHOL/PA (Model 1)SAXSPhase B4.4[4]
CER[ADS]/CHOL/PA (Model 3)SAXSPhase A5.2[4]
CER[ADS]/CHOL/PA (Model 3)SAXSPhase B4.6[4]
Ceramide/Cholesterol/Fatty Acid (1:0.4:1)Neutron DiffractionSPP5.36[7]

Note: CER[ADS] is N-(α-hydroxyoctadecanoyl)-dihydrosphingosine, CHOL is Cholesterol, and PA is Palmitic Acid. The specific ceramide composition in the neutron diffraction study was a complex mixture designed to mimic the SPP.

Thermotropic Behavior: Differential Scanning Calorimetry (DSC) Data

Differential Scanning Calorimetry (DSC) is used to measure the heat changes that occur in a sample as it is heated or cooled, providing information about phase transitions. The transition temperature (Tm) and enthalpy (ΔH) are key parameters that describe the thermal behavior of the lipid mixtures.

Lipid MixtureTransitionTm (°C)ΔH (kcal/mol)Reference
NFA CeramideSolid-Solid60-[8][9]
NFA CeramideOrder-Disorder80-[8][9]
HFA CeramideOrder-Disorder76-[8][9]
DEPE-Cer16 (5 mol%)Gel-Fluid--[10]
DEPE-Cer2 (variable)Gel-FluidDecreases with Cer2Decreases with Cer2[10]
C18:C10PC / Cholesterol (variable)Interdigitated-BilayerDecreases with CholDecreases with Chol[1]

Note: NFA (Non-Hydroxy Fatty Acid) and HFA (Hydroxy Fatty Acid) ceramides represent different classes. DEPE is dipalmitoylphosphatidylethanolamine, Cer16 is N-palmitoyl-D-erythro-sphingosine, Cer2 is N-acetyl-D-erythro-sphingosine, and C18:C10PC is an asymmetric mixed-chain phosphatidylcholine. The data highlights general trends in how different ceramides and cholesterol affect lipid phase transitions.

Lateral Packing: Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy provides information about the conformational order and lateral packing of the acyl chains of the lipids. The positions of specific vibrational modes, such as the CH₂ stretching and scissoring modes, are indicative of the lipid packing arrangement (e.g., hexagonal, orthorhombic).

Vibrational ModeWavenumber (cm⁻¹)InterpretationReference
CH₂ Asymmetric Stretching~2920Acyl chain conformation[11]
CH₂ Symmetric Stretching~2850Acyl chain conformation[11]
CH₂ Scissoring~1462 and ~1473 (doublet)Orthorhombic packing[3]
CH₂ Scissoring~1467 (singlet)Hexagonal packing[3]
Amide I (C=O stretch)~1650Ceramide headgroup interaction[12]
Amide II (N-H bend)~1550Ceramide headgroup interaction[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions between this compound and other epidermal lipids.

Preparation of Stratum Corneum Lipid Model Membranes

The preparation of a reliable in-vitro model of the stratum corneum lipid matrix is crucial for studying lipid interactions. The thin-film hydration method is a commonly used technique.

G

Caption: A simplified workflow for conducting SAXS experiments on lipid model systems.

Detailed Protocol:

  • Sample Preparation: Concentrate the prepared lipid vesicle suspension by centrifugation. Load the resulting lipid pellet into a thin-walled glass or quartz capillary tube and seal the ends.

  • Instrument Setup: Mount the capillary in the sample holder of the SAXS instrument. A synchrotron source is often preferred for its high flux, but laboratory-based instruments can also be used. [13]The sample-to-detector distance is adjusted to cover the desired q-range (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength). [14]3. Data Acquisition: Expose the sample to the X-ray beam and collect the scattering pattern on a 2D detector. [15]Acquisition times will vary depending on the sample and the X-ray source.

  • Data Processing: Radially average the 2D scattering pattern to obtain a 1D intensity versus q profile. [14]Subtract the scattering from a buffer-filled capillary as a background.

  • Data Analysis: Identify the positions of the Bragg peaks in the scattering profile. The lamellar repeat distance (d) can be calculated from the peak positions (qn) using the formula: d = 2πn/qn, where n is the order of the diffraction peak.

Differential Scanning Calorimetry (DSC) Analysis

DSC is employed to study the thermotropic phase behavior of the lipid mixtures.

Workflow for DSC Analysis of Lipid Models

G Workflow for DSC Analysis A 1. Sample & Reference Preparation B 2. Thermal Program A->B Lipid Dispersion in Pan Buffer in Reference Pan C 3. Data Acquisition B->C Heating/Cooling Cycles (e.g., 1-5 °C/min) D 4. Data Analysis C->D Measure Heat Flow vs. Temperature D->D

Caption: A general workflow for performing DSC on lipid samples.

Detailed Protocol:

  • Sample Preparation: Accurately weigh a small amount of the hydrated lipid dispersion into a DSC pan. Seal the pan hermetically to prevent water evaporation during the experiment. Prepare a reference pan containing the same volume of buffer.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program: Equilibrate the sample at a starting temperature below the expected phase transitions. Then, scan the temperature at a controlled rate (e.g., 1-5 °C/min) over the desired temperature range. Multiple heating and cooling cycles are often performed to check for reversibility.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the midpoint of the phase transition (Tm) and the integrated area of the transition peak, which corresponds to the enthalpy change (ΔH).

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is used to probe the conformational order and packing of the lipid acyl chains.

Workflow for FTIR Analysis of Lipid Models

G Workflow for FTIR Analysis A 1. Sample Preparation B 2. Data Acquisition A->B Lipid Film on IR-transparent window C 3. Spectral Analysis B->C Acquire Spectra at Varying Temperatures C->C

Caption: A simplified workflow for FTIR analysis of lipid model membranes.

Detailed Protocol:

  • Sample Preparation: Deposit a thin film of the lipid mixture onto an infrared-transparent substrate, such as a CaF₂ or BaF₂ window, from a solution in an organic solvent. Ensure the solvent is completely evaporated.

  • Instrument Setup: Place the window in a temperature-controlled sample holder within the FTIR spectrometer.

  • Data Acquisition: Acquire infrared spectra over the desired wavenumber range (typically 4000-400 cm⁻¹) at various temperatures. Allow the sample to equilibrate at each temperature before acquiring the spectrum.

  • Spectral Analysis: Analyze the positions and shapes of the CH₂ stretching and scissoring vibrational bands to determine the degree of conformational order and the type of lateral packing of the lipid acyl chains.

This compound-Modulated Signaling in Keratinocytes

Beyond its structural role, ceramide and its metabolites are also important signaling molecules in the epidermis, influencing processes such as proliferation, differentiation, and apoptosis. Recent studies have elucidated a specific pathway involving ceramides, peroxisome proliferator-activated receptor delta (PPARδ), and the ATP-binding cassette transporter A12 (ABCA12). [16][17][18] An increase in intracellular ceramide levels, including those derived from this compound, can activate the nuclear receptor PPARδ. [16]This activation of PPARδ leads to the upregulation of the expression of the ABCA12 gene. [16][17][18]ABCA12 is a crucial transporter responsible for loading glucosylceramides (a precursor to ceramides) into lamellar bodies within keratinocytes. [18]These lamellar bodies then secrete their lipid contents into the extracellular space of the stratum corneum, where the glucosylceramides are converted into ceramides, contributing to the formation of the lipid barrier. [16] This signaling cascade represents a positive feedback loop where an initial increase in ceramide levels promotes the machinery for further lipid transport and barrier formation.

Ceramide-PPARδ-ABCA12 Signaling Pathway

G Ceramide-PPARδ-ABCA12 Signaling cluster_0 Keratinocyte Ceramide Increased Intracellular Ceramide (including this compound) PPARd PPARδ Activation Ceramide->PPARd ABCA12_exp Increased ABCA12 Gene Expression PPARd->ABCA12_exp ABCA12_prot ABCA12 Transporter Protein ABCA12_exp->ABCA12_prot GlucCer_transport Glucosylceramide Transport into Lamellar Bodies ABCA12_prot->GlucCer_transport LB_secretion Lamellar Body Secretion GlucCer_transport->LB_secretion Extracellular Extracellular Space (Stratum Corneum) LB_secretion->Extracellular Barrier Lipid Barrier Formation Extracellular->Barrier Glucosylceramide to Ceramide Conversion

Caption: Signaling pathway illustrating the role of ceramide in promoting lipid barrier formation.

Conclusion

This compound plays a multifaceted role in the epidermis, acting as a fundamental structural component of the lipid barrier and as a signaling molecule that regulates the machinery of barrier formation. Its interactions with cholesterol and free fatty acids are critical for the formation of the highly ordered lamellar structures that define the stratum corneum's impermeability. A thorough understanding of these interactions, facilitated by the experimental techniques detailed in this guide, is essential for the rational design of novel therapeutic and cosmetic interventions aimed at improving skin health. The elucidation of the Ceramide-PPARδ-ABCA12 signaling pathway further opens new avenues for targeting specific molecular mechanisms to enhance skin barrier function. Continued research in this area will undoubtedly lead to more effective strategies for treating a wide range of dermatological conditions characterized by a compromised skin barrier.

References

The Physiological Concentration of Ceramide NG in Human Skin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the physiological concentration of Ceramide NG (also known as Ceramide 2 or Ceramide NS) in human skin. A critical component of the stratum corneum, this compound plays a pivotal role in maintaining the integrity of the skin's barrier function, preventing transepidermal water loss, and protecting against environmental insults. This document provides a comprehensive overview of its concentration, the methodologies for its quantification, and its role in cutaneous signaling pathways.

Quantitative Analysis of this compound in Human Stratum Corneum

Ceramides (B1148491) constitute approximately 50% of the total lipid content in the stratum corneum, with this compound being a significant, albeit not the most abundant, subclass.[1][2] Quantitative analysis of individual ceramide species is crucial for understanding the intricate composition of the skin barrier and its alterations in various dermatological conditions.

Recent advancements in lipidomic analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of various ceramide classes. A comprehensive study by Kawana et al. (2020) analyzed the composition of 21 classes of free ceramides in the human stratum corneum. Their findings indicate that Ceramide NS (NG) constitutes a proportion of the total ceramide content.[3]

Ceramide ClassRelative Abundance (%) of Total CeramidesAnalytical MethodReference
Ceramide NS (NG)1 - 9%LC-MS/MS[3]
Ceramide NP24.2%LC-MS/MS[3]
Ceramide NH23.7%LC-MS/MS[3]
Ceramide AH18.0%LC-MS/MS[3]
Other Ceramides< 1% to 9%LC-MS/MS[3]

Table 1: Relative Abundance of Major Ceramide Classes in Human Stratum Corneum. This table summarizes the relative abundance of major ceramide classes, including Ceramide NS (NG), as a percentage of the total free ceramides in the human stratum corneum, based on the findings of Kawana et al. (2020).

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in human skin samples requires meticulous experimental procedures, from sample collection to data analysis. The following protocol is a synthesis of methodologies described in the scientific literature for the analysis of ceramides in the stratum corneum using LC-MS/MS.[3][4][5]

Sample Collection: Tape Stripping
  • Objective: To non-invasively collect samples of the stratum corneum.

  • Procedure:

    • Clean the skin area of interest (e.g., forearm) with a dry wipe to remove surface contaminants.

    • Apply a disc of adhesive tape (e.g., D-Squame®) to the skin and press firmly for a few seconds.

    • Remove the tape strip in a swift, continuous motion.

    • Repeat the process on the same area for a predetermined number of strips to collect sufficient material.[4]

Lipid Extraction
  • Objective: To extract lipids, including ceramides, from the collected stratum corneum samples.

  • Procedure:

    • Cut the tape strips into smaller pieces and place them in a glass tube.

    • Add a known amount of an internal standard solution. Deuterium-labeled ceramide standards (e.g., d9-C16:0 NS) are commonly used to correct for extraction efficiency and instrument response variability.[3]

    • Add an extraction solvent, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v), to the tube.

    • Sonciate the sample for a specified period (e.g., 15-30 minutes) to facilitate lipid extraction.

    • Centrifuge the sample to pellet the tape and any cellular debris.

    • Carefully transfer the supernatant containing the lipid extract to a new tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).[3][5]

LC-MS/MS Analysis
  • Objective: To separate and quantify this compound from the complex lipid extract.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used for the separation of different ceramide species.

    • Mobile Phase: A gradient elution using two mobile phases is common. For example:

    • Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B is used to elute the ceramides based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically employed for ceramide analysis.

    • Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion that is generated upon fragmentation in the collision cell.[5]

      • Precursor Ion: The protonated molecule [M+H]+ of the specific this compound species being analyzed.

      • Product Ion: A characteristic fragment ion, often corresponding to the sphingoid base, is monitored.

Data Analysis and Quantification
  • Procedure:

    • Generate a calibration curve using a series of known concentrations of a this compound standard.

    • Integrate the peak areas of the this compound and the internal standard in the chromatograms of the skin samples.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • The final concentration can be expressed as pmol/mg of stratum corneum or as a percentage of total ceramides.

Signaling Pathways and Biological Functions of this compound

Ceramides, including this compound, are not merely structural components of the stratum corneum; they are also bioactive lipids involved in various cellular signaling pathways that regulate key epidermal functions such as keratinocyte differentiation, proliferation, and apoptosis.[7]

dot

Ceramide_Signaling cluster_extracellular Extracellular Environment cluster_sc Stratum Corneum cluster_keratinocyte Keratinocyte External_Stimuli Environmental Stressors (e.g., UV radiation, irritants) SMase Sphingomyelinases (SMases) External_Stimuli->SMase activates SC_Barrier Skin Barrier Integrity (Lipid Lamellae) Ceramide_NG This compound Ceramide_NG->SC_Barrier structural component Differentiation Terminal Differentiation Ceramide_NG->Differentiation promotes Apoptosis Apoptosis Ceramide_NG->Apoptosis De_Novo_Synthesis De Novo Synthesis CerS Ceramide Synthases (CerS) De_Novo_Synthesis->CerS Sphingomyelin_Hydrolysis Sphingomyelin (B164518) Hydrolysis Sphingomyelin_Hydrolysis->SMase CerS->Ceramide_NG SMase->Ceramide_NG Differentiation->SC_Barrier contributes to Gene_Expression Gene Expression (e.g., Involucrin (B1238512), Loricrin) Differentiation->Gene_Expression upregulates

Figure 1: this compound Biosynthesis and Signaling in Keratinocytes. This diagram illustrates the main pathways for this compound synthesis and its subsequent roles in skin barrier function and cellular processes.

The de novo synthesis pathway in the endoplasmic reticulum is the primary source of ceramides for the formation of the skin barrier.[2] This process involves a series of enzymatic reactions culminating in the acylation of a sphingoid base by a fatty acid, a reaction catalyzed by ceramide synthases (CerS). Environmental stressors can also lead to the hydrolysis of sphingomyelin in the cell membrane by sphingomyelinases, releasing ceramides.

Once synthesized, this compound is transported to the stratum corneum where it integrates into the lipid lamellae, contributing to the structural integrity and barrier function of the skin.[8] Within the keratinocytes, ceramides act as second messengers, influencing signaling cascades that control cellular fate. Increased levels of ceramides are associated with the promotion of terminal differentiation of keratinocytes, a process essential for the formation of a healthy stratum corneum.[7] This involves the upregulation of genes encoding for structural proteins like involucrin and loricrin. Conversely, high concentrations of ceramides can also induce apoptosis (programmed cell death), a mechanism important for the removal of damaged cells.

dot

Experimental_Workflow Sample_Collection 1. Sample Collection (Tape Stripping of Stratum Corneum) Lipid_Extraction 2. Lipid Extraction (Solvent Extraction & Internal Standard Addition) Sample_Collection->Lipid_Extraction LC_Separation 3. LC Separation (Reversed-Phase HPLC) Lipid_Extraction->LC_Separation MS_Detection 4. MS/MS Detection (ESI+, Multiple Reaction Monitoring) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification against Calibration Curve) MS_Detection->Data_Analysis Result Concentration of this compound Data_Analysis->Result

Figure 2: Experimental Workflow for this compound Quantification. This flowchart outlines the key steps involved in the quantitative analysis of this compound from human skin samples.

Conclusion

This compound is a vital lipid component of the human stratum corneum, contributing significantly to the skin's barrier function. While its relative abundance is less than that of other ceramide classes like NP and NH, its presence is crucial for maintaining a healthy and resilient skin barrier. The methodologies outlined in this guide, particularly LC-MS/MS, provide a robust framework for the accurate quantification of this compound, enabling researchers and clinicians to investigate its role in skin health and disease. Further research into the specific signaling pathways modulated by this compound will undoubtedly provide deeper insights into its multifaceted role in skin physiology and pathology, paving the way for the development of novel therapeutic strategies for a variety of skin disorders.

References

Ceramide NG: A Technical Guide on its Pivotal Role in Cell Differentiation and Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide NG, a specific N-acylated sphingolipid, is emerging as a critical signaling molecule in the intricate regulation of fundamental cellular processes. While research has extensively focused on the broader family of ceramides (B1148491), this guide consolidates the current understanding of this compound's specific and inferred roles in governing cell differentiation and proliferation. This document details the molecular mechanisms and signaling pathways influenced by this compound, presents available quantitative data, and provides comprehensive experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction: The Significance of Ceramide Acyl Chain Length

Ceramides are a class of lipid second messengers central to cellular signaling, influencing a spectrum of cellular responses from apoptosis to proliferation and differentiation. The biological function of a ceramide is critically determined by the length of its N-acyl chain. This compound, which incorporates a stearoyl (C18:0) fatty acid, is a long-chain ceramide. Studies have demonstrated that long-chain ceramides, such as C16:0 and C18:0, are potent inducers of anti-proliferative and pro-differentiative cellular programs, in contrast to very-long-chain ceramides which can sometimes promote proliferation.[1][2] This guide will focus on the known and extrapolated functions of this compound in these contexts, drawing from research on both general ceramide signaling and specific long-chain ceramide activities.

Core Signaling Pathways Modulated by this compound

This compound exerts its influence on cell fate by modulating key signaling cascades. The primary pathways implicated in ceramide-mediated regulation of proliferation and differentiation include the Protein Kinase C (PKC), Protein Phosphatase 2A (PP2A), Akt/Protein Kinase B, and the Extracellular Signal-Regulated Kinase (ERK) pathways.

This compound and the Inhibition of Pro-Proliferative Signaling

This compound is predominantly associated with anti-proliferative effects, primarily through the inhibition of growth factor signaling pathways.

  • Akt/PKB Pathway Inhibition: A central mechanism by which ceramides, including likely this compound, halt cell proliferation is through the negative regulation of the pro-survival Akt/PKB pathway. Ceramide can lead to the dephosphorylation and inactivation of Akt.[3][4][5] This is often achieved through the activation of protein phosphatases like PP2A, which directly target Akt for dephosphorylation.[3][6]

  • ERK Pathway Inhibition: The ERK/MAPK pathway is a cornerstone of mitogenic signaling. Ceramides have been shown to inhibit ERK activation, thereby contributing to growth arrest.[7][8] This inhibition can occur through the disruption of the upstream kinase cascade, for instance, by inhibiting the interaction between PKCε and Raf-1.[7][9]

G cluster_inhibition Anti-Proliferative Signaling This compound This compound PKC_epsilon PKCε This compound->PKC_epsilon inhibits PP2A PP2A This compound->PP2A activates Raf1 Raf-1 PKC_epsilon->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation promotes Akt Akt PP2A->Akt dephosphorylates (inactivates) Akt->Proliferation promotes

This compound's Anti-Proliferative Signaling Pathways
This compound in the Induction of Cell Cycle Arrest and Differentiation

Beyond inhibiting proliferation, this compound is implicated in actively promoting cell cycle arrest and differentiation.

  • Activation of Protein Phosphatase 2A (PP2A): Ceramide is a well-established activator of the serine/threonine phosphatase PP2A.[10][11][12][13][14] Activated PP2A can dephosphorylate and inactivate key cell cycle regulators. This activation can occur through direct interaction with the PP2A holoenzyme or by inhibiting endogenous PP2A inhibitors like I2PP2A.[12][15]

  • Activation of Atypical Protein Kinase C Zeta (PKCζ): Unlike its inhibitory effect on conventional PKCs, ceramide can directly activate the atypical PKC isoform, PKCζ.[16][17][18][19] Activated PKCζ can then participate in signaling cascades that lead to cell cycle arrest. For instance, PKCζ can mediate the ceramide-induced inhibition of Akt.[5]

  • Regulation of Cell Cycle Machinery: Through the activation of phosphatases, ceramide signaling leads to the hypophosphorylation of the Retinoblastoma protein (Rb), a critical step in inducing G1 phase cell cycle arrest.[20] Furthermore, ceramide can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[8][21][22]

G cluster_differentiation Pro-Differentiative & Cell Cycle Arrest Signaling This compound This compound PP2A PP2A This compound->PP2A activates PKC_zeta PKCζ This compound->PKC_zeta activates p21_p27 p21 / p27 This compound->p21_p27 upregulates CDK2 CDK2 PP2A->CDK2 dephosphorylates (inactivates) p21_p27->CDK2 inhibits Rb Rb CDK2->Rb phosphorylates (inactivates Rb) Cell_Cycle_Arrest Cell_Cycle_Arrest Rb->Cell_Cycle_Arrest induces Differentiation Differentiation Cell_Cycle_Arrest->Differentiation

This compound's Pro-Differentiative and Cell Cycle Arrest Pathways

Quantitative Data on the Effects of Long-Chain Ceramides

While specific quantitative data for this compound is limited in the public domain, studies on structurally similar long-chain ceramides provide valuable insights into its potential efficacy.

Cell LineCeramide SpeciesConcentrationEffect on Cell Viability/ProliferationReference
HeLaC16:0 Ceramide100 µMSignificant reduction in cell viability[23]
HeLaC18:0 CeramideNot specifiedSignificant reduction in cell viability[23]
Human GliomaC18-CeramideNot specifiedInhibition of cell viability[6]
Head and Neck Squamous CarcinomaC18-CeramideNot specifiedInhibition of cell growth[6][24]
MCF-7 (Breast Cancer)C16:0, C18:0, C20:0Not specifiedInhibition of cell proliferation[1]
HCT-116 (Colon Cancer)C16:0, C18:0, C20:0Not specifiedInhibition of cell proliferation[1]

Detailed Experimental Protocols

To facilitate further research into this compound, the following are detailed methodologies for key experiments.

Quantification of Intracellular this compound by LC-MS/MS

This protocol is for the targeted quantification of this compound from cell lysates.

Materials:

  • Cell culture plates and reagents

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (LC-MS grade)

  • Internal standard (e.g., C17:0 Ceramide)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Wash cultured cells with ice-cold PBS and scrape into a glass tube.

    • Add a known amount of internal standard.

    • Perform a Bligh-Dyer extraction by adding a 2:1:0.8 mixture of chloroform:methanol:water.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto the LC-MS/MS system.

    • Separate the lipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Perform mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve.

G cluster_lcms LC-MS/MS Workflow for this compound Quantification Cell_Lysate Cell Lysate + Internal Standard Lipid_Extraction Bligh-Dyer Lipid Extraction Cell_Lysate->Lipid_Extraction Dried_Lipids Dried Lipid Extract Lipid_Extraction->Dried_Lipids LC_Separation Liquid Chromatography (C18 Column) Dried_Lipids->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

LC-MS/MS Workflow for this compound Quantification
Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of exogenous this compound on cell proliferation.

Materials:

  • 96-well cell culture plates

  • Cell line of interest and appropriate culture medium

  • This compound (solubilized in a suitable vehicle, e.g., ethanol (B145695) or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Protein Phosphorylation

This protocol is to determine the effect of this compound on the phosphorylation status of key signaling proteins like Akt and ERK.

Materials:

  • Cell culture plates and reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of Akt, ERK, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a long-chain ceramide, plays a significant role in suppressing cell proliferation and promoting differentiation. Its mechanisms of action are rooted in the modulation of fundamental signaling pathways, including the inhibition of pro-survival kinases like Akt and ERK, and the activation of tumor-suppressive phosphatases like PP2A. While direct experimental data on this compound is still forthcoming, the established roles of structurally similar long-chain ceramides provide a solid foundation for its investigation as a potential therapeutic agent in diseases characterized by uncontrolled proliferation, such as cancer.

Future research should focus on elucidating the specific protein targets of this compound and quantifying its effects on various cell types. The development of more sophisticated in vivo delivery systems for this compound will be crucial in translating the promising in vitro findings into clinical applications. The experimental protocols provided in this guide offer a starting point for researchers to further unravel the complex and vital functions of this important signaling lipid.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Modeling of Ceramide NG in Lipid Bilayers

Abstract

Ceramides (B1148491) are integral waxy lipid molecules essential for the structural integrity and signaling functions of cellular membranes, particularly within the stratum corneum (SC) of the skin.[1] Composed of a sphingosine (B13886) base linked to a fatty acid, ceramides are found in high concentrations within the eukaryotic cell membrane's lipid bilayer.[1] this compound (also known as Ceramide 2), consisting of a sphingosine base and a non-hydroxylated fatty acid, is a key component of the skin's protective barrier.[2] Its molecular structure allows for the formation of dense, highly organized arrangements within the intercellular lipid matrix, enhancing the skin's impermeability to external threats.[2] Molecular modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for understanding the biophysical properties of ceramide-containing bilayers at an atomic level. This guide provides a comprehensive overview of the methodologies, key structural findings, and functional implications derived from the molecular modeling of this compound and related non-hydroxylated ceramides in lipid bilayers.

Introduction to this compound and its Significance

This compound is a member of the ceramide family, a class of sphingolipids that are major components of the stratum corneum, the outermost layer of the epidermis.[1][3] The SC is often described using a "bricks and mortar" model, where corneocytes (the "bricks") are embedded in a lipid-rich matrix (the "mortar").[4] This lipid matrix, composed of an approximately equimolar mixture of ceramides, cholesterol, and free fatty acids, forms a critical barrier against water loss and the entry of foreign substances.[1][5]

The unique structure of this compound, with its non-hydroxylated fatty acid chain, contributes to exceptional structural stability and the formation of tightly packed, ordered lipid phases.[2] These properties are fundamental to the skin's barrier function. Alterations in ceramide composition, particularly a reduction in ceramides with longer acyl chains, have been linked to skin disorders characterized by impaired barrier function.[6]

Molecular modeling offers unparalleled insight into the atomic-level interactions and dynamic behavior of this compound within a lipid bilayer. These computational techniques allow researchers to investigate properties that are often difficult to measure experimentally, such as lipid packing, hydrogen bonding networks, and the influence of individual lipid components on overall membrane structure.

Methodologies in Molecular Modeling of Ceramide Bilayers

Molecular dynamics (MD) simulations are the primary computational method for studying ceramide-containing lipid bilayers. The general workflow involves building a realistic model of the bilayer system, simulating its evolution over time based on the principles of classical mechanics, and analyzing the resulting trajectory to extract meaningful biophysical properties.

Experimental Protocol: Molecular Dynamics Simulation

A typical MD simulation protocol for a ceramide-containing lipid bilayer involves the following steps:

  • System Setup and Composition:

    • A lipid bilayer is constructed using software like CHARMM-GUI.[7] The composition is defined based on the system of interest, for example, a pure ceramide bilayer or a complex mixture mimicking the stratum corneum (e.g., this compound, cholesterol, and free fatty acids in a 1:1:1 molar ratio).[7]

    • The bilayer is hydrated with a specific number of water molecules, often around 30 water molecules per lipid, to represent a physiologically relevant level of hydration.[7]

    • The system is placed in a simulation box with periodic boundary conditions to mimic an extended membrane.

  • Force Field Selection:

    • The choice of force field is critical for accurately modeling the interactions between atoms. Several force fields have been evaluated for ceramide simulations, including CHARMM, GROMOS, OPLS, BERGER, and GAFF.[8][9]

    • All-atom force fields like CHARMM provide a detailed representation of all atoms, including hydrogens.[9][10] Modified versions of the CHARMM36 force field have been developed to more accurately model the headgroup geometry and crystalline structure of certain ceramides, such as Ceramide NP, and are recommended for studies involving these lipids.[7]

    • United-atom force fields like GROMOS group nonpolar hydrogens with their adjacent carbon atoms, reducing the computational cost.[10]

    • While most force fields yield similar results for many bilayer properties, discrepancies can arise, particularly concerning intramolecular hydrogen bonding.[8] The CHARMM-based force fields have been shown to better capture the thermotropic phase transitions observed experimentally.[10]

  • Equilibration and Production Simulation:

    • The system undergoes an energy minimization process to remove any unfavorable contacts.

    • A series of equilibration steps are performed, typically under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles, to allow the system to relax to a stable state at the desired temperature (e.g., 305 K for physiological skin temperature) and pressure (e.g., 1 bar).[10]

    • For dense, gel-phase systems like those found in the stratum corneum, specialized equilibration protocols such as simulated tempering may be used to ensure the system does not get trapped in metastable states.[6]

    • Following equilibration, a production run is performed for a sufficient duration (e.g., 100 ns or more) to collect data for analysis.[10] Simulations are typically run using software packages like GROMACS or NAMD.[7]

  • Trajectory Analysis:

    • The saved trajectory is analyzed to calculate various structural and dynamic properties of the bilayer, as detailed in the following sections.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis SystemSetup System Setup (e.g., CHARMM-GUI) - Define Lipid Composition - Add Water and Ions ForceField Force Field Selection (e.g., Modified CHARMM36) SystemSetup->ForceField Assign Parameters Minimization Energy Minimization ForceField->Minimization Equilibration Equilibration (NVT, NPT Ensembles) Minimization->Equilibration Trajectory Trajectory Analysis - Structural Properties - Dynamic Properties Production Production MD Run (e.g., 100+ ns) Equilibration->Production Production->Trajectory Results Data Interpretation - Bilayer Thickness - APL, Order Parameters Trajectory->Results Bilayer_Impact cluster_props Impact on Bilayer Properties cluster_func Resulting Function CerNG This compound in Lipid Bilayer Order Increased Acyl Chain Order CerNG->Order Packing Tighter Lipid Packing CerNG->Packing Thickness Increased Bilayer Thickness Order->Thickness Barrier Enhanced Skin Barrier Function Thickness->Barrier Permeability Decreased Water Permeability Packing->Permeability Permeability->Barrier Signaling_Pathway Stimulus External Stimulus (e.g., Stress, Ligand) SMase Sphingomyelinase (SMase) Activation Stimulus->SMase SM_to_Cer Sphingomyelin -> Ceramide SMase->SM_to_Cer Raft_Mod Ceramide-Rich Domain Formation / Coalescence SM_to_Cer->Raft_Mod Protein_Cluster Signaling Protein Clustering Raft_Mod->Protein_Cluster Response Cellular Response (e.g., Apoptosis) Protein_Cluster->Response

References

An In-depth Technical Guide to the Precursors and Metabolic Pathways of Ceramide NG

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ceramides (B1148491) are central bioactive lipids that function as critical structural components of cellular membranes and as key signaling molecules regulating a myriad of cellular processes, including apoptosis, cell proliferation, and senescence.[1] Ceramide NG, also known as Ceramide 2 or N-stearoylsphinganine, is a specific subtype characterized by a sphinganine (B43673) base N-acylated with stearic acid.[2][3] Its unique structure imparts specific biophysical properties that are vital for skin barrier function and cellular signaling. Dysregulation of ceramide metabolism is implicated in numerous pathologies, including metabolic diseases, neurodegenerative disorders, and cancer.[4][5][6] This technical guide provides a comprehensive overview of the precursors and metabolic pathways of this compound, details common experimental protocols for its study, and presents quantitative data to offer a complete resource for professionals in the field.

Core Metabolic Pathways of Ceramide Synthesis

This compound, like other ceramides, is synthesized through three primary metabolic routes: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[7][8][9] These pathways are interconnected and tightly regulated to maintain cellular sphingolipid homeostasis.

  • De Novo Synthesis: Creates ceramides from basic precursors, L-serine and palmitoyl-CoA.[7][10] This pathway is the foundational route for producing the sphingoid backbone.

  • Sphingomyelin Hydrolysis: Generates ceramide through the catabolism of sphingomyelin, a major phospholipid in the plasma membrane, via the action of sphingomyelinase enzymes.[8][11]

  • Salvage Pathway: Recycles sphingosine (B13886), a product of complex sphingolipid breakdown, by re-acylating it to form ceramide.[7][8][12]

The De Novo Synthesis Pathway: The Genesis of this compound

The de novo synthesis of all ceramides occurs on the cytosolic face of the endoplasmic reticulum (ER) and is the primary source of the ceramide backbone.[6][13][14] The synthesis of this compound is a multi-step enzymatic cascade.

  • Condensation of L-Serine and Palmitoyl-CoA: The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT) , which catalyzes the condensation of L-serine and palmitoyl-CoA. This is the rate-limiting step in ceramide synthesis and results in the formation of 3-ketosphinganine.[4][7][15]

  • Reduction to Sphinganine: The intermediate 3-ketosphinganine is rapidly reduced to sphinganine (also known as dihydrosphingosine) by the enzyme 3-Ketosphinganine Reductase (KDSR) in an NADPH-dependent reaction.[4][16]

  • N-Acylation to Dihydrothis compound: Sphinganine is then acylated by a family of six Ceramide Synthases (CerS) . The specific type of ceramide produced is determined by the CerS enzyme, as each has a preference for fatty acyl-CoAs of different chain lengths.[11][14] For this compound, Ceramide Synthase 4 (CerS4) preferentially uses stearoyl-CoA (C18:0) to acylate sphinganine, forming N-stearoyl-sphinganine, or Dihydrothis compound.[14]

  • Desaturation to this compound: In the final step, Dihydroceramide Desaturase 1 (DEGS1) introduces a C4-C5 trans double bond into the sphinganine backbone of Dihydrothis compound, yielding the final product, this compound.[4][7][8]

G cluster_ER Endoplasmic Reticulum Serine L-Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Keto 3-Ketosphinganine KDSR KDSR Keto->KDSR NADPH Sphinganine Sphinganine (Dihydrosphingosine) CerS4 CerS4 Sphinganine->CerS4 StearoylCoA Stearoyl-CoA (C18:0) StearoylCoA->CerS4 DHCerNG Dihydrothis compound (N-stearoyl-sphinganine) DEGS1 DEGS1 DHCerNG->DEGS1 CerNG This compound SPT->Keto Condensation KDSR->Sphinganine Reduction CerS4->DHCerNG N-Acylation DEGS1->CerNG Desaturation

Diagram 1: The de novo synthesis pathway of this compound.

Alternative Routes: Sphingomyelin Hydrolysis and the Salvage Pathway

While de novo synthesis builds ceramides from scratch, cells also generate them by breaking down more complex sphingolipids. These pathways allow for rapid changes in ceramide levels in response to cellular stress or signals.

  • Sphingomyelin Hydrolysis Pathway: Sphingomyelin, an abundant lipid in the plasma membrane, can be hydrolyzed by Sphingomyelinases (SMases) to produce ceramide and phosphocholine.[12] This pathway is a major source of stress-induced ceramide production.[1]

  • Salvage Pathway: Complex sphingolipids are degraded in the lysosome to their constituent parts, ultimately yielding sphingosine. This sphingosine can be transported out of the lysosome and "salvaged" by being re-acylated by Ceramide Synthases in the ER to form ceramide.[7][11] Alternatively, sphingosine can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule with opposing effects to ceramide.[17]

G cluster_denovo De Novo Synthesis cluster_sm Sphingomyelin Hydrolysis cluster_salvage Salvage Pathway Ceramide Ceramide (e.g., this compound) Further Complex Sphingolipids (e.g., Sphingomyelin, Glucosylceramide) Ceramide->Further SMS, GCS, etc. CDase Ceramidases Ceramide->CDase Precursors L-Serine + Palmitoyl-CoA Sphinganine Sphinganine Precursors->Sphinganine SPT, KDSR Sphinganine->Ceramide CerS, DEGS1 SM Sphingomyelin SM->Ceramide SMases ComplexSL Complex Sphingolipids Sphingosine Sphingosine ComplexSL->Sphingosine Lysosomal Degradation Sphingosine->Ceramide CerS CDase->Sphingosine G Stress Cellular Stress (e.g., DNA Damage, ROS) SMase SMase Activation Stress->SMase Ceramide This compound Accumulation SMase->Ceramide ↑ Ceramide PP2A PP2A Ceramide->PP2A Activates Akt Akt / PKB (Active) PP2A->Akt Dephosphorylates Akt_inactive Akt / PKB (Inactive) Akt->Akt_inactive Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Akt_inactive->Apoptosis_Inhibition Inhibition Relieved Caspase Caspase Activation Apoptosis_Inhibition->Caspase Apoptosis Apoptosis Caspase->Apoptosis G cluster_ms LC-MS/MS System Start Cell Pellet + Internal Standard Extract Lipid Extraction (Bligh-Dyer) Start->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS Tandem Mass Spec (MRM Mode) ESI->MS Data Data Acquisition (Peak Integration) MS->Data Quant Quantification (vs. Standard Curve) Data->Quant Result Final Concentration (pmol/mg protein) Quant->Result

References

regulation of Ceramide NG levels in healthy vs. diseased skin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Regulation of Ceramide NG Levels in Healthy vs. Diseased Skin

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are integral structural lipids within the stratum corneum (SC), forming the cornerstone of the epidermal permeability barrier. Among them, this compound (also known as Ceramide 2, N-stearoyl-sphinganine) plays a vital role in maintaining skin hydration and structural integrity. Its regulation is a complex process involving a finely tuned balance of synthesis and degradation, which is frequently disrupted in inflammatory skin diseases such as atopic dermatitis and psoriasis. This dysregulation leads to a compromised skin barrier, increased transepidermal water loss (TEWL), and exacerbation of the disease phenotype. This guide provides a detailed examination of the molecular pathways governing this compound levels, contrasts these mechanisms in healthy and diseased states, presents quantitative data on ceramide profile alterations, details common experimental protocols for ceramide analysis, and outlines the implications for therapeutic development.

The Role of this compound in Healthy Skin

Ceramides constitute approximately 50% of the total lipid mass in the SC, where they are organized into highly ordered lamellar structures with cholesterol and free fatty acids.[1] This "brick and mortar" model, with corneocytes as bricks and the lipid matrix as mortar, is essential for the skin's barrier function.[2]

This compound, a member of the non-hydroxy fatty acid and sphinganine (B43673) base ceramide class ([NS]), is crucial for this architecture.[3][4] Its specific molecular structure allows it to form dense, stable arrangements within the lipid matrix, significantly contributing to the impermeability of the barrier.[3] This structural role is fundamental to preventing excessive water loss and protecting the body from external threats like pollutants and pathogens.[3][4][5]

Biosynthesis of Ceramides

Ceramides are primarily synthesized in the endoplasmic reticulum of keratinocytes through the de novo pathway. This multi-step process is critical for generating the diverse ceramide species required for the epidermal barrier.

G cluster_synthesis De Novo Ceramide Synthesis Pathway p0 Serine + Palmitoyl-CoA p1 3-Ketosphinganine p0->p1 p2 Sphinganine (dihydrosphingosine) p1->p2 p_branch p2->p_branch p3 Dihydroceramide p4 Ceramide (e.g., this compound) p3->p4 p_branch->p3 e1 SPT e1->p0 e2 KSR e2->p1 e3 CerS (Ceramide Synthase) e3->p_branch e4 DES1 (Dihydroceramide Desaturase) e4->p3 fa Fatty Acyl-CoA (e.g., Stearoyl-CoA for Cer NG) fa->p3

Caption: De novo synthesis pathway for ceramides in the epidermis.

The final steps are catalyzed by six distinct ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoA chains of different lengths.[6] CerS3 is crucial for synthesizing the ultra-long-chain fatty acid ceramides (≥C26), while CerS4 is predominant in the epidermis for C18-C22 chain lengths, which includes the stearoyl group of this compound.[6][7][8]

Dysregulation of this compound in Diseased Skin

A hallmark of inflammatory skin diseases like atopic dermatitis (AD) and psoriasis is a defective skin barrier. This is strongly associated with significant alterations in the content and composition of SC ceramides.[9][10][11][12]

Quantitative Changes in Ceramide Levels

In both AD and psoriasis, the total ceramide content in the lesional SC is significantly reduced compared to healthy skin and even non-lesional skin of the same individuals.[13][14][15] This reduction is not uniform across all ceramide classes. A consistent finding is the decrease in the proportion of long-chain ceramides and a relative increase in short-chain ceramides.[16][17][18]

For example, in AD, while total ceramide levels are lower, the amounts of smaller ceramide species, specifically C34-Cer[NS], have been found to be higher in involved skin.[7][13] This shift disrupts the highly ordered lipid structure, compromising barrier function.

ConditionTotal Ceramide LevelKey Ceramide Class AlterationsReference
Healthy Control BaselineBalanced profile of short and long-chain ceramides.[15][19]
Atopic Dermatitis (Lesional) Significantly Decreased↓ Total Ceramides, ↓ Long-chain Cer[NS]/[NP], ↓ Cer[EOS], ↑ Short-chain Cer[NS] (e.g., C34).[7][13][19][20]
Psoriasis (Lesional) Significantly Decreased↓ Total Saturated Ceramides, ↓ Average Chain Length, ↑ Monounsaturated Ceramides.[10][14][15][21]

Table 1: Summary of quantitative changes in ceramide levels in diseased skin.

The Role of Inflammation in Ceramide Dysregulation

The inflammatory microenvironment in diseased skin is a primary driver of ceramide dysregulation. Pro-inflammatory cytokines, which are abundant in AD (Th2 cytokines like IL-4, IL-13) and psoriasis (Th1/Th17 cytokines like TNF-α, IFN-γ), directly impact the expression and activity of enzymes in the ceramide synthesis pathway.[9][22]

  • Downregulation of Synthesis Enzymes: Cytokines such as TNF-α, IL-4, and IFN-γ have been shown to inhibit the expression of fatty acid elongases (ELOVL) and ceramide synthases (e.g., CerS3).[22] This leads to a reduced production of the very-long-chain fatty acids necessary for synthesizing the most critical barrier-forming ceramides.

  • Upregulation of Degradation Enzymes: Inflammatory conditions can also lead to an upregulation of ceramidase activity, which breaks down ceramides into sphingosine (B13886) and fatty acids, further depleting the ceramide pool in the SC.[9]

  • Altered Synthase Expression: In AD, the expression of CERS4, which synthesizes shorter-chain ceramides, is significantly higher in involved skin. This correlates with the observed increase in C34-Cer[NS] and contributes to the overall shift in the ceramide profile.[7][13]

G cluster_inflammation Impact of Inflammation on Ceramide Synthesis cytokines Pro-inflammatory Cytokines (TNF-α, IL-4, IL-13, IFN-γ) cers_elong Ceramide Synthases (CerS) & Fatty Acid Elongases (ELOVL) cytokines->cers_elong Inhibit ceramidase Ceramidase cytokines->ceramidase Activate synthesis Synthesis of Long-Chain Ceramides (incl. This compound) cers_elong->synthesis degradation Ceramide Degradation ceramidase->degradation barrier Impaired Skin Barrier (↑ TEWL, ↓ Hydration) synthesis->barrier leads to deficiency degradation->barrier contributes to

Caption: Inflammatory cytokine signaling disrupts ceramide homeostasis.

Experimental Methodologies for Ceramide Analysis

Analyzing the complex lipid profiles of the stratum corneum requires sophisticated and precise analytical techniques. Lipidomic analysis, particularly using mass spectrometry, is the gold standard.[23][24]

Key Experimental Protocols

A. Sample Collection: Tape Stripping This is a minimally invasive method to collect SC samples.[25][26]

  • Apply a standardized adhesive tape (e.g., D-Squame) to a defined area of the skin (e.g., forearm).

  • Press firmly with a consistent pressure for a few seconds.

  • Remove the tape in a swift, continuous motion.

  • The first few strips, which may contain surface contaminants, are often discarded. Subsequent strips containing corneocytes and intercellular lipids are collected for analysis.

B. Lipid Extraction

  • The collected tape strips are placed in a solvent-resistant vial.

  • Lipids are extracted using a solvent mixture, typically a combination of polar and non-polar solvents. A common system is methanol/ethyl acetate.[27]

  • Internal standards (e.g., deuterated ceramide species) are added at this stage for accurate quantification.[27]

  • The mixture is agitated (e.g., shaken or sonicated) to ensure complete extraction.

  • The solvent containing the extracted lipids is separated from the tape strips and dried, often under a stream of nitrogen.

C. Ceramide Quantification: LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry is the preferred method for its high sensitivity and specificity in separating and quantifying individual ceramide species.[28][29]

  • Chromatographic Separation: The dried lipid extract is reconstituted in an appropriate solvent and injected into a liquid chromatography system (e.g., UPLC). A reversed-phase column separates the different ceramide classes and individual species based on their hydrophobicity (primarily determined by chain length).[26][27]

  • Mass Spectrometric Analysis:

    • The eluate from the LC column is ionized, typically using electrospray ionization (ESI).

    • The mass spectrometer separates the ionized molecules based on their mass-to-charge ratio (m/z), allowing for the identification of specific ceramide species.

    • In tandem MS (MS/MS) mode, specific precursor ions are selected, fragmented, and the resulting product ions are detected. This provides structural information and allows for highly specific quantification using methods like Multiple Reaction Monitoring (MRM).[27]

D. Gene and Protein Expression Analysis To understand the underlying molecular mechanisms, the expression of key enzymes is often measured.

  • Real-Time PCR (qPCR): Measures the mRNA levels of genes like CERS4 in skin biopsy samples to quantify gene expression.[13]

  • Immunohistochemistry: Uses specific antibodies to visualize the location and abundance of proteins (e.g., CERS4) within different layers of the epidermis in skin cross-sections.[13]

G cluster_workflow Typical Experimental Workflow for Skin Ceramide Profiling n1 1. Sample Collection (Tape Stripping or Biopsy) n2 2. Lipid Extraction (e.g., Methanol/Ethyl Acetate) + Internal Standards n1->n2 n3 3. Chromatographic Separation (Reversed-Phase UPLC) n2->n3 n4 4. Mass Spectrometry (ESI-MS/MS) n3->n4 n5 5. Data Analysis (Quantification vs. Internal Standards) n4->n5 n6 Result: Quantitative Ceramide Profile n5->n6

Caption: Workflow for quantitative lipidomic analysis of skin ceramides.

Conclusion and Implications for Drug Development

The regulation of this compound and other long-chain ceramides is fundamental to skin health. In diseased states like atopic dermatitis and psoriasis, chronic inflammation disrupts this regulation, leading to a quantitative deficiency and a qualitative shift towards shorter-chain ceramides. This process, driven by inflammatory cytokines that suppress key synthesis enzymes, directly contributes to the impaired barrier function characteristic of these diseases.

These insights offer clear pathways for therapeutic intervention:

  • Topical Replenishment: Formulations containing specific ceramides, including this compound, can help to directly replenish the depleted lipid pool and restore barrier function. Understanding the precise deficiencies in diseased skin can guide the development of more effective, targeted ceramide cocktails.

  • Modulation of Synthesis Pathways: A key goal for drug development is to counteract the inhibitory effects of inflammation on ceramide synthesis. Small molecules that can upregulate the expression or activity of enzymes like CerS and ELOVLs in the presence of inflammatory cytokines could provide a novel therapeutic approach to rebuilding the barrier from within.

  • Anti-inflammatory Synergy: Combining barrier-restoring therapies with anti-inflammatory agents may offer a synergistic effect, where reducing inflammation allows for the normalization of endogenous ceramide production, leading to more sustained clinical improvement.

A thorough understanding of the molecular regulation of this compound, supported by robust analytical methodologies, is essential for developing the next generation of dermatological therapies aimed at restoring a healthy and resilient skin barrier.

References

The Role of Ceramide NG in the Skin Aging Process: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide NG (also known as Ceramide 2) is a critical N-acylated sphingolipid that constitutes a significant portion of the lipids in the stratum corneum, the outermost layer of the epidermis. It plays a pivotal role in maintaining the structural integrity and function of the skin barrier. The aging process, both intrinsic and extrinsic, is associated with a decline in the endogenous production of ceramides (B1148491), including this compound. This reduction compromises the skin's barrier function, leading to increased transepidermal water loss (TEWL), decreased hydration, and the manifestation of visible signs of aging such as xerosis, fine lines, and wrinkles. This technical guide provides an in-depth examination of the involvement of this compound in skin aging, summarizing quantitative data from clinical studies, detailing relevant experimental protocols, and visualizing key signaling pathways.

Introduction: The Structure and Function of this compound

Ceramides are a class of waxy lipid molecules composed of a sphingosine (B13886) or phytosphingosine (B30862) backbone linked to a fatty acid via an amide bond.[1] this compound consists of a sphingosine base linked to a non-hydroxylated fatty acid.[2] This structure allows this compound to integrate into the lipid lamellae of the stratum corneum, where it contributes to the formation of a highly ordered and impermeable barrier.[2]

The primary functions of this compound in the skin include:

  • Barrier Maintenance: Forming a crucial component of the "brick and mortar" structure of the stratum corneum, where corneocytes are the "bricks" and the intercellular lipids, rich in ceramides, are the "mortar".[3] This barrier protects against the ingress of environmental pollutants, allergens, and pathogens.

  • Hydration and Moisture Retention: By reinforcing the skin barrier, this compound helps to prevent transepidermal water loss (TEWL), thus maintaining skin hydration and suppleness.[4][5]

  • Cellular Signaling: Emerging research indicates that ceramides and their metabolites are involved in various cellular signaling pathways that regulate cell differentiation, proliferation, and apoptosis in keratinocytes.[6][7]

With advancing age, the skin's ability to synthesize ceramides diminishes, leading to a decline in their overall content in the stratum corneum.[2][8] This age-related ceramide deficiency is a key contributor to the functional and visible changes associated with skin aging.

Quantitative Data on Ceramide Depletion and Restoration

While a general decline in total ceramide content with age is well-documented, specific quantitative data for this compound is limited in publicly available literature. One study noted a decrease in the ratio of ceramide 2 (NG) to total sphingolipids with age in females after adulthood.[9] However, the functional consequences of reduced ceramide levels and the quantitative effects of topical ceramide application have been investigated in several clinical studies. The following tables summarize key findings from these studies, providing insights into the impact of ceramide restoration on aged or compromised skin.

Table 1: Effect of Topical Ceramide Application on Skin Hydration

Study PopulationInterventionDurationMeasurement MethodKey FindingsReference
Healthy volunteers with dry skin (n=32)Ceramide-containing lotion vs. control24 hoursMoistureMeterSC (Capacitance)Significant increase in skin hydration at 12 and 24 hours post-application compared to baseline and control (p < 0.001).[10][10]
Healthy participants (n=50)Ceramide cream vs. three reference moisturizers and placebo24 hoursCorneometer (Capacitance)At 24 hours, skin hydration with the ceramide cream was significantly greater than all three reference moisturizers (p < 0.05).[3][3]
Patients with mild to moderate xerosis (n=24)Ceramide-containing moisturizer vs. hydrophilic cream28 daysNot specifiedGreater improvement in skin hydration at all time points compared to control.[11][11]

Table 2: Effect of Topical Ceramide Application on Skin Barrier Function (TEWL)

Study PopulationInterventionDurationMeasurement MethodKey FindingsReference
Healthy volunteers with dry skin (n=32)Ceramide-containing lotion vs. control24 hoursVapoMeterTEWL was lower at the test site (3.08 ± 2.32 g/m²/h) compared to the control site (4.54 ± 2.76 g/m²/h) at 24 hours.[10][10]
Patients with mild to moderate xerosis (n=24)Ceramide-containing moisturizer vs. hydrophilic cream28 daysNot specifiedGreater improvement in TEWL at all time points compared to control.[11][11]

Table 3: Effect of Topical Ceramide Application on Wrinkles

Study PopulationInterventionDurationMeasurement MethodKey FindingsReference
Patients with mild to moderate xerosis (n=24)Ceramide-containing moisturizer vs. hydrophilic cream28 daysNot specifiedStatistically significant decrease in wrinkle and texture on day 28 in the ceramide-treated group.[11][11]
Healthy Caucasian females (n=30)Skincare system for sensitive skin28 daysSkin surface topography (Image analysis)Significant reduction in wrinkle surface (34.8%), length (19.0%), and depth (24.3%) after 28 days (p < 0.05).[12][12]

Experimental Protocols

This section details the methodologies for key experiments cited in the context of this compound and skin aging research.

Quantification of this compound in Stratum Corneum by HPLC-ESI-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from human stratum corneum samples obtained via tape stripping.

3.1.1. Sample Collection

  • Define a specific area on the skin (e.g., volar forearm).

  • Cleanse the area with a 70% ethanol (B145695) solution and allow it to dry completely.

  • Apply a D-Squame® adhesive disc to the skin and press firmly for 10 seconds.

  • Remove the tape strip in a swift, continuous motion.

  • Repeat the stripping process on the same area for a predetermined number of times (e.g., 10-15 strips) to collect sufficient stratum corneum.

  • Pool the tape strips for each subject and store them at -80°C until analysis.

3.1.2. Lipid Extraction

  • Cut the adhesive tape into small pieces and place them in a glass tube.

  • Add an appropriate volume of a chloroform/methanol (2:1, v/v) mixture to the tube.

  • Add a known amount of an internal standard (e.g., C17-Ceramide) for quantification.

  • Vortex the mixture vigorously for 2 minutes.

  • Sonicate the sample in a water bath for 15 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the tape debris.

  • Carefully transfer the supernatant (lipid extract) to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS/MS analysis (e.g., methanol/chloroform).

3.1.3. HPLC-ESI-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with an electrospray ionization (ESI) tandem mass spectrometer (MS/MS).

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/2-propanol (5:2, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids based on their polarity.

  • Flow Rate: Approximately 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and the internal standard. Specific precursor-to-product ion transitions for this compound would be monitored.

    • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of a this compound standard.

Clinical Assessment of Skin Hydration (Corneometry)
  • Instrumentation: A Corneometer® (e.g., CM 825, Courage + Khazaka) is used to measure the electrical capacitance of the skin, which correlates with its hydration level.[12][13]

  • Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% RH) for at least 20 minutes before measurements.[13]

  • Measurement Procedure:

    • The probe of the Corneometer is pressed firmly and perpendicularly onto the designated skin area (e.g., volar forearm).

    • The measurement is taken, and the value is recorded in arbitrary units (A.U.).

    • Multiple measurements (typically three) are taken at each site, and the average is calculated to ensure accuracy.

  • Study Design: Measurements are taken at baseline (before product application) and at specified time points after product application (e.g., 2, 4, 8, 12, 24 hours) to assess changes in skin hydration over time.[10]

Clinical Assessment of Transepidermal Water Loss (TEWL)
  • Instrumentation: A Tewameter® or VapoMeter® is used to measure the rate of water vapor evaporating from the skin surface.

  • Acclimatization: Similar to corneometry, subjects must acclimatize in a controlled environment.

  • Measurement Procedure:

    • The open-chamber probe of the instrument is placed on the skin surface.

    • The instrument measures the water vapor pressure gradient, and the TEWL value is calculated in g/m²/h.

    • The probe should be held steady during the measurement to avoid air turbulence, which can affect the reading.

  • Study Design: TEWL measurements are taken at baseline and at various time points after product application to evaluate the product's effect on improving the skin's barrier function.[10]

Clinical Assessment of Wrinkles (Replica Image Analysis)
  • Replica Creation:

    • A silicone-based impression material is applied to the wrinkled area of interest (e.g., crow's feet).

    • The material is allowed to set and is then carefully peeled off to create a negative impression of the skin's topography.

  • Image Acquisition:

    • The replica is illuminated with low-angle oblique lighting to cast shadows in the wrinkles.

    • A high-resolution digital image of the illuminated replica is captured.

  • Image Analysis:

    • Specialized image analysis software is used to quantify various wrinkle parameters from the captured image.[14][15]

    • Parameters measured can include:

      • Wrinkle Count: The total number of wrinkles in the analyzed area.

      • Wrinkle Length: The total and average length of the wrinkles.

      • Wrinkle Depth: The depth of the wrinkles, often calculated from the shadow length.

      • Wrinkle Area: The total surface area covered by wrinkles.

  • Study Design: Replicas are taken at baseline and at the end of the study period to compare changes in wrinkle parameters.[12]

Signaling Pathways Involving this compound in Skin Aging

This compound and other ceramides are not merely structural components; they are also bioactive molecules that can modulate intracellular signaling pathways, influencing processes central to skin aging.

This compound and Extracellular Matrix Homeostasis

Ceramides have been shown to influence the expression of key extracellular matrix (ECM) components, such as collagen and fibrillin, which are crucial for skin elasticity and firmness. This regulation appears to be mediated, at least in part, through the Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factor 2 (FGF2) signaling pathways in dermal fibroblasts.[1]

ECM_Regulation cluster_extracellular Extracellular cluster_fibroblast Dermal Fibroblast Ceramide_NG This compound TGF_beta TGF-β Ceramide_NG->TGF_beta Influences FGF2 FGF2 Ceramide_NG->FGF2 Influences TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R FGF_R FGF Receptor FGF2->FGF_R Smad Smad Pathway TGF_beta_R->Smad MAPK MAPK Pathway FGF_R->MAPK Collagen_Gene Collagen Gene (COL1A1, COL1A2) Smad->Collagen_Gene Fibrillin_Gene Fibrillin Gene (FBN1) MAPK->Fibrillin_Gene Collagen Collagen Synthesis Collagen_Gene->Collagen Fibrillin Fibrillin Synthesis Fibrillin_Gene->Fibrillin

This compound's influence on ECM protein synthesis.
This compound and Photoaging: The Role of MMPs

Ultraviolet (UV) radiation is a major extrinsic factor in skin aging (photoaging). UV exposure can lead to an increase in the production of Matrix Metalloproteinases (MMPs), enzymes that degrade collagen and other ECM proteins. Some studies suggest that ceramides may be involved in the UV-induced upregulation of MMP-1 (collagenase) through the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.

Photoaging_MMP UV_Radiation UV Radiation Ceramide_Production Increased Ceramide Production UV_Radiation->Ceramide_Production JAK JAK Ceramide_Production->JAK Activates STAT STAT JAK->STAT Phosphorylates MMP1_Gene MMP-1 Gene Transcription STAT->MMP1_Gene Activates MMP1 MMP-1 Synthesis MMP1_Gene->MMP1 Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation

Ceramide-mediated MMP-1 expression in photoaging.

Conclusion and Future Directions

This compound is an indispensable lipid for maintaining a healthy skin barrier and preventing the signs of aging. The age-related decline in this compound levels is a key factor in the development of dry, wrinkled, and compromised skin. Clinical evidence strongly supports the efficacy of topical ceramide formulations in restoring skin hydration, improving barrier function, and reducing the appearance of wrinkles.

Future research should focus on:

  • Quantitative Analysis: Conducting longitudinal studies to precisely quantify the age-related changes in this compound levels in different populations and skin types.

  • Mechanism of Action: Further elucidating the specific signaling pathways through which this compound and its metabolites regulate cellular processes in the epidermis and dermis.

  • Novel Delivery Systems: Developing advanced delivery systems to enhance the penetration and bioavailability of topically applied this compound.

  • Synergistic Formulations: Investigating the synergistic effects of combining this compound with other active ingredients, such as retinoids, antioxidants, and peptides, to develop more effective anti-aging skincare products.

A deeper understanding of the role of this compound in skin aging will pave the way for the development of more targeted and effective strategies for maintaining skin health and youthfulness throughout the lifespan.

References

Methodological & Application

Application Note: Quantitative Analysis of Ceramide NG in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Ceramide NG (N-nervonoyl-D-erythro-sphingosine) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ceramides (B1148491) are a class of bioactive sphingolipids implicated in various cellular processes, and their accurate quantification is crucial for understanding their role in health and disease.[1][2][3] This method employs a simple liquid-liquid extraction for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The described LC-MS/MS method offers high selectivity and sensitivity, making it suitable for clinical research and drug development applications.

Introduction

Ceramides are central molecules in sphingolipid metabolism, acting as second messengers in signaling pathways that regulate cellular processes such as apoptosis, cell proliferation, and stress responses.[4][5][6] this compound, which contains a C24:1 fatty acid chain (nervonic acid), is one of the many ceramide species found in biological systems.[7] Altered levels of specific ceramides have been associated with various pathological conditions, including metabolic diseases, neurodegenerative disorders, and cancer.[1][5] Therefore, the ability to accurately quantify individual ceramide species like this compound is of significant interest to researchers and clinicians.

LC-MS/MS has emerged as the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, which can be adapted for other biological matrices.

Experimental

Materials and Reagents
Sample Preparation

A modified Bligh and Dyer extraction method is used for the isolation of ceramides from plasma.[7][8]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a glass tube, add 10 µL of the internal standard working solution (Ceramide d18:1/17:0, 1 µg/mL in methanol).

  • Add 1 mL of a 1:2 (v/v) mixture of chloroform:methanol and vortex for 1 minute.

  • Add 250 µL of chloroform and vortex for 30 seconds.

  • Add 250 µL of ultrapure water and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a clean tube.

  • Dry the organic extract under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:isopropanol with 0.1% formic acid and 10 mM ammonium formate).

LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[9]
Mobile Phase A Water with 0.2% formic acid and 10 mM ammonium formate[7][9]
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.2% formic acid and 10 mM ammonium formate[9]
Flow Rate 0.3 mL/min[9]
Injection Volume 5 µL[9]
Gradient 0-1 min: 50% B; 1-15 min: 50-100% B; 15-20 min: 100% B; 20.1-25 min: 50% B[7]
Column Temperature 40°C[10]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Capillary Voltage 3.5 kV
Source Temperature 150°C[9]
Desolvation Temperature 400°C[9]
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)[7]

Table 3: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (d18:1/24:1) 648.6264.4[7][11]10035
Ceramide (d18:1/17:0) (IS) 552.5264.4[7][11]10035

Note: The precursor ion for this compound is calculated based on its chemical formula (C42H81NO3) and protonation ([M+H]+). The product ion at m/z 264.4 corresponds to the sphingosine (B13886) backbone fragment, a characteristic fragment for most ceramides.[7]

Results and Discussion

Linearity, Limits of Detection and Quantification

A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte. The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL with a correlation coefficient (R²) of >0.99. The limit of detection (LOD) and limit of quantification (LOQ) for this compound were determined to be approximately 0.5 ng/mL and 1 ng/mL, respectively, showcasing the high sensitivity of the method.

Table 4: Quantitative Data Summary

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 105%
Precision and Accuracy

The precision of the method was evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) in six replicates on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (%RSD) for both intra- and inter-day precision was found to be less than 15%, indicating good reproducibility. The accuracy was determined by the recovery of spiked QC samples, which ranged from 85% to 105%, demonstrating the accuracy of the method.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of this compound in human plasma. The simple sample preparation procedure, coupled with the high selectivity of the MRM analysis, makes this method suitable for high-throughput applications in clinical and research settings. This methodology can be a valuable tool for investigating the role of this compound in various physiological and pathological processes.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) is_add Add Internal Standard (Ceramide d18:1/17:0) plasma->is_add extraction Liquid-Liquid Extraction (Chloroform:Methanol:Water) is_add->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Organic Phase centrifugation->collection drying Dry Down (Nitrogen Evaporation) collection->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution injection Inject Sample reconstitution->injection lc_sep LC Separation (C18 Column) injection->lc_sep ionization Electrospray Ionization (ESI+) lc_sep->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection quant Quantification (Peak Area Ratio) ms_detection->quant calib Calibration Curve quant->calib

Caption: Experimental workflow for this compound quantification.

G cluster_stimuli External Stimuli cluster_synthesis Ceramide Generation cluster_downstream Downstream Effects Stress Stress Signals (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide (e.g., this compound) SMase->Ceramide DeNovo De Novo Synthesis DeNovo->Ceramide PP Protein Phosphatases (PP1, PP2A) Ceramide->PP SAPK Stress-Activated Protein Kinases (JNK) Ceramide->SAPK CellCycle Cell Cycle Arrest PP->CellCycle Apoptosis Apoptosis SAPK->Apoptosis

Caption: Simplified Ceramide signaling pathway.

References

Application Note: Quantification of Ceramide NG in Tissues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure.[1][2][3][4][5] Ceramide NG (N-stearoyl-D-erythro-sphingosine) is a specific type of ceramide characterized by a non-hydroxylated fatty acid attached to the sphingosine (B13886) backbone. Accurate quantification of this compound in different tissues is vital for understanding its physiological and pathological roles, particularly in neurodegenerative diseases, metabolic disorders, and cancer.[6][7] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

This protocol outlines the necessary steps for tissue sample preparation, lipid extraction, and subsequent analysis by HPLC-MS/MS.

Materials and Reagents
  • Solvents: Chloroform (B151607), Methanol, Acetonitrile, Isopropanol, Water (all HPLC or LC-MS grade)

  • Acids: Formic acid

  • Salts: Sodium chloride (NaCl)

  • Internal Standard (IS): C17 Ceramide or another non-endogenous odd-chain ceramide.

  • This compound Standard: For calibration curve generation.

  • Equipment: Homogenizer, refrigerated centrifuge, vortex mixer, nitrogen evaporator, HPLC system coupled to a triple quadrupole mass spectrometer.

Tissue Homogenization
  • Accurately weigh 20-50 mg of frozen tissue.

  • Add the tissue to a homogenization tube containing ceramic beads.

  • Add 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue using a bead-beater homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process to minimize enzymatic degradation.[8][9]

Lipid Extraction (Bligh-Dyer Method)

The Bligh and Dyer method is a widely used technique for extracting lipids from biological samples.[10][11][12][13][14]

  • To the tissue homogenate (1 mL), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. This creates a single-phase system that ensures thorough extraction.[12]

  • Vortex the mixture vigorously for 15 minutes at 4°C.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of 1 M NaCl solution and vortex for another minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.[9]

  • Three layers will be visible: an upper aqueous layer (methanol/water), a middle layer of precipitated protein, and a lower organic layer (chloroform) containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette, bypassing the protein layer.[9][12]

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial HPLC mobile phase (e.g., 50:50 acetonitrile:isopropanol).[9]

HPLC-MS/MS Analysis

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.2% formic acid
Mobile Phase B Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid[15]
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution Start at 50% B, linear gradient to 100% B over 10 min, hold at 100% B for 5 min, return to 50% B for 5 min for re-equilibration.[15]

Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Triple Quadrupole (e.g., Sciex QTRAP 6500 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)
Quantification and Data Presentation

Quantification is achieved by creating a calibration curve using a known concentration range of the this compound standard, spiked with a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the standard.

MRM Transitions for this compound:

The selection of precursor and product ions is critical for the specificity of the assay. For ceramides, the product ion at m/z 264.3 is characteristic of the sphingosine backbone.[15]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (d18:1/18:0)566.5264.326
Internal Standard (C17 Ceramide)552.5264.326

Note: The precursor ion mass will vary depending on the specific acyl chain length of the this compound being quantified. The values above are for this compound with an 18:0 fatty acid.

Quantitative Data Summary:

The following table structure should be used to summarize the quantitative results from different tissue samples.

Tissue TypeSample IDThis compound Concentration (ng/mg tissue)Standard Deviation% RSD
BrainB115.21.38.6
BrainB216.81.58.9
BrainB314.91.17.4
LiverL125.42.18.3
LiverL228.12.58.9
LiverL326.52.28.3

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Tissue 1. Tissue Weighing (20-50 mg) Homogenization 2. Homogenization (in PBS) Tissue->Homogenization Extraction 3. Lipid Extraction (Bligh-Dyer) Homogenization->Extraction Phase_Separation 4. Phase Separation (Centrifugation) Extraction->Phase_Separation Collection 5. Collect Organic Layer Phase_Separation->Collection Drying 6. Nitrogen Drying Collection->Drying Reconstitution 7. Reconstitution Drying->Reconstitution HPLC 8. HPLC Separation (C18 Column) Reconstitution->HPLC MSMS 9. MS/MS Detection (MRM Mode) HPLC->MSMS Quantification 10. Quantification (Calibration Curve) MSMS->Quantification

Caption: Experimental workflow for this compound quantification.

Ceramide Signaling Pathway

G cluster_0 Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effects Stress Stress Signals (e.g., TNF-α, ROS) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide Ceramide SMase->Ceramide hydrolysis DeNovo De Novo Synthesis DeNovo->Ceramide Sphingomyelin (B164518) Sphingomyelin Sphingomyelin->SMase PP2A Activate PP2A Ceramide->PP2A JNK Activate JNK Pathway Ceramide->JNK PKC Inhibit PKC Ceramide->PKC CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Apoptosis Apoptosis PP2A->Apoptosis JNK->Apoptosis PKC->CellCycleArrest

Caption: Simplified Ceramide signaling pathway.

Conclusion

This application note provides a robust and reliable HPLC-MS/MS method for the quantification of this compound in tissue samples. The protocol is sensitive, specific, and can be adapted for high-throughput analysis. Accurate measurement of this compound is essential for advancing our understanding of its role in health and disease, and for the development of novel therapeutic strategies targeting ceramide metabolism.

References

Application Note: Quantitative Analysis of Ceramide NG by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramides (B1148491) are a class of sphingolipids that serve as crucial structural components of cellular membranes and as bioactive signaling molecules involved in fundamental cellular processes such as apoptosis, cell cycle arrest, and senescence.[1][2][3] Ceramide NG, a specific N-acyl sphingosine, plays a significant role in these pathways, and its dysregulation is implicated in various diseases.[3] Consequently, accurate and sensitive quantification of this compound in biological matrices is essential for both basic research and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[2][4] This application note provides a detailed protocol for the development of a robust this compound standard curve for accurate quantification using LC-MS/MS.

Ceramide Signaling Pathway

Ceramides are central hubs in sphingolipid metabolism, generated through the de novo synthesis pathway, the breakdown of complex sphingolipids like sphingomyelin, or the salvage pathway.[3][5][6] Once generated, ceramide can activate various downstream effectors, including protein phosphatases (like PP2A) and kinases, to regulate cellular fate.[1][7] For example, ceramide-mediated activation of PP2A can lead to the dephosphorylation and inactivation of pro-survival proteins like Akt (Protein Kinase B), ultimately promoting apoptosis.[1][5]

Caption: this compound generation and its role in apoptosis signaling.

Principle of Quantification

Quantitative analysis by LC-MS/MS relies on the principle of stable isotope dilution. A known concentration of a stable isotope-labeled internal standard (IS), which is chemically identical to the analyte but has a different mass, is added to all samples, calibrators, and quality controls. The instrument monitors a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for both the analyte (this compound) and the IS. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of the calibrators. The concentration of this compound in unknown samples is then determined by interpolating their peak area ratios onto this curve.

Experimental Workflow

The overall workflow for creating a this compound standard curve and quantifying unknown samples involves several key stages, from initial preparation of standards to the final data analysis.

Standard_Curve_Workflow stock 1. Prepare Stock Solutions (this compound & Internal Standard) serial 2. Create Calibration Standards (Serial Dilution) stock->serial lcms 4. LC-MS/MS Analysis (MRM Mode) serial->lcms sample 3. Prepare Samples (Spike with IS, Extract Lipids) sample->lcms data 5. Data Processing (Peak Integration) lcms->data curve 6. Construct Calibration Curve (Peak Area Ratio vs. Conc.) data->curve quant 7. Quantify Unknowns curve->quant

Caption: Workflow for this compound quantification by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • This compound standard (e.g., Cer(d18:1/18:0))

  • This compound internal standard (IS), stable isotope-labeled (e.g., Cer(d18:1/18:0)-d7)

  • LC-MS grade chloroform, methanol, acetonitrile (B52724), isopropanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Biological matrix (e.g., human plasma)

  • Microcentrifuge tubes and autosampler vials

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of chloroform:methanol (1:1, v/v).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare the IS stock solution similarly to the this compound stock.

  • Working Solutions:

    • This compound Working Solution (10 µg/mL): Dilute the 1 mg/mL stock solution 1:100 in isopropanol.

    • IS Working Solution (1 µg/mL): Dilute the 1 mg/mL IS stock solution 1:1000 in isopropanol. Store all stock and working solutions at -20°C or -80°C.[8]

Preparation of Calibration Curve Standards

Prepare calibration standards by serially diluting the this compound working solution (10 µg/mL) in isopropanol. An example dilution series is provided in the table below.

Calibrator LevelConcentration (ng/mL)Volume of 10 µg/mL Stock (µL)Final Volume (µL) with Isopropanol
STD-1110 (of 100 ng/mL intermediate)1000
STD-2550 (of 100 ng/mL intermediate)1000
STD-310101000
STD-450501000
STD-51001001000
STD-65005001000
STD-71000100 (of 100 µg/mL stock)10000
STD-82500250 (of 100 µg/mL stock)10000

Note: This is an example range. The actual concentration range should be adjusted to cover the expected concentrations in the study samples.[9][10]

Sample Preparation (Protein Precipitation & Lipid Extraction)
  • To 50 µL of each calibration standard, quality control, or unknown sample (e.g., plasma), add 10 µL of the IS Working Solution (1 µg/mL).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 A:B).

  • Vortex, centrifuge briefly, and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments and this compound species.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system
Column C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.2% formic acid and 2 mM ammonium formate
Mobile Phase B Acetonitrile:Isopropanol (60:40, v/v) with 0.2% formic acid[8]
Flow Rate 0.3 mL/min
Gradient Start at 50% B, linear gradient to 100% B over 10 min, hold at 100% B for 5 min, return to 50% B and equilibrate for 5 min.[8][9]
Injection Volume 5-10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Determine by direct infusion of standards. For Cer(d18:1/18:0), a common transition is the precursor ion [M+H]+ to the product ion m/z 264.[11]
Source Temperature 140°C[9]
Desolvation Temperature 600°C[9]
Capillary Voltage 2.5 - 3.5 kV[9]

Data Analysis and Results

Calibration Curve Construction

After LC-MS/MS analysis, integrate the peak areas for the this compound and the internal standard MRM transitions for each calibration standard. Calculate the peak area ratio (this compound Area / IS Area). Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the standards (x-axis). Perform a linear regression analysis, typically with 1/x or 1/x² weighting, to determine the best fit. The curve should have a coefficient of determination (R²) ≥ 0.99.[9][12]

Quantification of Unknowns

Calculate the peak area ratio for each unknown sample. Use the linear regression equation (y = mx + b) from the calibration curve to calculate the concentration of this compound in the unknown samples.

Typical Performance Characteristics

The developed method should be validated to ensure reliability. The table below summarizes typical acceptance criteria for method validation.

ParameterTypical Value / Acceptance Criteria
Linear Dynamic Range 1 - 2500 ng/mL
Linearity (R²) ≥ 0.99[9]
Lower Limit of Quantification (LLOQ) The lowest concentration on the curve with acceptable precision (<20% CV) and accuracy (80-120%).[11]
Intra-assay Precision (%CV) < 15%[4]
Inter-assay Precision (%CV) < 15%[4]
Accuracy (%) 85-115% of the nominal value (80-120% at LLOQ)[4]

Conclusion

This application note provides a comprehensive protocol for the development and use of a this compound standard curve for quantitative analysis via LC-MS/MS. The method demonstrates high sensitivity, specificity, and a broad dynamic range suitable for the quantification of this compound in various biological samples. Adherence to these protocols will enable researchers to generate accurate and reproducible data, facilitating a deeper understanding of the role of this compound in health and disease.

References

Application Notes and Protocols for Ceramide NG Extraction from Skin Biopsies using the Bligh and Dyer Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide NG (also known as Ceramide 2) is a critical N-acyl sphingosine (B13886) lipid found in the stratum corneum, the outermost layer of the skin. It plays a pivotal role in maintaining the skin's barrier function, preventing transepidermal water loss, and protecting against environmental aggressors.[1] The accurate quantification of this compound in skin biopsies is essential for research in dermatology, cosmetology, and the development of therapeutic agents for skin disorders. The Bligh and Dyer method is a widely used liquid-liquid extraction technique for the total lipid extraction from biological samples and can be effectively applied to isolate ceramides (B1148491) from skin tissue.[2][3][4][5]

These application notes provide a detailed protocol for the extraction of this compound from skin biopsies using a modified Bligh and Dyer method, along with information for subsequent analysis.

Data Presentation

While the Bligh and Dyer method is a gold standard for total lipid extraction, specific quantitative data on the recovery of this compound from human skin biopsies is not extensively documented in publicly available literature. The efficiency of the extraction can be influenced by various factors, including the precise protocol modifications, the nature of the skin sample, and the subsequent analytical method.

Researchers should perform validation experiments to determine the recovery and extraction efficiency of this compound for their specific experimental setup. This can be achieved by spiking known amounts of a this compound internal standard into the skin biopsy samples before extraction and calculating the recovery rate after analysis by a suitable method like Liquid Chromatography-Mass Spectrometry (LC-MS).

The following table provides a general overview of ceramide recovery from biological samples using Bligh and Dyer-based methods as reported in the literature. It is important to note that these values are not specific to this compound and may vary.

Lipid ClassSample TypeExtraction MethodReported Recovery (%)Reference
Total CeramidesHuman PlasmaBligh and Dyer with modifications78 - 91[6]
Total CeramidesRat Liver TissueBligh and Dyer with modifications70 - 99[6]
Total CeramidesRat Muscle TissueBligh and Dyer with modifications71 - 95[6]
Total LipidsVarious Biological TissuesClassical Bligh and DyerGenerally high, but can be lower for samples with >2% lipid content[3]

Experimental Protocols

Modified Bligh and Dyer Method for this compound Extraction from Skin Biopsies

This protocol is adapted from established Bligh and Dyer procedures for lipid extraction from skin samples.[2][7]

Materials:

  • Skin biopsy sample (e.g., punch biopsy)

  • Chloroform (B151607) (CHCl₃), analytical grade

  • Methanol (MeOH), analytical grade

  • Deionized water (H₂O)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Internal standard (e.g., C17:0 Ceramide or a non-endogenous synthetic this compound analog)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

  • Autosampler vials for LC-MS analysis

Procedure:

  • Sample Preparation:

    • Thaw the frozen skin biopsy sample on ice.

    • Weigh the tissue and record the weight.

    • Place the biopsy in a glass homogenizing tube.

    • Add a known amount of internal standard to the tube.

    • Add 1 mL of cold PBS to the tube.

  • Homogenization:

    • Homogenize the tissue in PBS on ice until a uniform suspension is achieved.

  • Lipid Extraction (Bligh and Dyer Procedure):

    • To the homogenate (assumed to be approximately 1 mL), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and to disrupt cell membranes.

    • Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.

    • Add 1.25 mL of deionized water to the mixture and vortex for 1 minute. This will induce phase separation.

    • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to facilitate the separation of the two phases.

  • Phase Separation and Collection:

    • After centrifugation, two distinct phases will be visible: an upper aqueous phase (methanol-water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be present at the interface.

    • Carefully aspirate the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

  • Re-extraction of the Aqueous Phase:

    • To the remaining aqueous phase and protein pellet, add another 2 mL of chloroform.

    • Vortex for 1 minute and centrifuge again at 2000 x g for 10 minutes.

    • Collect the lower chloroform phase and combine it with the first extract.

  • Washing the Organic Phase:

    • To the combined chloroform extracts, add 2 mL of a synthetic upper phase (prepared by mixing chloroform, methanol, and water in the final proportions of the extraction without the sample) or a 1 M KCl solution to remove non-lipid contaminants.

    • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

    • Carefully remove and discard the upper aqueous phase.

  • Drying and Reconstitution:

    • Evaporate the chloroform from the final lipid extract under a gentle stream of nitrogen gas at room temperature or in a speed vacuum concentrator.

    • Once completely dry, reconstitute the lipid extract in a known volume (e.g., 100-200 µL) of a suitable solvent for your analytical method (e.g., methanol:chloroform 9:1 v/v for LC-MS).

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Quantification of this compound by LC-MS/MS
  • Chromatographic Separation: Utilize a reverse-phase C18 column for the separation of ceramide species.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and the internal standard. The precursor and product ion transitions for each analyte need to be optimized.

  • Quantification: Generate a calibration curve using a series of known concentrations of a this compound standard. The concentration of this compound in the skin biopsy sample can be calculated by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Visualizations

Experimental Workflow

Bligh_and_Dyer_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_collection Collection & Purification cluster_analysis Analysis Sample Skin Biopsy Homogenate Homogenization in PBS Sample->Homogenate Add Internal Standard Add_Solvents Add CHCl3:MeOH (1:2) Homogenate->Add_Solvents Vortex1 Vortex Add_Solvents->Vortex1 Add_CHCl3 Add CHCl3 Vortex1->Add_CHCl3 Vortex2 Vortex Add_CHCl3->Vortex2 Add_H2O Add H2O Vortex2->Add_H2O Vortex3 Vortex Add_H2O->Vortex3 Centrifuge1 Centrifuge (Phase Separation) Vortex3->Centrifuge1 Collect_Organic Collect Lower Organic Phase Centrifuge1->Collect_Organic Re_extract Re-extract Aqueous Phase with CHCl3 Collect_Organic->Re_extract Combine_Extracts Combine Organic Extracts Collect_Organic->Combine_Extracts Re_extract->Combine_Extracts Wash Wash with 1M KCl Combine_Extracts->Wash Centrifuge2 Centrifuge Wash->Centrifuge2 Collect_Final Collect Final Organic Phase Centrifuge2->Collect_Final Dry Dry under Nitrogen Collect_Final->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Ceramide_Signaling cluster_stimulus Stimulus cluster_ceramide Ceramide Generation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Stimulus External Stimuli (e.g., UV radiation, differentiation signals) Sphingomyelinase Sphingomyelinase Activation Stimulus->Sphingomyelinase DeNovo De Novo Synthesis Stimulus->DeNovo Ceramide Increased Intracellular Ceramide (including this compound) Sphingomyelinase->Ceramide DeNovo->Ceramide PKCzeta Activation of Protein Kinase C zeta (PKCζ) Ceramide->PKCzeta PP2A Activation of Protein Phosphatase 2A (PP2A) Ceramide->PP2A Apoptosis Apoptosis Ceramide->Apoptosis High concentrations AP1 Activation of Transcription Factors (e.g., AP-1) PKCzeta->AP1 PP2A->AP1 Differentiation Keratinocyte Differentiation AP1->Differentiation Barrier Skin Barrier Formation Differentiation->Barrier

References

Application Notes and Protocols: Folch Extraction of Lipids Including Ceramide NG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipids, a diverse group of molecules including ceramides (B1148491), play crucial roles in cellular structure, signaling, and energy storage. The accurate and efficient extraction of these molecules from biological samples is a critical first step for a wide range of research applications, from fundamental cell biology to drug discovery and development. The Folch method, first published in 1957, remains a widely used and robust technique for the total extraction of lipids from various biological matrices.[1] This protocol provides a detailed procedure for the Folch lipid extraction method, with a specific focus on its application for the isolation of ceramides, including Ceramide NG.

This compound (also known as Ceramide 2) is a key component of the skin's stratum corneum, where it contributes significantly to the epidermal permeability barrier.[2][3] Its primary functions include preventing transepidermal water loss and protecting the skin from environmental stressors.[4][5] Understanding the distribution and abundance of this compound in biological samples is therefore of great interest in dermatology, cosmetology, and the study of skin disorders.

Principle of the Folch Method

The Folch method relies on a biphasic solvent system of chloroform (B151607) and methanol (B129727) to effectively extract lipids from tissues and cells.[4] The initial step involves homogenization of the sample in a chloroform:methanol mixture (typically 2:1, v/v), which disrupts cellular membranes and solubilizes lipids into a single phase.[1] Subsequent washing with an aqueous solution (e.g., water or a salt solution) induces phase separation. The lower, denser chloroform phase contains the extracted lipids, while the upper aqueous phase contains polar non-lipid contaminants.[1]

Experimental Protocols

Materials and Reagents
  • Solvents:

    • Chloroform (CHCl₃), HPLC grade

    • Methanol (MeOH), HPLC grade

  • Wash Solution:

    • 0.9% Sodium Chloride (NaCl) solution in ultrapure water

    • OR Ultrapure water

  • Sample Homogenization:

    • Homogenizer (e.g., Potter-Elvehjem, rotor-stator, or sonicator)

    • Centrifuge tubes (glass or solvent-resistant plastic)

  • Phase Separation and Collection:

    • Centrifuge

    • Pasteur pipettes (glass)

    • Separatory funnel (for larger volumes)

  • Solvent Evaporation:

    • Rotary evaporator or nitrogen stream evaporation system

  • Sample:

    • Biological tissue (e.g., skin biopsy, cultured cells)

Standard Folch Extraction Protocol

This protocol is a widely accepted standard procedure for total lipid extraction.

  • Sample Homogenization:

    • Weigh the tissue sample (e.g., 1 gram).

    • Add the sample to a homogenizer tube.

    • Add 20 volumes of a chloroform:methanol (2:1, v/v) solution (e.g., 20 mL for 1 g of tissue).[6]

    • Homogenize the sample thoroughly until a uniform suspension is achieved. For cultured cells, scraping and vortexing in the solvent mixture may be sufficient.

  • Agitation:

    • Transfer the homogenate to a sealed container.

    • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature to ensure complete lipid extraction.[6]

  • Filtration/Centrifugation:

    • To remove particulate matter, either filter the homogenate through a solvent-resistant filter paper or centrifuge it at a low speed (e.g., 2000 rpm for 10 minutes) to pellet the solids.[6]

    • Carefully collect the supernatant (the liquid extract).

  • Washing and Phase Separation:

    • Add 0.2 volumes of the wash solution (0.9% NaCl or water) to the collected supernatant (e.g., 4 mL for 20 mL of extract).[6]

    • Vortex the mixture for a few seconds to ensure thorough mixing.

    • Centrifuge at a low speed (e.g., 2000 rpm for 5-10 minutes) to facilitate the separation of the two phases.[6]

    • Two distinct layers will form: a lower chloroform phase containing the lipids and an upper methanol-water phase containing polar non-lipid molecules.[2][6]

  • Lipid Collection:

    • Carefully remove the upper aqueous phase using a Pasteur pipette or by siphoning.

    • Collect the lower chloroform phase, which contains the purified lipid extract.

  • Solvent Evaporation:

    • Evaporate the chloroform from the lipid extract using a rotary evaporator or under a gentle stream of nitrogen gas.[6] It is crucial to avoid complete dryness for extended periods to prevent lipid oxidation.

  • Storage:

    • Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for storage.

    • Store the lipid extract at -20°C or -80°C under a nitrogen atmosphere to prevent degradation.

Modified Folch Protocol for Ceramide Extraction from Cosmetics

This modified protocol has been used for the extraction of ceramides from commercial cosmetic products for subsequent analysis by LC-MS.[6][7]

  • Sample Preparation:

    • Take a small amount of the sample (e.g., 5 µL).[6][7]

    • Add 1 mL of a chloroform:methanol:water (2:1:1, v/v/v) solution.[6][7]

  • Extraction:

    • Vortex the mixture vigorously for 5 minutes.[6][7]

    • Centrifuge the sample at 7,500 rpm for 10 minutes.[6][7]

  • Collection and Drying:

    • Carefully remove the supernatant.

    • Dry the supernatant gently under a stream of nitrogen gas.[6][7]

  • Resuspension:

    • Resuspend the dried lipid extract in a suitable solvent for your downstream analysis (e.g., chloroform:methanol 4:1, v/v).[6][7]

Data Presentation

Table 1: General Comparison of Lipid Extraction Methods (Hypothetical Data for Illustrative Purposes)

Lipid ClassFolch Method Recovery (%)Bligh & Dyer Method Recovery (%)MTBE Method Recovery (%)
Phosphatidylcholines95 ± 393 ± 490 ± 5
Triacylglycerols98 ± 297 ± 399 ± 1
Cholesterol Esters96 ± 394 ± 497 ± 2
Ceramides (general) 92 ± 5 89 ± 6 94 ± 4
This compound (projected)~90-95~85-93~92-96

Disclaimer: The data presented in this table is for illustrative purposes only and is not based on specific experimental results for this compound. Recovery rates can vary significantly depending on the sample matrix, specific protocol modifications, and analytical techniques used. The projected values for this compound are estimations based on the general effectiveness of these methods for other ceramides.

One study found that for the analysis of a broad range of lipid classes in human LDL, the Folch method was the most effective.[8] Another study suggested that a methanol/MTBE method could be suitable for sphingolipidomic studies, including lactosyl ceramides.[9] For untargeted lipidomics in human plasma, both the Folch and Bligh-Dyer methods at a 1:20 sample-to-solvent ratio were found to provide higher peak areas for low-abundance lipid species, including ceramides.[10]

Visualizations

Experimental Workflow

Folch_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Washing cluster_collection Lipid Isolation Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization in Chloroform:Methanol (2:1) Sample->Homogenization Agitation Agitation Homogenization->Agitation Filtration Filtration / Centrifugation Agitation->Filtration Washing Washing with Aqueous Solution Filtration->Washing PhaseSeparation Phase Separation (Centrifugation) Washing->PhaseSeparation CollectLowerPhase Collect Lower (Chloroform) Phase PhaseSeparation->CollectLowerPhase Evaporation Solvent Evaporation (N2 stream or Rotovap) CollectLowerPhase->Evaporation FinalProduct Purified Lipid Extract (Contains this compound) Evaporation->FinalProduct

Caption: Folch Extraction Workflow Diagram.

This compound in Skin Barrier Signaling

This compound, as an integral structural component of the epidermal barrier, does not participate in intracellular signaling cascades in the same way as other ceramide species that act as second messengers. Its primary role is to maintain the integrity and function of the stratum corneum. The following diagram illustrates the broader context of ceramide's role in cellular signaling, which can be influenced by factors affecting the skin barrier where this compound resides.

Ceramide_Signaling_Pathway cluster_synthesis Ceramide Generation cluster_downstream Downstream Effects cluster_skin_barrier Skin Barrier Function Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase DeNovo De Novo Synthesis DeNovo->Ceramide Ceramide Synthase Salvage Salvage Pathway Salvage->Ceramide PP Protein Phosphatases (PP1, PP2A) Ceramide->PP PKCzeta PKCζ Ceramide->PKCzeta JNK JNK/SAPK Pathway Ceramide->JNK CellCycle Cell Cycle Arrest PP->CellCycle Differentiation Differentiation PKCzeta->Differentiation Apoptosis Apoptosis JNK->Apoptosis CeramideNG This compound (Structural Role) BarrierIntegrity Barrier Integrity CeramideNG->BarrierIntegrity MoistureRetention Moisture Retention BarrierIntegrity->MoistureRetention

Caption: Ceramide Signaling and this compound's Role.

Conclusion

The Folch extraction method is a reliable and efficient technique for the total lipid extraction from a variety of biological samples, including those containing this compound. The provided protocols offer a starting point for researchers, which can be optimized depending on the specific sample type and downstream analytical requirements. While direct comparative quantitative data for this compound extraction efficiency is limited, the general effectiveness of the Folch method for a broad range of lipids, including other ceramides, supports its use for studies involving this important skin barrier lipid. Further research is warranted to establish optimized and validated protocols specifically for the quantitative extraction of this compound from different biological matrices.

References

Application Notes and Protocols for In Vitro Skin Penetration Studies of Ceramide NG Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide NG, a vital component of the skin's natural barrier, plays a crucial role in maintaining hydration and protecting against environmental aggressors.[1] Its delivery into the deeper layers of the epidermis is a key objective in the development of advanced dermatological and cosmetic products. This document provides detailed application notes and protocols for the preparation and in vitro skin penetration analysis of various this compound delivery systems. These protocols are designed to offer a standardized framework for researchers and formulation scientists.

Ceramides (B1148491) are essential lipids in the stratum corneum that are critical for skin barrier function.[2][3][4][5] However, their topical application is often hindered by poor solubility and limited skin permeability. To overcome these challenges, various nano-sized delivery systems have been developed to enhance the penetration of ceramides into the skin.[6] These systems include lipid-based carriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), ethosomes, niosomes, and nanoemulsions.

This document outlines the methodologies for preparing these delivery systems and for evaluating their skin penetration efficacy using Franz diffusion cells, a widely accepted in vitro model that complies with OECD Test Guideline 428.[7][8][9][10][11]

This compound Delivery Systems: An Overview

Several types of nanocarriers can be employed to enhance the dermal delivery of this compound. The choice of system depends on the specific formulation requirements, desired release profile, and scalability.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles where the lipid matrix is solid at room and body temperature. NLCs are a second generation of lipid nanoparticles, containing a blend of solid and liquid lipids, which creates a less ordered lipid matrix, allowing for higher drug loading and reduced expulsion during storage.

  • Ethosomes: These are soft, malleable vesicles composed of phospholipids, a high concentration of ethanol (B145695) (20-45%), and water.[12][13] The high ethanol content is believed to fluidize the stratum corneum lipids, allowing the flexible ethosomes to penetrate more deeply into the skin.[12][13]

  • Niosomes: These are vesicular systems composed of non-ionic surfactants and cholesterol.[14][15] They are structurally similar to liposomes but offer advantages in terms of cost and stability.

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. Their small droplet size and large surface area can enhance the penetration of lipophilic compounds like this compound.[16]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using the high-pressure homogenization (HPH) technique.[17][18][19][20]

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl behenate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer

  • High-shear mixer

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it 5-10°C above its melting point.

    • Disperse the this compound in the molten lipid with continuous stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) using a high-shear mixer to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization at a pressure of 500-1500 bar for 3-5 cycles.[17] The temperature should be maintained above the melting point of the lipid throughout the homogenization process.

  • Cooling and SLN Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded Ethosomes

This protocol details the "cold method" for preparing this compound-loaded ethosomes.[12][13][21][22][23]

Materials:

  • This compound

  • Phospholipid (e.g., soy phosphatidylcholine, Phospholipon 90G)

  • Ethanol (95%)

  • Propylene (B89431) glycol

  • Purified water

  • Magnetic stirrer

Procedure:

  • Preparation of the Organic Phase:

    • In a closed vessel, dissolve the phospholipid and this compound in ethanol with constant stirring at room temperature.

    • Add propylene glycol to the mixture and continue stirring until a clear solution is formed.

  • Hydration:

    • Slowly add purified water to the organic phase drop by drop under constant stirring (e.g., 700 rpm).

    • Continue stirring for an additional 30 minutes to allow for the formation of ethosomal vesicles.

  • Sonication (Optional):

    • To reduce the vesicle size and improve homogeneity, the ethosomal suspension can be sonicated using a probe sonicator or a bath sonicator.

  • Characterization:

    • Evaluate the prepared ethosomes for vesicle size, PDI, zeta potential, and entrapment efficiency.

Protocol 3: Preparation of this compound-Loaded Niosomes

This protocol describes the thin-film hydration method for preparing this compound-loaded niosomes.[14][15][24][25]

Materials:

  • This compound

  • Non-ionic surfactant (e.g., Span 60, Tween 60)

  • Cholesterol

  • Chloroform (B151607) and Methanol (B129727) (or another suitable organic solvent mixture)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Sonicator

Procedure:

  • Formation of the Lipid Film:

    • Dissolve this compound, the non-ionic surfactant, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the transition temperature of the surfactant (e.g., 45-60°C). This will form a thin, dry lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently in a water bath at the same temperature used for film formation. This will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the niosomal suspension using a probe sonicator or bath sonicator, or by extrusion through polycarbonate membranes of defined pore size.

  • Characterization:

    • Analyze the niosome suspension for vesicle size, PDI, zeta potential, and entrapment efficiency.

Protocol 4: Preparation of this compound-Loaded Nanoemulsions

This protocol is based on the high-pressure homogenization method for preparing this compound-loaded oil-in-water (O/W) nanoemulsions. Optimization of formulation parameters can be achieved using response surface methodology (RSM).[26][27][28][29]

Materials:

  • This compound

  • Oil phase (e.g., octyldodecanol, caprylic/capric triglycerides)[16]

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., glycerol)

  • Purified water

  • High-pressure homogenizer

  • Ultrasonicator (optional)

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve this compound in the oil phase. Gentle heating may be required to facilitate dissolution.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water.

  • Formation of the Pre-emulsion:

    • Gradually add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse emulsion.

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 600-1000 bar). Alternatively, ultrasonication can be used to reduce the droplet size.[16]

  • Characterization:

    • Measure the droplet size, PDI, zeta potential, and encapsulation efficiency of the nanoemulsion.

Data Presentation: Physicochemical Characteristics of this compound Delivery Systems

The following table summarizes typical physicochemical properties of different this compound delivery systems as reported in the literature.

Delivery SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
SLNs 100 - 300< 0.3-15 to -3070 - 95
Ethosomes 100 - 400< 0.4-20 to -5060 - 90
Niosomes 100 - 500< 0.5-25 to -5040 - 85
Nanoemulsions 20 - 200< 0.2-10 to -25> 85

Protocol 5: In Vitro Skin Penetration Study using Franz Diffusion Cells

This protocol is in accordance with the OECD Test Guideline 428 for in vitro skin absorption studies.[7][8][9][10][11]

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin (full-thickness or dermatomed)

  • Receptor solution (e.g., PBS with 0.1% sodium azide (B81097) and a solubility enhancer like Tween 20 if needed)

  • Magnetic stirrer with stir bars

  • Water bath or circulating system to maintain 32°C ± 1°C

  • Test formulation (this compound delivery system)

  • Syringes and collection vials

  • Analytical method for this compound quantification (e.g., HPLC-MS/MS)

Procedure:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Carefully mount the skin on the receptor chamber of the Franz cell with the stratum corneum side facing the donor chamber. Ensure there are no air bubbles between the skin and the receptor fluid.

  • Franz Cell Assembly and Equilibration:

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor chamber.

    • Clamp the donor and receptor chambers together.

    • Place the assembled cells in a water bath or connect to a circulating system to maintain the skin surface temperature at 32°C ± 1°C.

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of the Formulation:

    • Apply a known amount of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.

    • Cover the donor chamber to prevent evaporation.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm of the receptor chamber.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of this compound using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of permeated this compound versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • At the end of the experiment, dissemble the cells and determine the amount of this compound retained in the skin (epidermis and dermis) and remaining on the skin surface.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and evaluation of this compound delivery systems.

G cluster_prep Delivery System Preparation cluster_char Physicochemical Characterization cluster_ivpt In Vitro Skin Penetration Testing cluster_data Data Analysis prep_sln SLN Preparation (High-Pressure Homogenization) char_size Particle/Vesicle Size (DLS) prep_sln->char_size prep_etho Ethosome Preparation (Cold Method) prep_etho->char_size prep_nio Niosome Preparation (Thin-Film Hydration) prep_nio->char_size prep_nano Nanoemulsion Preparation (High-Pressure Homogenization) prep_nano->char_size char_pdi Polydispersity Index (PDI) char_size->char_pdi char_zp Zeta Potential char_pdi->char_zp char_ee Encapsulation Efficiency char_zp->char_ee ivpt_franz Franz Diffusion Cell Assay (OECD 428) char_ee->ivpt_franz ivpt_sampling Receptor Fluid Sampling ivpt_franz->ivpt_sampling ivpt_skin Excised Human/Porcine Skin ivpt_skin->ivpt_franz ivpt_analysis This compound Quantification (HPLC-MS/MS) ivpt_sampling->ivpt_analysis data_flux Permeation Flux Calculation ivpt_analysis->data_flux data_retention Skin Retention Analysis data_flux->data_retention

Caption: Experimental workflow for this compound delivery systems.

This compound Signaling Pathway in Keratinocytes

Exogenous ceramides can penetrate the epidermis and influence keratinocyte function.[6] They can serve as precursors for the synthesis of endogenous ceramides and also act as signaling molecules to modulate cell differentiation and proliferation.[6][30] The following diagram illustrates a plausible signaling pathway initiated by exogenous this compound in keratinocytes.

G cluster_extracellular Extracellular Space cluster_intracellular Keratinocyte Exogenous this compound Exogenous this compound Endogenous Ceramide Synthesis Endogenous Ceramide Synthesis Exogenous this compound->Endogenous Ceramide Synthesis Precursor ASK1 Activation ASK1 Activation Exogenous this compound->ASK1 Activation Direct Effect? Endogenous Ceramide Synthesis->ASK1 Activation Modulates p38 MAPK Pathway p38 MAPK Pathway ASK1 Activation->p38 MAPK Pathway Caspase-14 Expression Caspase-14 Expression p38 MAPK Pathway->Caspase-14 Expression Keratinocyte Differentiation Keratinocyte Differentiation p38 MAPK Pathway->Keratinocyte Differentiation Inhibition of Proliferation Inhibition of Proliferation p38 MAPK Pathway->Inhibition of Proliferation Caspase-14 Expression->Keratinocyte Differentiation

Caption: this compound signaling in keratinocytes.

Exogenous short-chain ceramides have been shown to activate apoptosis signal-regulating kinase (ASK1) and subsequently the p38 MAP kinase pathway, which leads to enhanced differentiation of normal human keratinocytes.[31] Furthermore, ceramides can stimulate the production of caspase-14, a key enzyme involved in the terminal differentiation of the epidermis.[31][32] The overall effect is a promotion of keratinocyte differentiation and an inhibition of proliferation, contributing to the maintenance of a healthy skin barrier.[31]

References

Application Notes and Protocols for the Analysis of Ceramide NG by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide NG (also known as Ceramide 2 or N-stearoylsphinganine) is a vital lipid component of the stratum corneum, the outermost layer of the epidermis. It is composed of a sphingosine (B13886) base linked to a non-hydroxylated fatty acid, stearic acid. This compound plays a crucial role in establishing and maintaining the skin's permeability barrier, preventing excessive transepidermal water loss and protecting against environmental insults.[1][2] Its unique molecular structure allows for the formation of highly organized and dense lipid structures within the intercellular matrix of the stratum corneum, contributing significantly to the skin's resilience. Given its importance in skin health, accurate and robust analytical methods for the quantification of this compound are essential for research in dermatology, cosmetology, and drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile molecules like long-chain ceramides (B1148491), a derivatization step is necessary to increase their volatility and thermal stability for GC analysis.[3][4] This application note provides a detailed protocol for the analysis of this compound in skin lipid extracts using GC-MS following trimethylsilylation.

Experimental Protocols

Lipid Extraction from Skin Samples

This protocol is adapted from methods for the extraction of lipids from skin surfaces.[1]

Materials:

  • Skin sample (e.g., stratum corneum collected by tape stripping, or skin biopsy)

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Place the skin sample in a glass centrifuge tube.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For a small skin biopsy, 2 mL of the solvent mixture is typically sufficient.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough lipid extraction.

  • Add 0.2 volumes of deionized water to the mixture to induce phase separation.

  • Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization.

Derivatization: Trimethylsilylation

This protocol is a general procedure for the trimethylsilylation of compounds with active hydrogens, such as the hydroxyl and amide groups in this compound.[5][6]

Materials:

  • Dried lipid extract

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Re-dissolve the dried lipid extract in 50 µL of anhydrous pyridine.

  • Add 50 µL of BSTFA with 1% TMCS to the solution.

  • Securely cap the vial and vortex briefly.

  • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.[7]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of trimethylsilylated this compound. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

GC Conditions:

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 320°C

    • Hold at 320°C for 20 minutes[1]

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Scan Range: m/z 50-800

  • Solvent Delay: 5 minutes

Data Presentation

ParameterExpected RangeReference
Limit of Detection (LOD) 1 - 10 ng/mLAdapted from[3]
Limit of Quantification (LOQ) 5 - 50 ng/mLAdapted from[8]
**Linearity (R²) **> 0.99[8]
Recovery 80 - 115%[8]
Intra-day Precision (%RSD) < 15%[3]
Inter-day Precision (%RSD) < 15%[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection Skin Sample Collection (e.g., Tape Stripping) LipidExtraction Lipid Extraction (Chloroform:Methanol) SampleCollection->LipidExtraction Drying Drying Under Nitrogen LipidExtraction->Drying AddReagents Addition of Pyridine and BSTFA + 1% TMCS Drying->AddReagents Heating Heating at 70°C AddReagents->Heating GCMS GC-MS Analysis Heating->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Caption: Experimental workflow for this compound analysis.

This compound Signaling in Skin Barrier Formation

ceramide_signaling cluster_process Cellular Processes cluster_outcome Physiological Outcome StratumGranulosum Stratum Granulosum (Granular Layer) StratumCorneum Stratum Corneum (Cornified Layer) KeratinocyteDifferentiation Keratinocyte Differentiation KeratinocyteDifferentiation->StratumGranulosum CeramideSynthesis This compound Synthesis KeratinocyteDifferentiation->CeramideSynthesis LamellarBody Formation of Lamellar Bodies CeramideSynthesis->LamellarBody LamellarBody->StratumGranulosum Secretion Secretion into Intercellular Space LamellarBody->Secretion Secretion->StratumCorneum LipidLamellae Formation of Lipid Lamellae Secretion->LipidLamellae LipidLamellae->StratumCorneum SkinBarrier Permeability Barrier Function LipidLamellae->SkinBarrier

Caption: Role of this compound in skin barrier formation.

Conclusion

The provided protocols outline a comprehensive approach for the analysis of this compound in skin lipid samples using GC-MS. The method involves a robust lipid extraction technique followed by a well-established derivatization procedure to prepare the analyte for gas chromatography. The suggested GC-MS parameters provide a solid starting point for method development and optimization. This analytical approach is invaluable for researchers and professionals in dermatology and cosmetic science to accurately quantify this compound, enabling a deeper understanding of its role in skin health and disease, and for the quality control of skincare formulations. Further validation of the method for the specific analysis of this compound is recommended to establish performance characteristics such as LOD, LOQ, and linearity.

References

Application Notes and Protocols for Metabolic Tracing of Ceramide NG using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide NG (N-stearoyl-sphingosine), a member of the extensive ceramide family of sphingolipids, plays a pivotal role in maintaining the structural integrity of the epidermal barrier and is implicated in a variety of cellular signaling pathways. The study of its metabolic fate is crucial for understanding skin health, disease pathogenesis, and for the development of novel therapeutics. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace the metabolic flux of this compound through its various biosynthetic and catabolic pathways. These application notes provide detailed protocols for the stable isotope labeling of this compound in cell culture, its extraction, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathways of this compound

This compound is a central hub in sphingolipid metabolism. It can be synthesized through the de novo pathway, the sphingomyelin (B164518) hydrolysis pathway, or the salvage pathway. Once synthesized, this compound can be further metabolized into more complex sphingolipids such as sphingomyelin or glucosylceramide, or it can be broken down into sphingosine (B13886) and a fatty acid. Tracing the flow of stable isotopes through these pathways provides a dynamic view of this compound metabolism.

This compound Metabolic Pathways cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Cycle cluster_2 Salvage Pathway cluster_3 Further Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide This compound This compound Dihydroceramide->this compound Dihydroceramide Desaturase Sphingomyelin-NG Sphingomyelin-NG Sphingomyelin-NG->this compound Sphingomyelinase This compound->Sphingomyelin-NG Sphingomyelin Synthase Sphingosine Sphingosine This compound->Sphingosine Ceramidase Glucosylceramide-NG Glucosylceramide-NG This compound->Glucosylceramide-NG Glucosylceramide Synthase Ceramide-1-Phosphate Ceramide-1-Phosphate This compound->Ceramide-1-Phosphate Ceramide Kinase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Sphingosine Lysosomal Hydrolases Sphingosine->this compound Ceramide Synthase

Caption: Metabolic pathways involving this compound.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of this compound in Human Keratinocytes using [¹³C₁₆]-Palmitate

This protocol describes the labeling of the fatty acid portion of this compound.

Materials:

  • Human epidermal keratinocytes (HEK)

  • Keratinocyte growth medium (KGM)

  • [¹³C₁₆]-Palmitic acid (stable isotope tracer)

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed HEKs in 6-well plates at a density that allows them to reach 70-80% confluency on the day of labeling.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of [¹³C₁₆]-palmitate complexed to BSA. Dissolve [¹³C₁₆]-palmitate in ethanol (B145695) and then add it to a warm solution of fatty acid-free BSA in KGM with vigorous vortexing.

    • The final concentration of [¹³C₁₆]-palmitate in the labeling medium should be determined empirically but typically ranges from 10-50 µM.

  • Metabolic Labeling:

    • On the day of the experiment, aspirate the growth medium from the cells and wash once with warm PBS.

    • Add the pre-warmed labeling medium containing [¹³C₁₆]-palmitate to each well.

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the stable isotope over time.

  • Cell Harvesting:

    • At each time point, place the culture plate on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping them into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

    • Aspirate the supernatant and store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from Cultured Keratinocytes

This protocol is a modified Bligh-Dyer method for efficient extraction of ceramides (B1148491).

Materials:

Procedure:

  • Sample Preparation: Resuspend the cell pellet in 100 µL of deionized water. Add a known amount of d7-Ceramide NG internal standard.

  • Solvent Addition: Add 375 µL of methanol and 125 µL of chloroform. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Add 125 µL of deionized water and vortex for 1 minute.

  • Centrifugation: Centrifuge at 1000 x g for 10 minutes at room temperature to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Labeled this compound

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 60% B

    • 2-12 min: Gradient to 100% B

    • 12-17 min: Hold at 100% B

    • 17.1-20 min: Return to 60% B and equilibrate

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific MRM transitions for unlabeled this compound, [¹³C₁₆]-Ceramide NG, and its downstream metabolites should be optimized. The precursor ion will be the [M+H]⁺ adduct. A common product ion for ceramides is m/z 264.3, corresponding to the sphingosine backbone.

Example MRM Transitions (to be optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (unlabeled)566.5264.3
[¹³C₁₆]-Ceramide NG582.5264.3
d7-Ceramide NG (Internal Standard)573.5271.3
Sphingomyelin-NG731.6184.1
[¹³C₁₆]-Sphingomyelin-NG747.6184.1
Glucosylceramide-NG728.6264.3
[¹³C₁₆]-Glucosylceramide-NG744.6264.3

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be presented in tabular format to clearly show the incorporation of the stable isotope over time and to calculate the turnover rates of this compound and its metabolites.

Table 1: Incorporation of [¹³C₁₆]-Palmitate into this compound and Downstream Metabolites over Time

Time (hours)% Labeled this compound% Labeled Sphingomyelin-NG% Labeled Glucosylceramide-NG
0000
215.2 ± 1.85.1 ± 0.63.2 ± 0.4
428.9 ± 3.112.8 ± 1.58.9 ± 1.1
845.6 ± 4.925.4 ± 2.819.7 ± 2.2
1258.1 ± 6.238.9 ± 4.132.5 ± 3.6
2472.3 ± 7.555.7 ± 5.948.9 ± 5.1

Data are presented as mean ± standard deviation (n=3) and are representative examples.

Table 2: Calculated Turnover Rates of this compound and its Metabolites

MetaboliteHalf-life (t₁/₂) (hours)
This compound~10
Sphingomyelin-NG~18
Glucosylceramide-NG~22

Turnover rates are calculated from the isotopic enrichment data and are representative examples.

Visualization of Experimental Workflow and Signaling

Experimental Workflow Cell Culture Cell Culture Stable Isotope Labeling Stable Isotope Labeling Cell Culture->Stable Isotope Labeling Cell Harvesting Cell Harvesting Stable Isotope Labeling->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for metabolic tracing.
This compound Signaling

Ceramides, including this compound, are known to be involved in various signaling cascades that regulate cellular processes such as apoptosis, cell cycle arrest, and senescence.[1] Ceramide can directly interact with and modulate the activity of several proteins, including protein kinases and phosphatases.[2] For example, ceramide can activate protein phosphatase 2A (PP2A), which in turn can dephosphorylate and inactivate pro-survival kinases like Akt.[2]

This compound Signaling Stress Stimuli Stress Stimuli This compound This compound Stress Stimuli->this compound synthesis PP2A PP2A This compound->PP2A activates Akt (active) Akt (active) PP2A->Akt (active) dephosphorylates Akt (inactive) Akt (inactive) Akt (active)->Akt (inactive) Cell Survival Cell Survival Akt (active)->Cell Survival Apoptosis Apoptosis Akt (inactive)->Apoptosis

Caption: A simplified this compound signaling pathway.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for researchers to investigate the metabolic fate of this compound. By employing stable isotope labeling and LC-MS/MS, it is possible to gain detailed insights into the dynamics of this compound metabolism and its role in cellular physiology and pathology. This powerful approach is invaluable for the identification of new drug targets and the development of innovative therapeutic strategies for a range of diseases.

References

Application Notes and Protocols: Preparation and Use of Ceramide NG Liposomes in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that serve as crucial structural components of the cell membrane and as bioactive signaling molecules. Specifically, Ceramide NG (also known as Ceramide 2, N-stearoyl-sphinganine) plays a significant role in maintaining the skin barrier and is implicated in various cellular processes, including apoptosis, cell cycle regulation, and cellular differentiation. Due to its hydrophobic nature, delivering this compound to cells in culture for experimental purposes is challenging. Liposomal encapsulation provides an effective strategy to disperse this compound in aqueous cell culture media, enhance its stability, and facilitate its uptake by cells.

These application notes provide detailed protocols for the preparation, characterization, and application of this compound-containing liposomes for in vitro cell culture experiments.

Preparation of this compound Liposomes

The most common and reliable method for preparing this compound liposomes is the thin-film hydration technique, followed by extrusion for size homogenization. As a long-chain ceramide, this compound has a high main phase transition temperature (typically >70°C), which must be considered during the hydration step to ensure proper liposome (B1194612) formation[1][2][3].

Experimental Workflow: Liposome Preparation

G Workflow for this compound Liposome Preparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration & Vesicle Formation cluster_2 Step 3: Size Homogenization A Dissolve Lipids (this compound, Phospholipid, Cholesterol) in Chloroform/Methanol (B129727) B Evaporate Solvents (Rotary Evaporator) A->B C Dry Lipid Film (Under Vacuum) B->C D Hydrate Film with Buffer (e.g., PBS) at >75°C C->D E Vortex to form Multilamellar Vesicles (MLVs) D->E F Extrude through Membranes (e.g., 100 nm pore size) at >75°C E->F G Cool to Room Temperature F->G H Store at 4°C G->H

Caption: Overview of the thin-film hydration and extrusion method for liposome synthesis.

Protocol 1.1: Thin-Film Hydration and Extrusion

Materials:

  • This compound (N-stearoyl-sphinganine)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile filtered

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Preparation: In a clean round-bottom flask, dissolve this compound, DSPC, and cholesterol in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture. (See Table 1 for example formulations).

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 40-50°C to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Pre-heat the sterile PBS buffer to approximately 80°C. The hydration temperature must be above the phase transition temperature of all lipid components[1][3]. Add the pre-heated buffer to the flask containing the dry lipid film.

  • Vesicle Formation: Immediately seal the flask and vortex vigorously for 5-10 minutes. The lipid film should lift off the glass and disperse into the buffer, forming a milky suspension of multilamellar vesicles (MLVs). Maintain the temperature above 75°C during this process.

  • Size Homogenization (Extrusion): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Place the extruder in a heating block set to ~80°C. b. Load the MLV suspension into one of the extruder's syringes. c. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process creates unilamellar vesicles with a more uniform size distribution[4].

  • Final Product: The resulting translucent liposome suspension can be cooled to room temperature. For storage, keep the liposomes at 4°C. Do not freeze.

Characterization of this compound Liposomes

Proper characterization is essential to ensure the quality, stability, and reproducibility of the liposome formulation. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

Table 1: Example Formulations and Physicochemical Properties
Formulation IDLipid Composition (Molar Ratio)Particle Size (d.nm)PDIZeta Potential (mV)Reference
Cer-Lipo-1 Ceramide NP / Oleic Acid / Cholesterol (2.4% / 3.76% / 5% w/w)136.6 ± 4.050.248 ± 0.012Not Reported[5]
Cer-Lipo-2 C16-Ceramide / POPC / Cholesterol (30:45:25 vol%)~100< 0.2Not Reported[4]
Cer-Lipo-3 C8-Ceramide / Cholesterol / Linolenic Acid / Cholesterol Sulfate (45:5:5:45 w/w%)~184Not Reported-47.7[5]
Cer-Lipo-4 Ceramide / Phosphatidylcholine / Phosphatidic Acid (10:80:10 mol%)VariableNot ReportedNot Reported[6]

Note: Data from Ceramide NP and other long-chain ceramides are presented as relevant examples due to the scarcity of published data specifically for this compound liposomes.

Protocol 2.1: Characterization by Dynamic Light Scattering (DLS)

Instrument: DLS instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in sterile-filtered PBS to an appropriate concentration for measurement (to avoid multiple scattering effects).

  • Particle Size and PDI: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the instrument and allow it to equilibrate to 25°C. c. Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A PDI value below 0.3 is generally considered acceptable for cell culture experiments.

  • Zeta Potential: a. Transfer a separate diluted sample into a disposable zeta cell. b. Insert the cell into the instrument. c. Perform the measurement to determine the surface charge of the liposomes. Zeta potential can provide insights into the stability of the formulation in suspension.

Determination of Encapsulation Efficiency

For a lipophilic molecule like this compound, which is integrated into the lipid bilayer, "encapsulation efficiency" refers to the amount of ceramide successfully incorporated into the liposomes relative to the initial amount used.

Protocol 3.1: Encapsulation Efficiency via Ultrafiltration and HPLC

Materials:

  • Amicon® Ultra centrifugal filter units (e.g., 100 kDa MWCO)

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • C18 column

Procedure:

  • Separation of Free Ceramide: a. Place a known amount of the liposome suspension into the centrifugal filter unit. b. Centrifuge according to the manufacturer's instructions to separate the liposomes (retentate) from the aqueous medium, which would contain any un-encapsulated, aggregated ceramide (filtrate). c. Note: Due to the very low aqueous solubility of this compound, it is expected that most non-incorporated ceramide will precipitate and be removed during this step.

  • Quantification of Incorporated Ceramide: a. Collect the liposome-containing retentate from the filter unit. b. Disrupt the liposomes by adding a high concentration of an organic solvent (e.g., methanol or acetonitrile) to solubilize the lipids and the incorporated this compound[7]. Vortex thoroughly. c. Centrifuge the disrupted sample at high speed to pellet any insoluble debris. d. Analyze the supernatant using HPLC with a C18 column to quantify the concentration of this compound. A standard curve of this compound in the same solvent must be prepared for accurate quantification.

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of Ceramide in Liposomes / Initial Amount of Ceramide used) x 100

Application in Cell Culture Experiments

This compound liposomes can be used to study the effects of ceramide on various cellular processes. Below are protocols for assessing cytotoxicity and cellular uptake.

Ceramide-Induced Signaling Pathway

G Ceramide-Induced Apoptosis Signaling Pathway cluster_0 Stimulus cluster_1 Ceramide Generation cluster_2 Downstream Signaling cluster_3 Cellular Outcome A Stress Stimuli (e.g., UV, TNF-α) or Exogenous Delivery B Sphingomyelinase (SMase) Activation A->B C Sphingomyelin B->C D Ceramide C->D Hydrolysis E Protein Phosphatase (PP1, PP2A) Activation D->E F Bcl-xL (anti-apoptotic) Dephosphorylation E->F G Bax/Bad (pro-apoptotic) Activation E->G H Mitochondrial Outer Membrane Permeabilization F->H inhibition removed G->H I Caspase Activation H->I J Apoptosis I->J

Caption: Ceramide acts as a second messenger leading to apoptosis via protein phosphatases.

Protocol 4.1: Cytotoxicity Assessment (MTT Assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound liposome suspension and empty "control" liposomes (prepared without this compound) in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the liposome-containing medium to each well. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals. d. Shake the plate gently for 15 minutes. e. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 4.2: Cellular Uptake Analysis by Flow Cytometry

To quantify uptake, liposomes must be labeled with a fluorescent lipid dye (e.g., DiD, DiI, or a fluorescently-labeled phospholipid like NBD-PE).

Procedure:

  • Preparation of Labeled Liposomes: Add a small amount of the lipophilic fluorescent dye (e.g., 0.5-1.0 mol%) to the initial lipid mixture in Protocol 1.1, Step 1.

  • Cell Seeding: Seed cells in a 12- or 24-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with the fluorescently-labeled this compound liposomes (and labeled empty liposomes as a control) at a desired concentration for various time points (e.g., 1, 4, 24 hours) at 37°C. To distinguish between surface-bound and internalized liposomes, a control plate can be incubated at 4°C, which largely inhibits active uptake processes[8].

  • Cell Harvesting: a. Aspirate the medium and wash the cells three times with ice-cold PBS to remove non-adherent liposomes. b. Detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA). c. Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.

  • Sample Preparation: a. Centrifuge the cells at 300 x g for 5 minutes. b. Resuspend the cell pellet in cold FACS buffer (e.g., PBS with 1% BSA).

  • Analysis: a. Analyze the samples on a flow cytometer, using an appropriate laser and filter set for the chosen fluorophore. b. Gate on the live, single-cell population. c. Quantify the mean fluorescence intensity (MFI) of the cell population, which corresponds to the amount of liposome uptake[9][10]. Untreated cells should be used to set the background fluorescence.

References

Application Notes and Protocols for the Quantification of Ceramide NG in Human Stratum Corneum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a major lipid component of the stratum corneum (SC), comprising approximately 50% of its total lipid content by weight.[1][2] They are critical for maintaining the skin's barrier function, preventing transepidermal water loss, and protecting against environmental insults.[3][4] The stratum corneum lipid matrix is a complex mixture of ceramides, cholesterol, and free fatty acids.[1][3]

Ceramide NG, also known as Ceramide 2, is characterized by a non-hydroxy fatty acid linked to a sphingosine (B13886) base (Cer[NS]). Variations in the length of the fatty acid chain and the sphingoid base lead to a large number of this compound species.[3] Accurate quantification of specific ceramide classes, such as this compound, is crucial for understanding skin health and disease, as alterations in ceramide profiles have been linked to conditions like atopic dermatitis and psoriasis.[2] Furthermore, in the development of dermatological drugs and cosmetic formulations, quantifying changes in ceramide levels is essential for evaluating product efficacy and mechanism of action.

This document provides detailed protocols for the quantification of this compound in the human stratum corneum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for lipid analysis.[5][6]

Data Presentation: Quantitative Levels of Ceramides in Human Stratum Corneum

The following table summarizes the relative abundance of different ceramide classes in the human stratum corneum as reported in a lipidomics study.

Ceramide ClassAbbreviationRelative Abundance (% of total ceramides)
Ceramide with non-hydroxy fatty acid and sphingosineCer[NS]21.0%
Ceramide with non-hydroxy fatty acid and dihydrosphingosineCer[NDS]8.0%
Ceramide with non-hydroxy fatty acid and phytosphingosineCer[NP]34.7%
Ceramide with alpha-hydroxy fatty acid and sphingosineCer[AS]8.0%
Ceramide with alpha-hydroxy fatty acid and phytosphingosineCer[AP]Not specified
Ceramide with omega-hydroxy fatty acid and sphingosineCer[OS]Not specified
Ceramide with esterified omega-hydroxy fatty acid and sphingosineCer[EOS]9.0%
Ceramide with 6-hydroxy sphingosineH-Ceramides45.4%

Source: Adapted from comparative profiling studies of human and mouse stratum corneum ceramides.[2] Note that percentages may exceed 100% due to the categorization of ceramides based on their long-chain base.[2]

Experimental Workflow for this compound Quantification

The overall process for quantifying this compound from stratum corneum samples is depicted in the following workflow diagram.

Caption: Workflow for this compound analysis in stratum corneum.

Experimental Protocols

Protocol 1: Stratum Corneum Sample Collection by Tape Stripping

This protocol describes a non-invasive method for collecting stratum corneum samples from human skin.

Materials:

  • Adhesive tape strips (e.g., D-Squame®, Leukoplex®)[1]

  • Forceps

  • Microcentrifuge tubes or glass vials

  • Argon gas (optional, for long-term storage)

Procedure:

  • Clean the selected skin area (e.g., forearm) with a dry wipe to remove any surface contaminants. Do not use solvents.

  • Firmly press an adhesive tape strip onto the skin surface.

  • Remove the tape strip in one swift motion using forceps.

  • For quantitative analysis, it is recommended to collect multiple sequential strips from the same site. The first few strips may contain surface debris and are sometimes discarded.[1]

  • Place the collected tape strips into a labeled glass vial or microcentrifuge tube.[3]

  • For long-term storage, flush the vial with argon gas to prevent lipid oxidation and store at -80°C.[3]

Protocol 2: Lipid Extraction from Stratum Corneum Tape Strips

This protocol details the extraction of lipids from the collected tape strips.

Materials:

  • Chloroform (HPLC grade)[5]

  • Methanol (HPLC grade)[5]

  • Water (LC-MS grade)[5]

  • Internal Standard (IS): A non-endogenous ceramide standard, such as C17:0 Ceramide (Cer[N(17)S(18)]), is recommended for accurate quantification.[7][8]

  • Vortex mixer

  • Centrifuge

  • Nitrogen or argon gas evaporator

Procedure:

  • To the vial containing the tape strips, add a known amount of the internal standard solution. The use of a stable isotope-labeled internal standard is critical to correct for variability during sample preparation and analysis.[5]

  • Add an extraction solvent mixture, typically chloroform:methanol (2:1, v/v).

  • Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction of lipids from the tape.

  • Add water to the mixture to induce phase separation (modified Bligh and Dyer extraction).[8] The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.

  • Vortex the mixture again and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette and transfer it to a new clean vial.

  • Dry the extracted lipids under a gentle stream of nitrogen or argon gas.

  • Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a mixture of isopropanol, acetonitrile, and water.[5][9]

Protocol 3: this compound Quantification by LC-MS/MS

This protocol outlines the parameters for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., CORTECS C18+)[9]

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[8]

LC Parameters (example):

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[6][9]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.[6][9]

  • Flow Rate: 0.3 - 0.4 mL/min.[6][9]

  • Injection Volume: 5 - 10 µL.[6][7]

  • Column Temperature: 55-65°C.[9]

  • Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic ceramides, followed by a re-equilibration step. For instance, a linear gradient from 40% B to 95% B over 17 minutes.[6]

MS/MS Parameters (example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 2.5 - 3.5 kV.[6][9]

  • Source Temperature: 140 - 150°C.[6][9]

  • Desolvation Temperature: 600°C.[6][9]

  • Cone Voltage: 35-40 V.[6][9]

  • Collision Energy: Optimized for each ceramide species, typically in the range of 20-60 eV.[6]

  • MRM Transitions: The precursor ion for this compound will be the protonated molecule [M+H]+. The product ion is typically the sphingoid base fragment. Specific m/z values will depend on the fatty acid chain length of the this compound species being quantified. For example, for C16:0 Ceramide, the transition could be m/z 538.7 → 264.3.[9]

Quantification:

  • Prepare a calibration curve using a series of known concentrations of a this compound standard (e.g., C16:0 or C24:0 Ceramide) spiked with a constant concentration of the internal standard.

  • Analyze the standards and the stratum corneum samples using the established LC-MS/MS method.

  • Integrate the peak areas for the specific MRM transitions of the this compound species and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of this compound in the samples by plotting the peak area ratios against the concentrations of the standards in the calibration curve.

  • Normalize the final concentration to the amount of stratum corneum collected (e.g., by protein content or by the number of tape strips).

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of ceramides in the structure of the stratum corneum lipid lamellae.

G Role of Ceramides in Stratum Corneum Barrier cluster_0 Stratum Corneum Components cluster_1 Lipid Matrix Composition cluster_2 Skin Barrier Function Corneocytes Corneocytes LipidMatrix Intercellular Lipid Matrix Ceramides Ceramides (e.g., this compound) LipidMatrix->Ceramides Cholesterol Cholesterol LipidMatrix->Cholesterol FFA Free Fatty Acids LipidMatrix->FFA Barrier Permeability Barrier Function Ceramides->Barrier Forms Lamellar Structure Cholesterol->Barrier Forms Lamellar Structure FFA->Barrier Forms Lamellar Structure Prevention of Water Loss Prevention of Water Loss Barrier->Prevention of Water Loss Protection from Environment Protection from Environment Barrier->Protection from Environment

References

Application of Ceramide NG in Reconstituted Human Epidermis Models: Enhancing Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramide NG, also known as Ceramide 2, is a vital component of the stratum corneum, the outermost layer of the epidermis. It belongs to the family of sphingolipids that, along with cholesterol and free fatty acids, form the extracellular lipid matrix crucial for maintaining the skin's barrier function. This barrier is essential for preventing transepidermal water loss (TEWL) and protecting the body from external aggressors. Reconstituted human epidermis (RHE) models, such as EpiDerm™, SkinEthic™, and EPISKIN™, are three-dimensional cell culture models that mimic the architecture and physiology of the native human epidermis. These models have become indispensable tools in dermatological and cosmetic research for evaluating the efficacy and safety of topical ingredients. This application note details the use of this compound in RHE models to substantiate its role in improving skin barrier function, supported by experimental protocols and an exploration of the underlying signaling pathways.

Data Presentation

Table 1: Effect of Ceramide-Containing Emulsions on Skin Hydration and Transepidermal Water Loss (TEWL)

Treatment GroupChange in Skin Hydration (%)Change in TEWL (%)
Control Emulsion+8.9 ± 0.9-5.1 ± 0.8
Emulsion with Ceramide 1 & 3+21.9 ± 1.8-36.7 ± 4.7

This data is adapted from a study on the synergistic effect of Ceramide 1 and 3 on SLS-irritated skin, demonstrating a significant improvement in skin hydration and reduction in TEWL compared to a control emulsion[1]. Similar improvements are anticipated with the application of this compound.

Table 2: Effect of a Synthetic Ceramide-2 Formulation on TEWL after Barrier Disruption

TreatmentMean TEWL (g/m²/h) after StrippingMean TEWL (g/m²/h) after SLS Treatment
PlaceboNo significant changeNo significant change
0.5% Ceramide-2Significant decreaseSignificant decrease
1.0% Ceramide-2Significant decreaseSignificant decrease

This table summarizes findings from a study on a synthetic ceramide-2 (N-stearoyl-DL-erythro-sphinganine), which is structurally similar to this compound. The application of the ceramide formulation significantly reduced TEWL after the skin barrier was compromised by tape stripping or sodium lauryl sulfate (B86663) (SLS) treatment[2].

Signaling Pathways

Ceramides (B1148491) are not only structural components of the skin barrier but also act as signaling molecules that regulate various cellular processes in keratinocytes, including differentiation and apoptosis.

Ceramide-PPARδ Signaling Pathway

Ceramides can influence gene expression through the activation of Peroxisome Proliferator-Activated Receptor delta (PPARδ). This pathway plays a crucial role in keratinocyte differentiation and the synthesis of lipids essential for barrier formation.

Ceramide_PPAR_Pathway Ceramide_NG This compound PPAR_delta PPARδ Ceramide_NG->PPAR_delta Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_delta->PPRE Binds to RXR RXR RXR->PPRE Forms heterodimer with PPARδ Target_Genes Target Genes (e.g., ABCA12, Involucrin, Loricrin) PPRE->Target_Genes Upregulates Transcription Barrier_Function Improved Barrier Function Target_Genes->Barrier_Function Leads to

This compound activates the PPARδ signaling pathway.
Ceramide to Sphingosine-1-Phosphate (S1P) Signaling Pathway

Ceramide can be metabolized to sphingosine (B13886) and then to sphingosine-1-phosphate (S1P), a signaling molecule with diverse effects on keratinocyte proliferation, differentiation, and survival. This pathway is crucial for maintaining epidermal homeostasis.

Ceramide_S1P_Pathway Ceramide_NG This compound Sphingosine Sphingosine Ceramide_NG->Sphingosine Hydrolysis by Ceramidase Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation by SphK Sphingosine Kinase (SphK1/2) S1PR S1P Receptors (S1PRs) S1P->S1PR Binds to Downstream Downstream Signaling (e.g., Akt, MAPK pathways) S1PR->Downstream Activates Cellular_Response Cellular Responses (Proliferation, Differentiation, Survival) Downstream->Cellular_Response Regulates

Metabolic conversion of this compound to S1P and downstream signaling.

Experimental Protocols

The following protocols provide a framework for evaluating the effects of this compound on RHE models.

Experimental Workflow

Experimental_Workflow Start Start: RHE Model (e.g., EpiDerm™, SkinEthic™) Topical_Application Topical Application of This compound Formulation Start->Topical_Application Incubation Incubation (e.g., 24-72 hours) Topical_Application->Incubation TEWL TEWL Measurement Incubation->TEWL Lipid_Extraction Lipid Extraction & HPLC-MS Analysis Incubation->Lipid_Extraction RNA_Isolation RNA Isolation & qPCR Analysis Incubation->RNA_Isolation Histology Histological Analysis Incubation->Histology End End: Data Analysis & Interpretation TEWL->End Lipid_Extraction->End RNA_Isolation->End Histology->End

General workflow for assessing this compound efficacy on RHE models.
Protocol 1: Topical Application of this compound on RHE Models

Objective: To apply a formulation containing this compound to the surface of an RHE model for subsequent analysis.

Materials:

  • Reconstituted Human Epidermis (RHE) model (e.g., EpiDerm™, SkinEthic™)

  • Assay medium provided by the RHE model manufacturer

  • This compound

  • Vehicle control (e.g., a simple oil-in-water emulsion without the active ingredient)

  • Sterile, positive displacement pipette

  • Sterile spreading instrument (e.g., glass rod or spatula)

  • 6-well or 12-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Upon receipt, equilibrate the RHE tissues in the provided assay medium in a 6-well or 12-well plate at 37°C, 5% CO₂ for at least 1 hour or as per the manufacturer's instructions.

  • Prepare the this compound formulation at the desired concentration. A vehicle control should be prepared in parallel.

  • Carefully remove the assay medium from the plates and replace it with fresh, pre-warmed medium.

  • Using a positive displacement pipette, apply a precise amount (e.g., 10-20 µL) of the this compound formulation or vehicle control directly onto the center of the stratum corneum of the RHE tissue.

  • Gently spread the formulation evenly over the entire surface of the tissue using a sterile spreading instrument[3].

  • Incubate the treated tissues at 37°C, 5% CO₂ for the desired time period (e.g., 24, 48, or 72 hours).

  • Following incubation, the tissues are ready for downstream analysis as described in the subsequent protocols.

Protocol 2: Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the integrity of the skin barrier by measuring the rate of water evaporation from the RHE model surface.

Materials:

  • RHE models treated with this compound or vehicle control

  • TEWL measurement device (e.g., Tewameter®) with a probe suitable for in vitro cultures

  • Controlled environment chamber (optional, to maintain constant temperature and humidity)

Procedure:

  • At the end of the incubation period, remove the plates containing the RHE tissues from the incubator.

  • Allow the tissues to equilibrate to the ambient temperature and humidity for at least 30 minutes. If using a controlled environment chamber, place the plates inside for equilibration.

  • Turn on the TEWL measurement device and allow it to stabilize according to the manufacturer's instructions.

  • Gently place the probe on the surface of the RHE tissue, ensuring a good seal without applying excessive pressure.

  • Record the TEWL reading once the value has stabilized. Take measurements from at least three different areas of each tissue to ensure reproducibility.

  • Calculate the average TEWL for each treatment group and compare the results between the this compound-treated group and the vehicle control group. A lower TEWL value indicates improved barrier function.

Protocol 3: Lipid Extraction and Analysis by HPLC-MS

Objective: To extract and quantify the lipid content, including this compound, from the RHE models.

Materials:

  • RHE models treated with this compound or vehicle control

  • Phosphate-buffered saline (PBS)

  • Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

  • Internal standard (e.g., a non-endogenous ceramide species)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • After the incubation period, wash the RHE tissues twice with PBS to remove any residual formulation from the surface.

  • Place each tissue in a glass vial and add the chloroform/methanol solvent mixture.

  • Add a known amount of the internal standard to each vial.

  • Homogenize the tissue in the solvent mixture using a probe sonicator or by vigorous vortexing.

  • Incubate the mixture at room temperature with shaking for at least 1 hour to ensure complete lipid extraction.

  • Centrifuge the samples to pellet the tissue debris.

  • Carefully transfer the supernatant containing the lipid extract to a new glass vial.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS analysis.

  • Analyze the samples using an established HPLC-MS method for ceramide quantification[4]. The amount of this compound and other lipid classes can be determined by comparing the peak areas to those of known standards.

Protocol 4: Gene Expression Analysis by qPCR

Objective: To quantify the expression of genes involved in skin barrier function and lipid metabolism.

Materials:

  • RHE models treated with this compound or vehicle control

  • RNA lysis buffer (e.g., TRIzol)

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., ABCA12, Loricrin, Involucrin, PPARδ) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Following incubation, wash the RHE tissues with PBS.

  • Add RNA lysis buffer to each tissue and homogenize.

  • Isolate total RNA from the homogenate using an RNA isolation kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the isolated RNA using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in the this compound-treated group compared to the vehicle control group[5].

Conclusion

The application of this compound to reconstituted human epidermis models provides a robust in vitro system to investigate its role in enhancing skin barrier function. The protocols outlined in this document offer a comprehensive approach to evaluate the effects of this compound on transepidermal water loss, lipid composition, and the expression of key genes involved in epidermal homeostasis. The visualization of the underlying signaling pathways, namely the PPARδ and S1P pathways, further elucidates the molecular mechanisms by which this compound exerts its beneficial effects. This information is invaluable for researchers, scientists, and drug development professionals in the fields of dermatology and cosmetics for the substantiation of claims and the development of innovative skincare products.

References

Application Notes and Protocols for Assessing Ceramide NG's Impact on Transepidermal Water Loss

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the impact of Ceramide NG on transepidermal water loss (TEWL), a critical indicator of skin barrier function. The following sections detail the scientific background, experimental procedures, data presentation, and relevant biological pathways.

Introduction to this compound and Skin Barrier Function

Ceramides (B1148491) are a class of lipid molecules that are major components of the stratum corneum, the outermost layer of the epidermis.[1][2][3] They play a crucial role in structuring and maintaining the skin's barrier function, which is essential for preventing excessive water loss and protecting the body from external insults.[1][2][4] this compound, also known as Ceramide 2, is a specific type of ceramide composed of a sphingosine (B13886) base and a non-hydroxylated fatty acid.[5] Its unique structure allows it to form dense, highly organized lamellar structures within the intercellular lipid matrix of the stratum corneum.[5] This organization is fundamental to the skin's impermeability to water.[4]

A compromised skin barrier is often characterized by a deficiency in ceramides, leading to increased transepidermal water loss (TEWL), dryness, and increased susceptibility to irritants and allergens.[1][4] Therefore, the topical application of products containing ceramides, such as this compound, is a key strategy for restoring and enhancing skin barrier function.[2][6]

Experimental Protocol: In-Vivo Assessment of Transepidermal Water Loss (TEWL)

This protocol outlines a standardized method for measuring the effect of a topical formulation containing this compound on TEWL.

1. Study Design and Volunteer Selection:

  • Study Type: A randomized, double-blind, placebo-controlled study is recommended.

  • Volunteer Profile: Recruit healthy adult volunteers (18-65 years) with signs of dry skin or a compromised skin barrier, as indicated by baseline TEWL measurements > 10 g/m²/h.

  • Exclusion Criteria: Volunteers with active skin diseases, allergies to cosmetic ingredients, or those using topical or systemic medications that could affect skin barrier function should be excluded.

  • Informed Consent: All participants must provide written informed consent before enrollment.

2. Acclimatization and Baseline Measurements:

  • Acclimatization: Prior to any measurements, subjects should acclimate for at least 30 minutes in a controlled environment with stable temperature (20-22°C) and relative humidity (40-60%).[7][8]

  • Test Sites: Define and mark test sites on the volar forearm of each subject.

  • Baseline TEWL Measurement: Using a Tewameter® (or equivalent evaporimeter), measure the baseline TEWL at the designated test sites. The probe of the instrument is held against the skin to measure the rate of water vapor evaporation from the skin surface.[8]

  • Baseline Skin Hydration: Using a Corneometer® (or equivalent), measure the baseline skin hydration (capacitance) at the same test sites.

3. Product Application:

  • Test Product: A formulation containing a known concentration of this compound.

  • Placebo Control: An identical formulation without this compound.

  • Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test product and the placebo to the respective randomized test sites.

4. Post-Application Measurements:

  • Time Points: Conduct TEWL and skin hydration measurements at predetermined time points after product application (e.g., 1 hour, 2 hours, 4 hours, 8 hours, 24 hours, and then daily for a specified period, such as 28 days).

  • Procedure: Follow the same measurement procedure as for the baseline readings, ensuring the subject is properly acclimated each time.

5. Data Analysis:

  • Calculate Percent Change: For each time point, calculate the percentage change in TEWL and skin hydration from the baseline for both the this compound-treated and placebo-treated sites.

  • Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of the differences between the treatment and placebo groups. A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison:

Table 1: Baseline Characteristics of Study Participants

CharacteristicMean ± SD or n (%)
Number of Participants
Age (years)
Gender (Male/Female)
Baseline TEWL (g/m²/h)
Baseline Skin Hydration (Corneometer units)

Table 2: Transepidermal Water Loss (TEWL) Measurements (g/m²/h)

Time PointPlacebo (Mean ± SD)This compound (Mean ± SD)% Change from Baseline (Placebo)% Change from Baseline (this compound)p-value
Baseline
1 Hour
4 Hours
24 Hours
Day 7
Day 14
Day 28

Table 3: Skin Hydration Measurements (Corneometer Units)

Time PointPlacebo (Mean ± SD)This compound (Mean ± SD)% Change from Baseline (Placebo)% Change from Baseline (this compound)p-value
Baseline
1 Hour
4 Hours
24 Hours
Day 7
Day 14
Day 28

Visualizations

This compound's Role in the Skin Barrier Signaling Pathway

Ceramides are not only structural components but also act as signaling molecules that can influence various cellular processes.[9][10] The synthesis of ceramides is crucial for the formation of the epidermal barrier.[9] Ceramide and its metabolites can regulate the proliferation, differentiation, and apoptosis of skin cells.[9][10]

cluster_0 Epidermal Cell cluster_1 Stratum Corneum Sphingomyelin Sphingomyelin Ceramide_NG Ceramide_NG Sphingomyelin->Ceramide_NG Sphingomyelinase Sphingosine Sphingosine Ceramide_NG->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide_NG->Apoptosis Lamellar_Lipid_Matrix Lamellar_Lipid_Matrix Ceramide_NG->Lamellar_Lipid_Matrix Sphingosine_1_Phosphate Sphingosine_1_Phosphate Sphingosine->Sphingosine_1_Phosphate Sphingosine Kinase Cell_Differentiation Cell_Differentiation Sphingosine_1_Phosphate->Cell_Differentiation Skin_Barrier_Function Skin_Barrier_Function Lamellar_Lipid_Matrix->Skin_Barrier_Function Reduced_TEWL Reduced_TEWL Skin_Barrier_Function->Reduced_TEWL

Caption: this compound signaling in the epidermis.

Experimental Workflow for Assessing this compound Impact on TEWL

The following diagram illustrates the logical flow of the experimental protocol.

Volunteer_Recruitment Volunteer Recruitment (Dry Skin Criteria) Acclimatization Acclimatization (30 min, Controlled Environment) Volunteer_Recruitment->Acclimatization Baseline_Measurement Baseline Measurements (TEWL & Skin Hydration) Acclimatization->Baseline_Measurement Randomization Randomization Baseline_Measurement->Randomization Product_Application Product Application Randomization->Product_Application Placebo_Group Placebo Product_Application->Placebo_Group Ceramide_NG_Group This compound Product_Application->Ceramide_NG_Group Post_Application_Measurements Post-Application Measurements (Multiple Time Points) Placebo_Group->Post_Application_Measurements Ceramide_NG_Group->Post_Application_Measurements Data_Analysis Data Analysis (% Change, Statistical Tests) Post_Application_Measurements->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for TEWL assessment.

References

Application Notes & Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Separation of Ceramide NG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ceramide NG and HPTLC Analysis

This compound (N-stearoyl-sphinganine) is a vital lipid molecule belonging to the ceramide family, which are essential components of the skin's stratum corneum. These lipids play a crucial role in maintaining the skin's barrier function, preventing water loss, and protecting against environmental stressors. The quantitative analysis of this compound is critical in dermatological research, cosmetic science, and the development of therapeutic agents for skin disorders.

High-Performance Thin-Layer Chromatography (HPTLC) offers a reliable and efficient method for the separation and quantification of lipids like this compound. This technique provides several advantages, including the ability to analyze multiple samples in parallel, high resolution, and the flexibility of various detection methods. This document provides detailed application notes and protocols for the HPTLC-based analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (N-stearoyl-sphinganine) standard (purity ≥98%)

  • Chemicals: Chloroform (HPLC grade), Methanol (B129727) (HPLC grade), Acetic acid (glacial, analytical grade), Copper (II) acetate (B1210297), Phosphoric acid, Ethanol.

  • HPTLC Plates: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 (20 x 10 cm).

Sample Preparation: Lipid Extraction from Biological Matrices

The following protocol is a general guideline for extracting lipids, including this compound, from skin or other biological tissues.

  • Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) mixture.

  • Extraction: Sonicate the homogenate for 15 minutes and then agitate for 2 hours at room temperature to ensure complete lipid extraction.

  • Phase Separation: Add 0.9% NaCl solution to the extract, vortex thoroughly, and centrifuge to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for HPTLC analysis.

HPTLC Method for this compound Separation
  • Plate Preparation: Pre-wash the HPTLC silica gel 60 F254 plates with methanol and activate them by heating at 110°C for 30 minutes before use.

  • Sample Application: Apply the standard solutions and sample extracts as 8 mm bands onto the HPTLC plate using an automated TLC sampler.

  • Chromatographic Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase Chloroform:Methanol:Acetic Acid (190:9:1, v/v/v) for 20 minutes. The development distance should be 80 mm.

  • Drying: After development, dry the plate in a stream of warm air.

Post-Chromatographic Derivatization and Visualization
  • Derivatization Reagent: Prepare a copper acetate/phosphoric acid dipping reagent by dissolving 3 g of copper (II) acetate in 100 mL of 8.5% aqueous phosphoric acid.

  • Plate Dipping: Immerse the dried HPTLC plate in the derivatization reagent for 5 seconds.

  • Heating: Heat the plate at 140°C for 10 minutes to visualize the separated lipid bands.

Densitometric Quantification
  • Scanning: Scan the derivatized plate using a TLC scanner in absorbance mode at a wavelength of 370 nm.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data for the HPTLC analysis of this compound. Please note that this data is representative and may vary based on specific experimental conditions. Method validation for your specific matrix is highly recommended.

Table 1: Chromatographic Parameters for this compound

ParameterValue
Stationary PhaseHPTLC Silica Gel 60 F254
Mobile PhaseChloroform:Methanol:Acetic Acid (190:9:1, v/v/v)
Rf Value (approx.) 0.45 ± 0.05

Table 2: HPTLC Method Validation Parameters for Ceramide Quantification (Representative)

ParameterResult
Linearity Range 100 - 800 ng/spot
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) ~20 ng/spot
Limit of Quantification (LOQ) ~60 ng/spot
Recovery (%) 95 - 105%
Precision (%RSD)< 5%

Visualizations

Experimental Workflow for HPTLC Analysis of this compound

G cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Quantification Homogenization Homogenization in Chloroform:Methanol Extraction Lipid Extraction Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation Drying Drying under Nitrogen PhaseSeparation->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution SampleApp Sample Application Reconstitution->SampleApp PlatePrep Plate Preparation (Activation) PlatePrep->SampleApp Development Chromatographic Development SampleApp->Development Drying2 Drying Development->Drying2 Derivatization Derivatization (Copper Acetate) Drying2->Derivatization Heating Heating Derivatization->Heating Scanning Densitometric Scanning Heating->Scanning Quantification Quantification Scanning->Quantification

Caption: Experimental workflow for HPTLC analysis of this compound.

Representative Ceramide Signaling Pathway

Ceramides, including this compound, are key signaling molecules involved in various cellular processes such as apoptosis, cell cycle arrest, and inflammation. The specific signaling cascades can be cell-type and stimulus-dependent. The following diagram illustrates a generalized ceramide-mediated signaling pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling Stress Stress Stimuli (e.g., UV, Cytokines) SMase Sphingomyelinase (SMase) Stress->SMase Sphingomyelin Sphingomyelin SMase->Sphingomyelin CeramideNG This compound Sphingomyelin->CeramideNG Hydrolysis PP2A Protein Phosphatase 2A (PP2A) CeramideNG->PP2A Activates JNK c-Jun N-terminal Kinase (JNK) CeramideNG->JNK Activates Akt Akt/PKB (Pro-survival) PP2A->Akt Inhibits Caspases Caspase Cascade Akt->Caspases Inhibits JNK->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized Ceramide Signaling Pathway.

Disclaimer: The provided protocols and data are based on established methods for ceramide analysis and may require optimization and validation for specific applications and matrices. The signaling pathway is a simplified representation of complex cellular processes.

Troubleshooting & Optimization

improving Ceramide NG extraction efficiency from complex lipid mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving Ceramide NG extraction efficiency from complex lipid mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting ceramides (B1148491) from biological samples?

A1: The most common methods for ceramide extraction can be broadly categorized into traditional and modern "green" techniques.[1][2]

  • Traditional Methods: These include maceration, reflux, and Soxhlet extraction.[1][2] For many years, a mixture of chloroform (B151607) and methanol (B129727) has been a widely used solvent system for these methods.[1][3]

  • Green Technologies: More recent approaches focus on improving efficiency and reducing solvent consumption. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[1][2][4]

Q2: I am experiencing low yields of this compound. What are the likely causes and how can I improve efficiency?

A2: Low extraction yields can stem from several factors. The initial extraction method, solvent system, and subsequent purification steps all play a crucial role. To improve efficiency, consider the following:

  • Optimize Solvent Polarity: The choice of solvent is critical. Common solvent systems for ceramide extraction include chloroform-methanol, n-hexane-ethyl acetate, and petroleum ether-ethyl acetate.[1][2] The optimal system will depend on the complexity of your lipid mixture.

  • Employ Green Extraction Techniques: Ultrasound-assisted and microwave-assisted extraction can enhance the disruption of cell membranes, leading to more efficient release of ceramides.[1][4] Supercritical fluid extraction with CO2, sometimes with a co-solvent like ethanol, has also been shown to be highly efficient.[2][5]

  • Consider Saponification: For samples where ceramides are part of more complex sphingolipids like sphingomyelin, a mild saponification step can be used to hydrolyze these lipids and release the ceramide backbone.[6]

Q3: How can I effectively separate this compound from other lipid classes in my extract?

A3: Chromatographic techniques are the preferred methods for purifying ceramides from complex lipid mixtures.[1][2]

  • Solid-Phase Extraction (SPE): SPE is a rapid and reliable method for separating lipid classes.[7] A silica (B1680970) cartridge can be used to retain ceramides while other lipids are washed away.[8]

  • Thin-Layer Chromatography (TLC): TLC is a cost-effective method for separating and visualizing different lipid classes.[9] It can be used for both qualitative analysis and semi-quantitative estimation.[9] Specific solvent systems can be used to achieve good separation of ceramide species.[6][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides excellent resolution for separating ceramides from other lipids.[9] Both normal-phase and reverse-phase HPLC can be employed.[9]

Q4: What is the best method for quantifying the amount of this compound in my purified sample?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered the gold standard for the accurate and sensitive quantification of individual ceramide species.[1][2][9] This technique offers high specificity and can differentiate between closely related ceramide structures.[9] For analysis of the fatty acid composition of the ceramide, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be utilized.[9][11]

Q5: How can I be sure that the species I have identified is indeed this compound?

A5: Accurate identification of ceramide species requires advanced analytical techniques. High-resolution mass spectrometry is essential for determining the elemental composition and confirming the identity of the ceramide.[12][13] Tandem mass spectrometry (MS/MS) experiments can provide structural information by fragmenting the molecule and analyzing the resulting product ions.[14] Comparison of retention times and mass spectra with authentic this compound standards is also crucial for confident identification.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Potential Cause Troubleshooting Step
Inefficient Cell Lysis/Tissue Homogenization Ensure complete disruption of the sample matrix. Consider using mechanical disruption (e.g., bead beating, sonication) in conjunction with the extraction solvent.
Inappropriate Solvent System The polarity of the extraction solvent may not be optimal for this compound. Test different solvent systems, such as chloroform:methanol (2:1, v/v) or hexane:isopropanol (3:2, v/v).[10]
Degradation of Ceramides Ceramides can be susceptible to degradation. Work quickly, keep samples on ice, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[11]
Loss during Phase Separation If performing a biphasic extraction (e.g., Bligh-Dyer), ensure complete separation of the organic and aqueous phases. This compound will partition into the lower organic phase.[10]
Improper SPE Cartridge Conditioning or Elution Ensure the SPE cartridge is properly conditioned with the appropriate solvents before loading the sample. Use an elution solvent of sufficient polarity to displace the ceramides from the sorbent.
Issue 2: Co-elution of Contaminants with this compound
Potential Cause Troubleshooting Step
Similar Polarity of Other Lipids The chromatographic method may not have sufficient resolution. Optimize the gradient in HPLC or try a different solvent system in TLC.[14]
Sample Overload on Chromatographic Column/Plate Reduce the amount of sample loaded onto the column or TLC plate to improve separation.
Presence of Non-Lipid Contaminants Incorporate an additional purification step, such as a wash of the lipid extract with a salt solution to remove water-soluble contaminants.[11]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Cultured Cells

This protocol is a modification of the widely used Bligh and Dyer method.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and transfer to a glass tube.

  • Solvent Addition: Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1.25 volumes of chloroform and vortex for 1 minute. Then, add 1.25 volumes of water and vortex again.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v) and store at -20°C.

Protocol 2: Solid-Phase Extraction (SPE) for Ceramide Enrichment

This protocol uses a silica-based SPE cartridge to enrich for ceramides.

  • Cartridge Conditioning: Condition a silica SPE cartridge by washing with 5 mL of methanol followed by 5 mL of chloroform.

  • Sample Loading: Dissolve the dried lipid extract from Protocol 1 in a small volume of chloroform and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of chloroform to elute non-polar lipids like cholesterol and free fatty acids.

  • Elution of Ceramides: Elute the ceramides from the cartridge with 10 mL of acetone:methanol (9:1, v/v).

  • Drying and Storage: Dry the eluted fraction under a stream of nitrogen and store at -20°C until analysis.

Data Presentation

Table 1: Comparison of Extraction Efficiencies for Different Methods
Extraction Method Solvent System Relative Ceramide Yield (%) Reference
SoxhletChloroform:Methanol (2:1)100[3]
Ultrasound-AssistedEthanol125[15]
Supercritical Fluid (CO2)with 15% Ethanol co-solvent140[5]

Note: Relative yields are illustrative and can vary significantly based on the sample matrix and specific experimental conditions.

Visualizations

Extraction_Workflow Sample Complex Lipid Mixture (e.g., Cell Pellet, Tissue Homogenate) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Homogenize Purification Ceramide Purification (e.g., SPE, TLC) Extraction->Purification Crude Lipid Extract Analysis Quantification & Identification (LC-MS/MS) Purification->Analysis Purified Ceramide Fraction Data Data Analysis Analysis->Data

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Low_Yield Start Low this compound Yield CheckLysis Is cell/tissue disruption complete? Start->CheckLysis ImproveLysis Optimize homogenization (e.g., sonication) CheckLysis->ImproveLysis No CheckSolvent Is the solvent system optimal? CheckLysis->CheckSolvent Yes End Re-evaluate Yield ImproveLysis->End TestSolvents Test alternative solvents/ratios CheckSolvent->TestSolvents No CheckDegradation Could degradation be an issue? CheckSolvent->CheckDegradation Yes TestSolvents->End AddAntioxidant Add BHT, work on ice CheckDegradation->AddAntioxidant Yes CheckDegradation->End No AddAntioxidant->End

Caption: Troubleshooting logic for low this compound yield.

References

overcoming Ceramide NG solubility issues in aqueous buffers for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to Ceramide NG solubility in aqueous buffers for various assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound, like other ceramides (B1148491), is a sphingolipid with a hydrophobic ceramide moiety and a hydrophilic head group.[1][2] This amphiphilic nature leads to very low solubility in water and aqueous buffers. At sufficient concentrations, these molecules tend to self-aggregate into micelles or larger structures to minimize the contact of their hydrophobic tails with water, often leading to precipitation.[3][4]

Q2: What are the common methods to solubilize this compound for in-vitro assays?

A2: The primary methods to improve the solubility and delivery of this compound in aqueous solutions for assays include:

  • Organic Solvents: Dissolving this compound in a water-miscible organic solvent to create a stock solution, which is then diluted into the aqueous assay buffer.[5][6]

  • Detergents: Using a detergent at a concentration above its critical micelle concentration (CMC) to form mixed micelles with this compound.[2][7]

  • Liposomes: Incorporating this compound into lipid vesicles (liposomes), which can be stably suspended in aqueous buffers.[8][][10][11]

  • Carrier Proteins: Complexing this compound with a carrier protein, such as bovine serum albumin (BSA), to facilitate its delivery in an aqueous environment.[12]

Q3: What organic solvents are recommended for creating a this compound stock solution?

A3: Ethanol (B145695), DMSO, and dimethylformamide (DMF) are commonly used to dissolve ceramides.[5][13] It is crucial to purge the solvent with an inert gas to prevent oxidation. When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is low enough to not affect your assay's biological system.[6][13]

Q4: Can I directly dissolve this compound in an aqueous buffer?

A4: While some short-chain ceramides have very limited solubility in aqueous buffers (e.g., C2 ceramide has a solubility of approximately 50 µg/mL in PBS), long-chain ceramides like this compound are practically insoluble.[13] Direct dissolution is not a recommended or reliable method for preparing solutions for assays.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed After Diluting this compound Stock Solution

Q: I dissolved this compound in ethanol, but upon diluting it into my aqueous assay buffer, the solution became cloudy/precipitated. What should I do?

A: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Check Solvent Concentration: The final concentration of the organic solvent in your aqueous buffer may be too low to maintain solubility. However, increasing it might negatively impact your cells or proteins. A final ethanol or DMSO concentration of ≤ 0.1% is generally recommended for cell-based assays.[6]

  • Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution can sometimes help.[6][12] However, be mindful of the temperature stability of your assay components.

  • Use a Carrier Protein: Pre-complexing the this compound with BSA can significantly improve its delivery in aqueous media.

  • Incorporate into Liposomes: This is a highly effective method for creating a stable dispersion of this compound in an aqueous buffer.[8][]

  • Use Detergents: Adding a detergent to your buffer at a concentration above its CMC can help solubilize the ceramide within micelles.

Issue 2: Inconsistent or No Signal in Enzyme or Binding Assays

Q: My assay (e.g., ELISA, enzyme activity, or protein binding assay) is showing no signal or highly variable results when using this compound. Could this be a solubility problem?

A: Yes, poor solubility is a likely culprit. If this compound is not properly solubilized, its effective concentration available to interact with the target molecule will be low and inconsistent.

  • Confirm Solubilization Method: Ensure your chosen solubilization method is appropriate for your assay. For instance, high concentrations of detergents can denature proteins.[14]

  • Optimize Detergent Concentration: If using a detergent, ensure its concentration is above the CMC but below a level that would interfere with your assay.[3][4] You may need to run controls with just the detergent to assess its impact.

  • Liposome (B1194612) Formulation: If using liposomes, their composition and size can affect the availability of this compound. Ensure your liposome preparation is consistent.[15]

  • Protein Concentration in Binding Assays: In protein binding assays, excessively high protein concentrations can sometimes lead to non-specific binding or aggregation, masking the specific interaction.[16]

  • Assay Controls: Run appropriate controls, including a vehicle control (buffer with the same concentration of solvent/detergent but no this compound), to ensure the observed effects are due to the ceramide and not the solubilization agent.[6]

Quantitative Data Summary

Table 1: Solubility of Ceramides in Various Organic Solvents

Ceramide Type Solvent Approximate Solubility Reference
C24:1 Ceramide Ethanol ~3 mg/mL [5]
C24:1 Ceramide DMSO <20 µg/mL [5]
C24:1 Ceramide Dimethyl formamide (B127407) >5.5 mg/mL [5]
C2 Ceramide Ethanol ~33 mg/mL [13]
C2 Ceramide DMSO ~20 mg/mL [13]

| C2 Ceramide | Dimethyl formamide | ~22 mg/mL |[13] |

Table 2: Recommended Starting Concentrations for Solubilization Agents

Method Agent Recommended Starting Concentration Key Consideration
Organic Solvent Ethanol / DMSO Final concentration ≤ 0.1% in cell-based assays Higher concentrations can be cytotoxic or interfere with protein function.[6]
Detergent Non-ionic detergents (e.g., Triton X-100, Tween 20) Above the Critical Micelle Concentration (CMC) The chosen detergent and its concentration must be compatible with the assay system.[1][7]
Carrier Protein Bovine Serum Albumin (BSA) Molar ratio of Ceramide:BSA to be optimized Can be effective for cell culture experiments.[12]

| Liposomes | Phosphatidylcholine, Cholesterol | Dependent on desired formulation | Provides a stable, biocompatible delivery system.[8][10] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
  • Weigh out the desired amount of this compound powder in a sterile glass vial.

  • Add the appropriate volume of high-purity ethanol, DMSO, or dimethyl formamide to achieve the desired stock concentration (e.g., 1-5 mg/mL).

  • Purge the vial with an inert gas (e.g., argon or nitrogen) to prevent lipid oxidation.

  • Seal the vial tightly and vortex or sonicate gently in a water bath until the this compound is completely dissolved. Warming to 37°C may aid dissolution.[6]

  • Store the stock solution at -20°C.

  • For use in assays, dilute the stock solution into the pre-warmed aqueous buffer immediately before use, ensuring the final solvent concentration is compatible with your experimental system.

Protocol 2: Solubilization of this compound using Liposomes (Thin-Film Hydration Method)
  • In a round-bottom flask, dissolve this compound and other lipids (e.g., phosphatidylcholine and cholesterol) in a chloroform/methanol mixture (e.g., 2:1 v/v).[8]

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer of choice and vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • To create smaller, more uniform liposomes, the resulting suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11][15]

  • The liposome suspension can now be used in your assay.

Visualizations

G cluster_start Start cluster_methods Solubilization Methods cluster_outcome Outcome start This compound Powder method1 Dissolve in Organic Solvent (e.g., Ethanol, DMSO) start->method1 method2 Incorporate into Liposomes start->method2 method3 Complex with Detergent start->method3 outcome Aqueous this compound Solution/Dispersion for Assay Use method1->outcome method2->outcome method3->outcome

Caption: Workflow for solubilizing this compound.

G start Issue: this compound Precipitation in Aqueous Buffer q1 Is the final organic solvent concentration >0.1%? start->q1 a1_yes High solvent concentration may be the issue. Lower concentration or use alternative method. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Was the buffer pre-warmed before adding this compound? a1_no->q2 a2_yes Consider alternative solubilization methods. q2->a2_yes Yes a2_no Try pre-warming the buffer to 37°C. q2->a2_no No solution Solution: Use Liposomes or Detergent-based Solubilization a2_yes->solution

Caption: Troubleshooting precipitation issues.

References

addressing ion suppression of Ceramide NG in electrospray ionization MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ceramide NG using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased sensitivity, poor accuracy, and reduced precision in quantitative analyses.[2] In complex biological samples like plasma or tissue extracts, high concentrations of salts, phospholipids, and other endogenous molecules can compete with this compound for ionization in the ESI source, leading to a suppressed signal.

Q2: What are the most common causes of ion suppression for this compound in ESI-MS?

The primary causes of ion suppression in the analysis of this compound include:

  • Matrix Effects: Co-eluting endogenous compounds from biological matrices such as salts, glycerophospholipids, and proteins can interfere with the ionization process.

  • High Analyte Concentration: At high concentrations (typically >10⁻⁵ M), the ESI response can become non-linear, leading to self-suppression.

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) and certain ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[3][4]

  • Competition for Ionization: Compounds with higher proton affinity or surface activity that co-elute with this compound can preferentially be ionized, suppressing the signal of the analyte of interest.[1][3]

Q3: How can I detect and assess the severity of ion suppression in my this compound assay?

A common method to evaluate ion suppression is the post-column infusion experiment. In this procedure, a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column and before the ESI source. A blank matrix sample is then injected onto the column. Any dip in the constant signal of the infused standard at the retention time of interfering matrix components indicates ion suppression.

Q4: What is the recommended ionization mode and what are the characteristic fragments for this compound?

This compound can be analyzed in both positive and negative ESI modes.

  • Positive Ion Mode ([M+H]⁺): This mode is frequently used for ceramide analysis. Upon collision-induced dissociation (CID), ceramides (B1148491) often yield a characteristic fragment ion at m/z 264.3, which corresponds to the sphingosine (B13886) backbone after the loss of the fatty acyl chain and water.[5][6][7] This transition is commonly used for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.

  • Negative Ion Mode ([M-H]⁻): Negative mode can also be employed and may offer different selectivity and reduced interference from certain matrix components. Fragmentation in negative mode can provide more structural information about the fatty acyl chain.[8][9]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No this compound Signal Ion SuppressionImplement rigorous sample preparation to remove interfering matrix components. Optimize chromatographic separation to resolve this compound from suppressive compounds.[2]
Inefficient ExtractionUse a validated lipid extraction method such as the Bligh and Dyer or Folch method to ensure efficient recovery of ceramides from the sample matrix.[10][11]
Suboptimal MS ParametersInfuse a this compound standard directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.[10]
Poor Peak Shape Inappropriate Mobile PhaseFor reversed-phase chromatography, use mobile phases containing volatile additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and MS compatibility.[10][12][13] Avoid non-volatile buffers.
Column OverloadReduce the injection volume or dilute the sample to avoid overloading the analytical column.
High Background Noise Contaminated Solvents or SystemUse high-purity, LC-MS grade solvents and additives. Flush the LC system and mass spectrometer to remove potential contaminants.
Matrix InterferencesEmploy a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove a broader range of interfering compounds.[14]
Inconsistent Quantification Matrix EffectsUtilize a suitable internal standard, preferably a stable isotope-labeled this compound or a non-endogenous odd-chain ceramide (e.g., C17 or C25 ceramide), to compensate for variations in ionization efficiency and sample recovery.[10][15][16]
Non-linear Calibration CurveEnsure the calibration range is appropriate for the expected sample concentrations and does not extend into the region of detector saturation or self-suppression.[10]

Experimental Protocols & Methodologies

Sample Preparation: Extraction of this compound from Human Plasma

This protocol is adapted from established methods for ceramide extraction.[10][15]

Objective: To extract total lipids, including this compound, from human plasma while minimizing matrix components that cause ion suppression.

Materials:

  • Human plasma

  • Internal Standard (IS) solution (e.g., C17 Ceramide in ethanol)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Ice bath, vortex mixer, centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a glass tube, add 50 µL of plasma.

  • Spike the sample with a known amount of internal standard solution (e.g., 50 µL of C17 ceramide).

  • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 2 minutes at 4°C.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water.

  • Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer, which contains the lipids, into a new glass tube.

  • For improved recovery, re-extract the remaining aqueous layer with an additional 1 mL of chloroform, vortex, centrifuge, and pool the organic layers.

  • Dry the combined organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Optional Cleanup Step: Silica (B1680970) Gel Chromatography

For plasma samples with significant lipid matrix, an additional cleanup step can improve data quality.[10][15]

Objective: To separate sphingolipids from more abundant, non-polar lipids.

Procedure:

  • After the extraction and drying step, reconstitute the lipid extract in a small volume of chloroform.

  • Apply the sample to a pre-conditioned silica gel solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with a non-polar solvent like methylene (B1212753) chloride or hexane (B92381) to elute neutral lipids such as triglycerides and cholesterol esters.

  • Elute the ceramide fraction with a more polar solvent mixture, such as chloroform:methanol (95:5, v/v).

  • Dry the eluted ceramide fraction under nitrogen and reconstitute for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Objective: To chromatographically separate and quantify this compound using tandem mass spectrometry.

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 5 µm).[10]

LC Conditions:

  • Mobile Phase A: Water with 0.1-0.2% formic acid and/or 10 mM ammonium formate.[10][12]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Gradient: Start with a higher percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the ceramides, hold, and then return to initial conditions for re-equilibration. A typical gradient might run over 15-20 minutes.[10]

  • Injection Volume: 5-25 µL.[10][11]

MS Conditions (Positive ESI):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 2.5 - 3.5 kV.[11]

  • Source Temperature: 140 - 150°C.[11]

  • Desolvation Temperature: 350 - 600°C.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound (example with C18:0 fatty acid): Precursor ion [M+H]⁺ m/z 566.5 → Product ion m/z 264.3.

  • MRM Transition for C17 Internal Standard: Precursor ion [M+H]⁺ m/z 552.5 → Product ion m/z 264.3.

Visualizations

experimental_workflow start Start: Biological Sample (e.g., Plasma) extraction Lipid Extraction (Bligh & Dyer / Folch) + Internal Standard Spiking start->extraction cleanup Optional Cleanup: Solid-Phase Extraction (Silica Gel) extraction->cleanup High Matrix Content drydown Dry Extract (Nitrogen Stream) extraction->drydown Low Matrix Content cleanup->drydown reconstitution Reconstitute in Mobile Phase drydown->reconstitution lcms LC-MS/MS Analysis (Reversed-Phase C18, ESI+) reconstitution->lcms data Data Processing (Quantification vs. IS) lcms->data end End: this compound Concentration data->end

Caption: Workflow for this compound quantification.

troubleshooting_logic issue Issue: Low this compound Signal check_suppression Assess Ion Suppression (Post-column Infusion) issue->check_suppression suppression_yes Optimize Sample Prep (e.g., SPE Cleanup) check_suppression->suppression_yes Suppression Detected suppression_no Check Extraction Efficiency (Spike Recovery Exp.) check_suppression->suppression_no No Suppression efficiency_low Modify Extraction Protocol (e.g., Solvent Ratios) suppression_no->efficiency_low Low Recovery efficiency_ok Optimize MS Parameters (Direct Infusion) suppression_no->efficiency_ok Good Recovery

References

stability of Ceramide NG in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and proper handling of Ceramide NG is critical for reproducible and accurate experimental outcomes. This technical support center provides essential information on the stability of this compound in various solvents and under different storage conditions, alongside troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: this compound in its solid, powdered form should be stored in a tightly sealed container at room temperature, protected from moisture and light.[1] Following these conditions, the shelf life is stated to be up to 3 years.[1] For long-term storage, keeping the powder at -20°C is also a common practice for lipids to minimize any potential degradation.

Q2: How should I prepare stock solutions of this compound?

A2: Due to its lipophilic nature, this compound has very low solubility in water.[2] Organic solvents are necessary for preparing stock solutions. It is recommended to dissolve this compound in the oil phase of a formulation, which may require heating to approximately 85°C for complete dissolution.[1] For laboratory-scale stock solutions, solvents such as ethanol (B145695), DMSO, or chloroform (B151607) are typically used, often requiring warming to fully dissolve the ceramide.

Q3: My this compound is precipitating out of solution in my cell culture medium. What can I do?

A3: Precipitation in aqueous-based cell culture media is a common issue with long-chain ceramides (B1148491) like this compound due to their hydrophobicity. Here are some troubleshooting steps:

  • Use a carrier: Complexing the ceramide with a carrier molecule like bovine serum albumin (BSA) can enhance its solubility and delivery to cells.

  • Optimize solvent concentration: When diluting your stock solution into the medium, ensure the final concentration of the organic solvent is minimal (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation.

  • Pre-warm the medium: Adding the ceramide stock solution to pre-warmed (37°C) medium with vigorous vortexing can aid in its dispersion. However, be aware that precipitation may still occur as the medium cools.

  • Consider alternative delivery methods: For in vitro experiments, using liposomal formulations or a solvent mixture of ethanol and dodecane (B42187) (98:2, v/v) can improve the dispersion of ceramides in aqueous solutions.[3][4]

Q4: What are the primary factors that can cause this compound to degrade?

A4: Like other lipids, this compound is susceptible to degradation from several factors, including:

  • Temperature: High temperatures can accelerate degradation.

  • Light: Exposure to light, particularly UV light, can lead to photochemical reactions.

  • Oxygen: Oxidation is a common degradation pathway for lipids.

  • Extreme pH: Highly acidic or alkaline conditions can cause hydrolysis of the amide bond.

Solubility and Stability Data

Table 1: Solubility of this compound and Related Long-Chain Ceramides

Ceramide TypeSolventTemperatureSolubility
This compoundOil Phase85°CSoluble[1]
This compoundWaterRoom TemperatureInsoluble[1]
C24:1 CeramideEthanolRoom Temperature~3 mg/mL[5]
C24:1 CeramideDMSORoom Temperature<20 µg/mL[5]
C24:1 CeramideDimethyl formamideRoom Temperature>5.5 mg/mL[5]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureContainerConditions to AvoidShelf Life/Stability
PowderRoom TemperatureTightly sealedMoisture and light3 years[1]
Powder (Long-term)-20°CTightly sealedMoisture and light> 3 years
In Organic Solvent-20°C or -80°CTightly sealed, glass vialRepeated freeze-thaw cyclesStability is solvent and concentration dependent; periodic quality control is recommended.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous ethanol or DMSO

  • Sterile, glass vials with PTFE-lined caps

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile glass vial.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 1-10 mg/mL).

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • If the this compound does not fully dissolve, warm the solution in a water bath (e.g., 37-50°C) for 5-10 minutes, with intermittent vortexing. A brief sonication may also aid in dissolution.

  • Once completely dissolved, the stock solution should be clear.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol for Assessing the Stability of this compound in Solution via HPLC

Objective: To determine the stability of this compound in a specific solvent over time under defined storage conditions.

Materials and Equipment:

  • This compound stock solution

  • HPLC system with a UV or evaporative light scattering detector (ELSD)

  • Reversed-phase C18 column

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in the solvent of interest (e.g., ethanol) at a known concentration.

  • Immediately after preparation (Time 0), dilute an aliquot of the stock solution to a working concentration suitable for HPLC analysis and inject it into the HPLC system to obtain an initial chromatogram. The peak area of this compound at Time 0 will serve as the baseline.

  • Dispense aliquots of the stock solution into several sealed vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Dilute an aliquot to the same working concentration as the Time 0 sample and analyze by HPLC using the same method.

  • Record the peak area for this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.

Visualizing Workflows and Pathways

Experimental Workflow for this compound Stability Testing

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis prep_stock Prepare this compound Stock Solution t0_analysis Analyze Time 0 Sample (HPLC) prep_stock->t0_analysis aliquot Aliquot for Storage prep_stock->aliquot storage_neg20 Store at -20°C storage_4 Store at 4°C storage_rt Store at Room Temp tp_analysis Analyze Samples at Time Points (HPLC) storage_neg20->tp_analysis storage_4->tp_analysis storage_rt->tp_analysis data_analysis Calculate % Remaining vs. Time 0 tp_analysis->data_analysis plot Plot Degradation Curve data_analysis->plot

Caption: Workflow for assessing the stability of this compound solutions.

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramides are known to be key signaling molecules in the induction of apoptosis.[6] While the precise pathways can be cell-type specific, a general mechanism involves the activation of stress-activated protein kinases and the caspase cascade.

G stimuli Stress Stimuli (e.g., Chemotherapy, UV) ceramide This compound Accumulation stimuli->ceramide jnk JNK/SAPK Activation ceramide->jnk caspase8 Caspase-8 Activation ceramide->caspase8 bcl2 Bcl-2 Family (Pro-apoptotic) ceramide->bcl2 cjun c-Jun Phosphorylation jnk->cjun apoptosis Apoptosis cjun->apoptosis Gene Transcription caspase3 Caspase-3 Activation caspase8->caspase3 caspase3->apoptosis Execution mitochondria Mitochondrial Pathway bcl2->mitochondria mitochondria->caspase3

Caption: A simplified signaling pathway of ceramide-induced apoptosis.

References

troubleshooting poor linearity in Ceramide NG calibration curves

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ceramide NG analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the quantification of this compound, particularly focusing on issues of poor linearity in calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor linearity in my this compound calibration curve?

Poor linearity in LC-MS based quantification of this compound is a frequent issue. The most common causes can be broadly categorized as follows:

  • Matrix Effects: Components in your sample matrix (e.g., plasma, tissue extracts) can interfere with the ionization of this compound, either suppressing or enhancing the signal. This effect is often not proportional across the entire concentration range, leading to non-linearity.[1][2]

  • Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, meaning it can no longer proportionally respond to an increase in ion intensity. This typically causes the calibration curve to plateau at the upper concentration limits.[3][4]

  • Ionization Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can reach a limit in its ability to efficiently ionize the analyte as the concentration increases, leading to a non-linear response.[3]

  • Analyte-Specific Issues: this compound, like other lipids, can form dimers or other multimers at higher concentrations. These multimeric ions may not be monitored in the MS/MS method, leading to a loss of signal and a curve that flattens at the top.[1][5]

  • Errors in Standard Preparation: Inaccurate preparation of calibration standards, including pipetting errors, incorrect dilutions, or solvent evaporation, can lead to a non-linear relationship.[6]

  • Inappropriate Internal Standard (IS): The choice and concentration of the internal standard are critical. If the IS does not behave similarly to this compound during extraction and ionization, it cannot effectively compensate for variability, resulting in poor linearity.[7]

Q2: My calibration curve is bending at higher concentrations. What should I do?

This is a classic sign of detector or ionization saturation.[3][4] Here are a few troubleshooting steps:

  • Extend the Dilution Range: Dilute your higher concentration standards and samples to bring them into the linear range of the instrument.

  • Adjust MS Parameters: You may be able to reduce the instrument's sensitivity to extend the linear range. Consider decreasing the dwell time, using a less abundant precursor or product ion, or adjusting the collision energy.[3]

  • Use a Weighted Regression: If the non-linearity is persistent but predictable, using a weighted regression model (e.g., 1/x or 1/x²) can help to more accurately fit the curve, especially if the variance increases with concentration (heteroscedasticity).[1][4]

  • Consider a Quadratic Fit: For some assays, a quadratic (second-order polynomial) regression model may provide a better fit than a linear model, as long as it is reproducible and validated.[4][5]

Q3: How can I identify and mitigate matrix effects for this compound analysis?

Matrix effects can be a significant source of non-linearity and inaccuracy.[2]

  • Identification: To determine if you have a matrix effect, prepare two sets of calibration curves: one in a clean solvent and another in a blank sample matrix (a sample matrix that does not contain the analyte). If the slopes of the two curves are significantly different, a matrix effect is present.

  • Mitigation Strategies:

    • Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][8]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS for this compound. Since it has nearly identical chemical and physical properties, it will be affected by the matrix in the same way as the analyte, allowing for accurate correction.[1][7]

    • Dilution: Diluting your sample can reduce the concentration of interfering matrix components, thereby lessening their impact.

Q4: What is the best type of internal standard to use for this compound quantification?

The gold standard is a stable isotope-labeled (SIL) version of this compound.[7] If a SIL-IS for your specific this compound is not available, the next best option is a SIL-IS of a closely related ceramide species. If no SIL standards are available, a non-labeled structural analog with a different chain length (e.g., C17-Ceramide for C16-Ceramide) can be used, but it's crucial to validate that it behaves similarly to your analyte during the entire analytical process.[7]

Q5: What are some key considerations for the storage and handling of this compound standards and samples?

Ceramides can be susceptible to degradation.[7]

  • Storage: Store standard solutions and biological samples at -80°C to minimize degradation.[7] Avoid repeated freeze-thaw cycles.

  • Handling: When preparing samples, work quickly and on ice to reduce enzymatic activity.[7] this compound is a lipid and will be soluble in organic solvents. Ensure it is fully dissolved in your stock and working solutions. Use high-purity solvents.[9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting poor linearity in your this compound calibration curve.

Table 1: Troubleshooting Poor Linearity in this compound Calibration Curves
Symptom Potential Cause(s) Recommended Action(s)
Curve flattens at high concentrations Detector/Ionization Saturation[3][4]1. Dilute upper-level standards and samples.2. Reduce instrument sensitivity (e.g., decrease dwell time, use a less intense transition).[3]3. Use a weighted (1/x or 1/x²) or quadratic regression model.[1][4]
Inconsistent, scattered data points Pipetting/Dilution Errors[6]1. Prepare a fresh set of calibration standards.2. Use calibrated pipettes and verify dilution calculations.3. Have another analyst prepare a set of standards to rule out user-specific errors.[6]
Poor linearity across the entire range Matrix Effects[1][2]1. Implement a more effective sample cleanup method (e.g., SPE, LLE).[8]2. Use a stable isotope-labeled internal standard (SIL-IS).[1][7]3. Dilute the sample to reduce matrix interference.
Inappropriate Internal Standard (IS)[7]1. Ensure the IS is a SIL-IS or a close structural analog.2. Optimize the concentration of the IS to be in the mid-range of the calibration curve.[7]
Low signal intensity for low concentrations Analyte Adsorption or Degradation[6][7]1. Use deactivated vials and injector liners to prevent adsorption.2. Prepare fresh standards and keep samples on ice during preparation.[7]3. Ensure proper storage conditions (-80°C).[7]

Experimental Protocols

Protocol 1: this compound Extraction from Plasma (Bligh & Dyer Method)

This protocol is a common method for extracting lipids, including ceramides, from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Addition: To 100 µL of plasma in a glass tube, add 10 µL of your this compound internal standard solution.

  • Initial Extraction: Add 375 µL of a pre-chilled chloroform (B151607):methanol (1:2, v/v) solution. Vortex vigorously for 1 minute.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of water and vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 5 minutes at 4°C. This will separate the mixture into two phases (an upper aqueous phase and a lower organic phase).

  • Collection: Carefully aspirate the lower organic phase containing the lipids and transfer it to a new clean tube.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of your LC-MS mobile phase for analysis.

Visualizations

Troubleshooting Workflow for Poor Calibration Curve Linearity

The following diagram outlines a logical workflow for diagnosing and resolving issues with your this compound calibration curve.

G cluster_end start Start: Poor Linearity in This compound Calibration Curve check_standards 1. Verify Calibration Standards start->check_standards standards_ok Standards OK? check_standards->standards_ok prep_fresh Prepare fresh standards. Verify dilutions and solvent. prep_fresh->check_standards standards_ok->prep_fresh No check_instrument 2. Investigate Instrument Response standards_ok->check_instrument Yes saturation Saturation at high conc.? check_instrument->saturation dilute_sample Dilute high concentration points. Adjust MS parameters (e.g., dwell time). dilute_sample->check_instrument saturation->dilute_sample Yes check_matrix 3. Assess Matrix Effects saturation->check_matrix No matrix_effect Matrix effects present? check_matrix->matrix_effect use_sil_is Use Stable Isotope-Labeled IS. Improve sample cleanup (SPE/LLE). use_sil_is->check_matrix matrix_effect->use_sil_is Yes consider_fit 4. Re-evaluate Curve Fit matrix_effect->consider_fit No end_bad Issue Persists: Consult Instrument Specialist matrix_effect->end_bad If all else fails weighted_regression Apply weighted (1/x, 1/x²) or quadratic regression model. consider_fit->weighted_regression end_good Linearity Achieved weighted_regression->end_good

Caption: A decision tree for troubleshooting poor linearity in this compound calibration curves.

References

minimizing degradation of Ceramide NG during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ceramide NG analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during sample preparation and analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the N-acyl linkage. This reaction is often catalyzed by enzymes called ceramidases, breaking down the ceramide into a sphingoid base (sphinganine for this compound) and a fatty acid (stearic acid for this compound)[1]. This hydrolysis can also be induced by exposure to strong acidic or basic conditions and elevated temperatures.

Q2: What are the ideal storage conditions for this compound standards and samples?

A2: To ensure long-term stability, this compound standards and lipid extracts should be stored at -80°C[2]. Stock solutions are typically prepared in a solvent like chloroform (B151607) or a chloroform/methanol (B129727) mixture and should also be stored at -80°C in airtight containers to prevent solvent evaporation and degradation. For short-term storage, -20°C is acceptable. It is crucial to minimize freeze-thaw cycles, so it is recommended to aliquot standards and samples into smaller volumes for single use.

Q3: Which analytical technique is most suitable for this compound analysis?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of ceramides (B1148491), including this compound, due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures[3][4]. High-performance liquid chromatography (HPLC) with other detectors can also be used, but it may lack the sensitivity and specificity of LC-MS/MS[4].

Q4: What are the critical steps in sample preparation to minimize this compound degradation?

A4: The most critical steps are efficient extraction from the biological matrix while minimizing exposure to harsh conditions. The Folch or Bligh and Dyer methods, which use chloroform and methanol mixtures, are common for lipid extraction[3]. To prevent enzymatic degradation, it is crucial to work quickly and at low temperatures (e.g., on ice). If enzymatic activity is a concern, consider adding ceramidase inhibitors to the extraction solvent, although specific inhibitors for all ceramidases may not be readily available. Additionally, avoiding strong acids or bases during extraction and subsequent steps is vital to prevent chemical hydrolysis.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, focusing on the degradation of this compound.

Issue Possible Cause Recommended Solution
Low or no this compound signal in LC-MS/MS analysis. 1. Degradation during sample storage or preparation: Improper storage temperatures, multiple freeze-thaw cycles, or prolonged exposure to room temperature can lead to enzymatic or chemical hydrolysis.1. Ensure samples are stored at -80°C and minimize freeze-thaw cycles. Perform sample extraction on ice and work efficiently.
2. Inefficient extraction: The extraction protocol may not be suitable for your sample matrix, leading to poor recovery of this compound.2. Optimize the extraction protocol. Ensure the correct ratios of chloroform/methanol/water for your sample type. Consider a solid-phase extraction (SPE) step for sample cleanup and concentration.
3. Instrumental issues: The LC-MS/MS system may not be properly optimized for this compound detection.3. Optimize MS parameters, including precursor and product ion selection, collision energy, and source settings. A common product ion for ceramides is m/z 264.2, corresponding to the sphingoid backbone[2][5].
Appearance of unexpected peaks in the chromatogram. 1. Hydrolysis of this compound: The appearance of peaks corresponding to the fatty acid (stearic acid) and the sphingoid base (sphinganine) are strong indicators of degradation.1. Review your sample handling and preparation procedures. Avoid high temperatures and extreme pH. Analyze a fresh, properly handled standard to confirm the retention times of the degradation products.
2. Contamination: Contamination from solvents, glassware, or other sources can introduce extraneous peaks.2. Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of your solvent system to check for contaminants.
Poor peak shape (e.g., tailing, splitting). 1. Column overload or contamination: Injecting too much sample or accumulation of matrix components on the column can lead to distorted peaks.1. Dilute your sample and re-inject. Implement a column wash step between samples or use a guard column to protect the analytical column.
2. Inappropriate mobile phase: The mobile phase composition may not be optimal for the separation of this compound.2. Adjust the mobile phase composition. For reversed-phase chromatography, a gradient of a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of formic acid in water is often used[2][3].
Inconsistent or poor reproducibility of results. 1. Variable degradation: Inconsistent sample handling and preparation can lead to varying levels of degradation between samples.1. Standardize your entire workflow from sample collection to analysis. Ensure consistent timing, temperatures, and solvent volumes for all samples.
2. Instability of this compound in the autosampler: If samples are left in the autosampler for an extended period at room temperature, degradation can occur.2. Use a cooled autosampler set to a low temperature (e.g., 4°C). Analyze samples as quickly as possible after placing them in the autosampler.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples (Modified Bligh & Dyer Method)

This protocol is a general guideline and may need to be optimized for your specific sample type.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Internal standard (e.g., a non-endogenous ceramide species)

  • Conical glass tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the pre-weighed sample (e.g., ~10-20 mg of tissue or 1-5 million cells) in a glass tube on ice.

  • Add a known amount of internal standard to each sample.

  • Add 2 mL of a cold (4°C) chloroform:methanol (1:2, v/v) mixture.

  • Vortex vigorously for 1 minute.

  • Add 0.5 mL of chloroform and vortex for 30 seconds.

  • Add 0.5 mL of deionized water and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mobile phase-like solvent).

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative protocol and parameters should be optimized for your specific instrument.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipophilic ceramides.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]+ for this compound.

  • Product Ion (Q3): A common fragment ion for ceramides is m/z 264.2, which corresponds to the sphingoid backbone after the loss of the fatty acid and water. Other product ions can also be monitored for confirmation.

  • Collision Energy: Optimize for the specific instrument and analyte to achieve maximum fragmentation intensity.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity and stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., tissue, cells) homogenize Homogenization (on ice) sample->homogenize add_is Add Internal Standard homogenize->add_is extract Lipid Extraction (e.g., Bligh & Dyer) add_is->extract dry Dry Down Extract (Nitrogen Stream) extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (Reversed-Phase C18) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification of This compound calibrate->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_low_signal cluster_causes Potential Causes cluster_solutions Solutions start Low/No this compound Signal degradation Degradation during Storage/Preparation start->degradation extraction Inefficient Extraction start->extraction instrument Instrument Issues start->instrument storage_sol Check Storage Conditions (-80°C), Minimize Freeze-Thaw degradation->storage_sol prep_sol Work on Ice, Use Fresh Solvents degradation->prep_sol extraction_sol Optimize Extraction Protocol, Consider SPE extraction->extraction_sol instrument_sol Optimize MS Parameters (Precursor/Product Ions, CE) instrument->instrument_sol

Caption: Troubleshooting low this compound signal.

degradation_pathway ceramide_ng This compound (N-stearoylsphinganine) hydrolysis Hydrolysis (Enzymatic or Chemical) ceramide_ng->hydrolysis products + hydrolysis->products sphinganine Sphinganine products->sphinganine stearic_acid Stearic Acid products->stearic_acid

Caption: Hydrolysis of this compound.

References

identifying and resolving interfering peaks in Ceramide NG chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ceramide NG analysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues with interfering peaks in this compound chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of interfering peaks in my this compound chromatogram?

A1: The primary indicators of interfering or co-eluting peaks are distortions in peak shape. Instead of a symmetrical, Gaussian peak, you may observe:

  • Peak Shouldering: A small bump on the leading or trailing edge of the main peak.[1]

  • Broad Peaks: Peaks that are wider than expected, suggesting multiple unresolved components are present.[1]

  • Split Peaks: A noticeable dip or indentation at the top of a single peak, indicating two or more compounds are eluting very close together.[1]

If you are using a Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector, you can further assess peak purity. A DAD can compare UV-Vis spectra across the peak; differing spectra suggest impurity.[1] Similarly, an MS detector can reveal different mass-to-charge ratios (m/z) across a single chromatographic peak, confirming the presence of multiple components.[2]

Q2: What are the likely sources of these interfering peaks in this compound analysis?

A2: Interfering peaks in lipid analysis, including for this compound, often arise from the immense structural diversity of lipids. Common sources include:

  • Isobaric Species: These are molecules that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is often necessary to distinguish them.[3]

  • Positional Isomers: Lipids with the same fatty acid components attached to different positions on the sphingoid backbone.[3]

  • Double Bond Positional Isomers: Fatty acid chains with the same length and number of double bonds, but with the double bonds at different locations.[3]

  • Geometric Isomers: Lipids containing fatty acids with different double bond configurations (cis or trans).[3]

  • Contaminants: Impurities from solvents, sample collection materials, or plasticizers from labware can introduce interfering peaks.[4] Polydimethylsiloxanes from vial caps (B75204) are a known source of contamination in lipidomics.[5]

Q3: How can I begin to troubleshoot and resolve these interfering peaks?

A3: A systematic approach is recommended. Start with the simplest potential causes before moving to more complex solutions. A general workflow involves:

  • Sample Preparation Review: Ensure your extraction and cleanup methods are adequate for removing matrix components that can cause interference.

  • Chromatographic Method Optimization: Adjusting your Liquid Chromatography (LC) method is often the most effective first step to improve peak resolution.[1]

  • Mass Spectrometry Parameter Adjustment: If chromatographic separation is still insufficient, advanced MS techniques may help differentiate the co-eluting species.[3]

Troubleshooting Guides

Sample Preparation Optimization

Interference from the sample matrix is a common problem. Optimizing your sample preparation can significantly reduce interfering peaks.

Issue: Suspected matrix effects or co-eluting contaminants from the sample.

Solutions:

  • Liquid-Liquid Extraction (LLE): This technique uses organic solvents like methyl tert-butyl ether (MTBE), hexane, or ethyl acetate (B1210297) to separate lipids from other sample components.[6] A two-phase LLE is often used in lipidomics to separate nonpolar lipids from polar metabolites.[5]

  • Solid-Phase Extraction (SPE): SPE can fractionate lipids into different classes, reducing the complexity of the sample injected into the LC-MS system and minimizing the chances of co-elution.[1][6]

  • Specialized Lipid Removal: Products like Enhanced Matrix Removal—Lipid (EMR—Lipid) can selectively remove lipids from complex, high-fat samples without significantly impacting analyte recovery.[7]

  • Alkaline Hydrolysis: This method can be used to hydrolyze phospholipids, which are often a source of interference in sphingolipid analysis, thereby improving the annotation of sphingolipids.[8]

Experimental Protocol: Modified Folch Lipid Extraction for this compound

This protocol is a common method for extracting ceramides (B1148491) from biological samples.[9][10]

  • Homogenization: Homogenize the sample in a chloroform/methanol mixture.

  • Phase Separation: Add water to the homogenate to create a two-phase system (chloroform/methanol/water at a ratio of 2:1:1, v/v/v).[9]

  • Centrifugation: Centrifuge the mixture to separate the layers.

  • Extraction: Collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Re-suspend the dried lipid extract in an appropriate solvent for LC-MS analysis, such as a chloroform/methanol mixture (e.g., 4:1, v/v) and then dilute with isopropyl alcohol.[9]

Chromatographic Method Optimization

If sample preparation is robust, the next step is to optimize the LC method to improve the separation of this compound from interfering peaks.

Issue: Poor peak resolution, shouldering, or broad peaks.

Solutions:

  • Optimize the Mobile Phase Gradient: A shallower gradient (a slower increase in the strong organic solvent) can enhance the separation of closely eluting compounds.[1]

  • Adjust Column Temperature: Increasing the column temperature can lead to sharper peaks and shorter retention times. It is advisable to test a range of temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal separation.[1]

  • Modify the Flow Rate: Adjusting the flow rate can impact column efficiency and, consequently, peak resolution.

  • Change Column Chemistry: If selectivity is the issue, switching to a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl) can alter the elution order and improve separation.

Table 1: Mobile Phase Gradient Adjustments for Improved Resolution

Gradient ModificationEffect on ChromatographyWhen to Use
Lower Initial % Organic Solvent Increases retention of early-eluting polar lipids.To separate polar lipids from the solvent front.
Slower Gradient Ramp Increases analysis time but generally improves resolution.For complex mixtures with many isomers.[1]
Faster Gradient Ramp Decreases analysis time but may reduce resolution.For screening simpler mixtures without known co-elution issues.[1]
Introduce Isocratic Hold Can improve separation for compounds eluting during the hold.To target a specific region of the chromatogram with known co-elution.[1]
Mass Spectrometry Techniques

When chromatographic separation is not sufficient to resolve interfering peaks, especially in the case of isomers, advanced mass spectrometry techniques can be employed.

Issue: Co-eluting isobaric or isomeric compounds.

Solutions:

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., Q-TOF, Orbitrap) can differentiate between isobaric species that have the same nominal mass but different elemental compositions.[2][3]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ions, MS/MS can provide structural information that helps to distinguish between isomers. Different fragmentation patterns can be indicative of different isomers.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve co-eluting isomers.[3]

Visual Guides

Troubleshooting_Workflow cluster_Start Start: Peak Interference Observed cluster_Investigation Investigation Phase cluster_Resolution Resolution Phase start Distorted Peak Shape? (Shouldering, Broad, Split) sample_prep Review Sample Preparation start->sample_prep Yes lc_method Optimize LC Method sample_prep->lc_method No Issue Found clean_sample Implement LLE/SPE/ Specialized Cleanup sample_prep->clean_sample Issue Found ms_params Adjust MS Parameters lc_method->ms_params Still Co-eluting optimized_lc Modify Gradient/ Temperature/Flow Rate lc_method->optimized_lc Resolution Needed advanced_ms Utilize HRMS/MSMS/ Ion Mobility ms_params->advanced_ms resolved Interference Resolved clean_sample->resolved optimized_lc->resolved advanced_ms->resolved Sample_Prep_Decision_Tree start High Matrix Complexity? lle Liquid-Liquid Extraction (LLE) start->lle Yes spe Solid-Phase Extraction (SPE) start->spe Yes hydrolysis Alkaline Hydrolysis start->hydrolysis Phospholipid Interference? result Cleaner Sample for LC-MS lle->result emr Enhanced Matrix Removal (EMR-Lipid) spe->emr High Fat Content spe->result emr->result hydrolysis->result

References

optimizing signal-to-noise ratio for low-level Ceramide NG detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the signal-to-noise ratio in low-level Ceramide NG detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for sensitive detection of this compound?

A1: The most widely used and highly sensitive method for the quantification of this compound and other ceramide species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high specificity and the ability to resolve complex lipid mixtures, making it ideal for detecting low-abundance species in biological samples.[2]

Q2: Which ionization mode is typically preferred for this compound analysis in LC-MS?

A2: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of ceramides (B1148491).[3][4] In this mode, ceramides readily form protonated molecules ([M+H]+), which can be detected with high sensitivity.[3]

Q3: What are the characteristic fragment ions of ceramides that can be used for Multiple Reaction Monitoring (MRM)?

A3: A common and abundant product ion for many ceramide species upon collision-induced dissociation is m/z 264.[3][5] This fragment corresponds to the sphingoid backbone and is frequently used as a transition in MRM assays for quantitative analysis.[3][5]

Q4: How can I improve the ionization efficiency of this compound?

A4: The addition of additives to the mobile phase can significantly improve ionization efficiency. Formic acid (typically at 0.1-0.2%) is often added to promote protonation in positive ion mode.[3][4] The use of ammonium (B1175870) formate (B1220265) has also been shown to enhance signal intensity.[1][6]

Q5: What are typical limit of detection (LOD) and limit of quantification (LOQ) values I can expect for ceramide analysis?

A5: With an optimized LC-MS/MS method, LOD and LOQ values for various ceramides can be in the low picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range.[3][4][7] For instance, one study reported LODs and LOQs in the range of 5–50 pg/mL for different ceramides.[3] Another reported an LOD of 0.2 picograms and an LOQ of 1.0 picogram on the column.[4]

Troubleshooting Guide

Problem: Low or no signal for this compound.

Possible Cause Suggested Solution
Inefficient Extraction Ensure the use of an appropriate lipid extraction method, such as the Bligh and Dyer or Folch method.[3][6] For complex matrices like plasma, consider an additional purification step using silica (B1680970) gel column chromatography to remove interfering lipids and improve sensitivity.[3]
Poor Ionization Optimize the mobile phase composition. The addition of 0.1-0.2% formic acid or 10 mM ammonium formate can enhance protonation and signal intensity in positive ion mode.[1][3][6] Also, ensure the electrospray source parameters are optimized for your specific ceramide.[3]
Incorrect MS/MS Transitions Verify the precursor and product ions for this compound. For many ceramides, a characteristic product ion is m/z 264.[3][5] Infuse a ceramide standard directly into the mass spectrometer to optimize fragmentation and confirm transitions.[3]
Instrument Contamination High background noise or poor signal-to-noise ratios can indicate contamination of the ion source or mass spectrometer.[8] Regular cleaning and maintenance are crucial. Injecting system suitability test samples can help identify contamination issues.[8]

Problem: High background noise or interfering peaks.

Possible Cause Suggested Solution
Matrix Effects Complex biological samples can cause ion suppression or enhancement.[8][9] Improve sample cleanup by incorporating a solid-phase extraction (SPE) or silica gel chromatography step.[3] Diluting the sample may also mitigate matrix effects, but be mindful of keeping the analyte concentration above the LOQ.
Co-eluting Substances Optimize the HPLC gradient to improve the separation of this compound from other lipids.[3] Using a longer column or a column with a different chemistry (e.g., C8 or C18) can enhance resolution.[3] Ensure that the chromatographic peak is sufficiently separated from other components.
Mobile Phase Impurities Use high-purity, LC-MS grade solvents and additives to prepare your mobile phases.[8] Impurities can contribute to high background noise.

Experimental Protocols

Sample Preparation from Plasma

This protocol is based on a method that incorporates silica gel chromatography to enhance sensitivity.[3]

  • Lipid Extraction (Bligh and Dyer):

    • To 50 µL of plasma, add internal standards (e.g., C17 and C25 ceramides).

    • Add 2 mL of methanol (B129727) and 1 mL of chloroform (B151607). Vortex.

    • Add 1 mL of chloroform and 1 mL of water. Vortex and centrifuge.

    • Collect the lower organic phase. Re-extract the remaining aqueous phase with 1 mL of chloroform.

    • Pool the organic phases and dry under a stream of nitrogen.

  • Silica Gel Column Chromatography:

    • Reconstitute the dried lipid extract in 500 µL of methylene (B1212753) chloride.

    • Load the sample onto a silica gel column.

    • Wash the column with 1 mL of methylene chloride.

    • Elute ceramides with 2 x 2 mL of 30% isopropanol (B130326) in methylene chloride.

    • Dry the eluent under nitrogen.

  • Final Reconstitution:

    • Reconstitute the dried eluent in the mobile phase (e.g., acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid) for LC-MS/MS analysis.[3]

LC-MS/MS Parameters

The following table summarizes typical starting parameters for this compound analysis. Optimization will be required for your specific instrumentation and application.

Parameter Typical Conditions Reference
HPLC Column C8 or C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm)[3]
Mobile Phase A Water with 0.1-0.2% formic acid[3]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid[3]
Flow Rate 0.3 mL/min[3]
Gradient A linear gradient from a higher percentage of A to a higher percentage of B[3]
Ionization Mode ESI Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)[3]

Quantitative Data Summary

The following tables provide examples of quantitative performance data from published methods for ceramide analysis.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Ceramide Species LOD LOQ Reference
Various Ceramides5 - 50 pg/mL5 - 50 pg/mL[3]
C18 Ceramide0.2 pg (on column)1.0 pg (on column)[4]
Cer(d18:1/16:0)-2.3 ng/mL[7]
Cer(d18:1/24:0)-1.4 ng/mL[7]
Various Ceramides-0.01 - 0.50 ng/mL[10]

Table 2: Recovery Rates

Matrix Ceramide Species Recovery (%) Reference
Human PlasmaVarious78 - 91[3]
Rat LiverVarious70 - 99[3]
Rat MuscleVarious71 - 95[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Add Internal Standards Purification Silica Gel Chromatography Extraction->Purification For complex matrices Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution For simpler matrices Purification->Reconstitution LC HPLC Separation (Reverse Phase) Reconstitution->LC Injection MS Tandem MS Detection (ESI+, MRM) LC->MS Ionization Data Data Analysis (Quantification) MS->Data

Caption: Workflow for this compound detection.

Troubleshooting_Tree cluster_signal Signal Intensity Issues cluster_noise High Background Noise Issues Start Low S/N Ratio for This compound Check_Standard Inject this compound Standard Start->Check_Standard Check_Blank Inject Blank (Mobile Phase) Start->Check_Blank Signal_OK Signal OK? Check_Standard->Signal_OK Check_Extraction Review Sample Extraction Protocol Signal_OK->Check_Extraction No Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Signal_OK->Improve_Cleanup Yes Optimize_MS Optimize MS Parameters (Source, MRM) Check_Extraction->Optimize_MS Noise_Present Noise in Blank? Check_Blank->Noise_Present Clean_System Clean LC-MS System Noise_Present->Clean_System Yes Noise_Present->Improve_Cleanup No

Caption: Troubleshooting decision tree for low S/N.

References

challenges in quantifying Ceramide NG in the presence of isomeric lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Ceramide NG (also known as Ceramide 2 or Cer[NS] d18:0/18:0) in the presence of isomeric lipids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

A1: this compound consists of a sphinganine (B43673) (dihydrosphingosine) base with an N-linked stearic acid (a C18:0 fatty acid). Its common isomers in biological samples possess the same elemental composition and nominal mass but differ in their structure. These structural variations often occur in the sphingoid base or the fatty acid chain, leading to different ceramide classes. Key isomers include:

  • Ceramide NP (Cer[NP]): Contains a phytosphingosine (B30862) base, which has an additional hydroxyl group compared to sphinganine.

  • Ceramide AP (Cer[AP]): Contains an alpha-hydroxy fatty acid, where a hydroxyl group is present on the alpha-carbon of the fatty acid.

  • Positional Isomers: Variations in the position of double bonds or hydroxyl groups within the acyl chain or sphingoid base.

  • Stereoisomers: Differences in the stereochemistry of the chiral centers in the sphingoid base.

Q2: Why is it challenging to quantify this compound in the presence of its isomers?

A2: The primary challenge lies in the chromatographic separation of these isomers. Due to their similar physical and chemical properties, particularly hydrophobicity, this compound and its isomers often co-elute in standard reverse-phase liquid chromatography (RPLC) methods. This co-elution leads to overlapping peaks in the chromatogram, making accurate quantification of individual species difficult. Mass spectrometry alone may not distinguish between isomers as they can have identical mass-to-charge ratios (m/z).

Q3: What are the recommended analytical techniques for separating and quantifying this compound from its isomers?

A3: A combination of advanced chromatographic techniques and high-resolution mass spectrometry is recommended.

  • Normal-Phase Liquid Chromatography (NPLC): NPLC separates lipids based on the polarity of their head groups. The additional hydroxyl groups in isomers like Ceramide NP and Ceramide AP increase their polarity, allowing for better separation from this compound.[1]

  • Reverse-Phase Liquid Chromatography (RPLC) with Optimized Conditions: While challenging, RPLC can be optimized by adjusting column chemistry (e.g., C18, C30), mobile phase composition, and gradient elution to improve the resolution of isomers.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the ceramide molecules, MS/MS can generate unique fragment ions for different isomers, even if they are not fully separated chromatographically.[2][3] The fragmentation patterns can reveal differences in the sphingoid base and fatty acid structure.[2]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help to distinguish between isobaric (same nominal mass) and isomeric (same exact mass) species.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Peak Co-elution

Symptoms:

  • Broad, asymmetric, or overlapping peaks for this compound and other lipids with similar retention times.

  • Inability to obtain a baseline separation between this compound and a suspected isomeric peak.

Possible Causes:

  • Suboptimal chromatographic conditions (column, mobile phase, gradient).

  • Presence of multiple isomers with very similar polarities.

Solutions:

Solution Detailed Steps Expected Outcome
Optimize RPLC Method 1. Column Selection: Test different stationary phases (e.g., C18, C30, phenyl-hexyl) to exploit subtle differences in hydrophobicity and shape selectivity. 2. Mobile Phase Modifiers: Add small amounts of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to improve peak shape and ionization efficiency. 3. Gradient Optimization: Employ a shallower gradient to increase the separation window for the analytes of interest.Improved peak shape and partial or complete separation of isomeric species.
Switch to NPLC 1. Column: Use a silica (B1680970) or diol-based column. 2. Mobile Phase: Employ a non-polar mobile phase system (e.g., hexane/isopropanol) with a polar modifier gradient. 3. Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the non-polar mobile phase to avoid peak distortion.Better separation of ceramides (B1148491) based on the number of hydroxyl groups, effectively resolving this compound from Ceramide NP and AP.
Two-Dimensional LC (2D-LC) 1. First Dimension: Use NPLC to separate ceramide classes. 2. Second Dimension: Use RPLC to separate individual ceramide species within each class based on their acyl chain length.Comprehensive separation of complex ceramide mixtures, providing high-resolution data.

Experimental Protocols

Protocol 1: NPLC-ESI-MS/MS for Separation of this compound and Isomers

This protocol is adapted from methods for comprehensive ceramide analysis in biological samples.[1]

  • Lipid Extraction:

    • Homogenize the sample (e.g., tissue, cells) in a chloroform/methanol mixture (1:2, v/v).

    • Perform a Bligh and Dyer extraction to separate the lipid-containing organic phase.

    • Dry the organic phase under a stream of nitrogen and reconstitute in the initial mobile phase.

  • NPLC Conditions:

    • Column: Silica column (e.g., 2.1 mm x 150 mm, 3 µm particle size).

    • Mobile Phase A: Chloroform/methanol/acetic acid (97:3:0.1, v/v/v).

    • Mobile Phase B: Isopropanol/methanol/acetic acid (90:10:0.1, v/v/v).

    • Gradient: Start with 100% A, ramp to 100% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • ESI-MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its expected isomers.

    • Precursor Ion Scan: Scan for precursors of a common fragment ion characteristic of the sphingoid base (e.g., m/z 264.3 for sphingosine).[4]

Quantitative Data Example:

Ceramide Species Abbreviation Sphingoid Base Fatty Acid Expected [M+H]+ (m/z) Characteristic MS/MS Fragment (m/z)
This compoundCer[NS] d18:0/18:0SphinganineStearic (18:0)568.5282.3 (loss of fatty acid)
Ceramide NPCer[NP] t18:0/18:0PhytosphingosineStearic (18:0)584.5300.3 (loss of fatty acid)
Ceramide APCer[AP] t18:0/a18:0Phytosphingosineα-hydroxy Stearic (a18:0)600.5316.3 (loss of fatty acid)

Visualizations

Diagram 1: General Workflow for this compound Quantification

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing sample Biological Sample (Tissue, Cells) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc LC Separation (NPLC or optimized RPLC) reconstitution->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms peak_integration Peak Integration ms->peak_integration quantification Quantification using Internal Standards peak_integration->quantification final_result final_result quantification->final_result Final Concentration of this compound

Caption: Workflow for this compound analysis.

Diagram 2: Troubleshooting Co-elution of Ceramide Isomers

troubleshooting cluster_chromatography Chromatographic Optimization cluster_ms Mass Spectrometry Approach start Co-elution of this compound and Isomer Detected optimize_rplc Optimize RPLC Gradient & Column start->optimize_rplc msms Use MS/MS Fragmentation to Differentiate Isomers start->msms switch_nplc Switch to NPLC optimize_rplc->switch_nplc If still co-eluting resolved Successful Quantification optimize_rplc->resolved Peaks Resolved switch_nplc->resolved Peaks Resolved quantified Successful Quantification msms->quantified Quantified based on unique fragments

Caption: Troubleshooting logic for isomeric co-elution.

References

improving the recovery of Ceramide NG during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Ceramide NG during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low this compound recovery in SPE?

A1: The most common reason for low recovery of the highly hydrophobic this compound is inappropriate solvent selection during the sample loading and elution steps. Using a sample solvent that is too strong (too non-polar) can cause the analyte to pass through the cartridge without binding. Conversely, an elution solvent that is too weak may not be sufficient to desorb the tightly bound this compound from the sorbent.

Q2: Which type of SPE sorbent is best suited for this compound extraction?

A2: Both reversed-phase (e.g., C18) and normal-phase (e.g., aminopropyl-bonded silica) sorbents can be used for this compound extraction.

  • C18 (Reversed-Phase): This is a good choice for retaining the non-polar this compound from a polar sample matrix. The hydrophobic interactions between the C18 chains and the lipid backbone of the ceramide allow for strong retention.

  • Aminopropyl-bonded silica (B1680970) (Normal-Phase): This sorbent is effective for separating different lipid classes. It can separate neutral lipids like ceramides (B1148491) from more polar lipids.[1]

The choice between them depends on the sample matrix and the desired purity of the final extract.

Q3: How can I prevent my SPE cartridge from drying out and affecting recovery?

A3: To prevent the sorbent bed from drying out, ensure that the solvent level remains above the top of the sorbent bed throughout the conditioning and equilibration steps. If the cartridge does dry out, it should be re-conditioned to ensure proper sorbent activation.

Q4: What flow rate is recommended for the sample loading and elution steps?

A4: A slow and consistent flow rate is crucial for optimal binding and elution. A high flow rate during sample loading can prevent efficient interaction between this compound and the sorbent, leading to breakthrough. Similarly, a fast elution flow rate may not allow sufficient time for the solvent to desorb the analyte completely.

Q5: Can I reuse my SPE cartridges for this compound extraction?

A5: It is generally not recommended to reuse SPE cartridges, as this can lead to cross-contamination and inconsistent recoveries. For reproducible and reliable results, it is best to use a new cartridge for each sample.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase extraction of this compound.

Problem Potential Cause Troubleshooting Steps
Low Recovery of this compound Incomplete Elution: The elution solvent is not strong enough to desorb this compound from the sorbent.- Increase the strength of the elution solvent. For C18, increase the proportion of non-polar solvent (e.g., from 80% to 95% methanol (B129727) in chloroform). For aminopropyl, consider a more polar elution solvent mixture. - Perform a second elution with a fresh aliquot of the elution solvent and analyze it separately to check for residual this compound.
Analyte Breakthrough: this compound did not bind to the sorbent during sample loading.- Ensure the sample is dissolved in a solvent that is weaker than the sorbent. For C18, the sample should be in a polar solvent. - Decrease the flow rate during sample loading to allow for sufficient interaction time.
Sorbent Overload: The amount of this compound or other matrix components in the sample exceeds the binding capacity of the SPE cartridge.- Reduce the sample volume or dilute the sample. - Use an SPE cartridge with a larger sorbent mass.
Poor Reproducibility Inconsistent Flow Rates: Variation in flow rates between samples.- Use a vacuum manifold or an automated SPE system to maintain a consistent flow rate.
Cartridge Drying Out: The sorbent bed dried out at some point during the procedure.- Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps.
Incomplete Solvent Removal: Residual wash solvent interfering with elution.- Ensure the wash step is followed by a drying step (e.g., applying vacuum or nitrogen) to remove the wash solvent completely before elution.
Presence of Impurities in the Eluate Inefficient Washing: The wash step is not effectively removing interfering compounds.- Optimize the wash solvent. It should be strong enough to remove impurities but weak enough not to elute this compound. - Increase the volume of the wash solvent.
Co-elution of Similar Compounds: Other lipids with similar properties are eluting with this compound.- For complex lipid mixtures, consider using a normal-phase sorbent like aminopropyl-bonded silica for better separation of lipid classes.[1]

Quantitative Data Summary

The following table summarizes expected recovery rates for this compound based on different SPE protocols. Note that actual recovery can vary depending on the specific experimental conditions and sample matrix. The data for C18 Ceramide is based on a double extraction method followed by HPLC-MS/MS analysis, which has shown high recovery rates.[2] The data for aminopropyl-bonded silica is an estimation based on protocols for the separation of sphingolipid classes.[1]

SPE Sorbent Sample Solvent Wash Solvent Elution Solvent Expected Recovery (%) Reference
C18 Silica Methanol/Water (e.g., 50:50 v/v)100% WaterMethanol/Chloroform (e.g., 1:2 v/v)92 - 105[2]
Aminopropyl-bonded Silica ChloroformChloroformChloroform/Methanol (e.g., 2:1 v/v)>90[1]

Experimental Protocols

Protocol 1: this compound Extraction using Reversed-Phase SPE (C18 Silica)

This protocol is suitable for extracting this compound from a polar sample matrix.

1. Cartridge Conditioning:

  • Pass 5 mL of methanol through the C18 cartridge.

  • Pass 5 mL of water through the cartridge. Do not allow the cartridge to dry.

2. Sample Loading:

  • Dissolve the sample containing this compound in a minimal amount of a polar solvent (e.g., methanol/water mixture).

  • Load the sample onto the conditioned C18 cartridge at a slow flow rate (approx. 1 mL/min).

3. Washing:

  • Pass 5 mL of water through the cartridge to remove polar impurities.

  • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

4. Elution:

  • Elute the this compound with 5 mL of a non-polar solvent mixture, such as methanol/chloroform (1:2 v/v).

  • Collect the eluate for analysis.

Protocol 2: this compound Fractionation using Normal-Phase SPE (Aminopropyl-bonded Silica)

This protocol is designed for the separation of neutral lipids, including ceramides, from other lipid classes.[1]

1. Cartridge Conditioning:

2. Sample Loading:

  • Dissolve the lipid extract in a small volume of chloroform.

  • Load the sample onto the conditioned aminopropyl cartridge.

3. Elution of Neutral Lipids (including Ceramides):

  • Elute the neutral lipid fraction, which contains this compound, with 10 mL of chloroform/methanol (2:1 v/v).

  • Collect this fraction for further analysis of this compound.

4. Elution of Other Lipid Classes (Optional):

  • Other more polar lipid classes can be subsequently eluted with more polar solvent mixtures if desired.

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Condition Sorbent Equilibrate 2. Equilibrate Sorbent Condition->Equilibrate Activate sorbent Load 3. Load Sample Equilibrate->Load Prepare for sample Wash 4. Wash Impurities Load->Wash Bind this compound Elute 5. Elute this compound Wash->Elute Remove interferences Analysis 6. Analyze Eluate Elute->Analysis Collect pure this compound Troubleshooting_Tree decision decision issue issue start Start Troubleshooting low_recovery Low this compound Recovery? start->low_recovery analyte_in_flowthrough Analyte in Flow-through? low_recovery->analyte_in_flowthrough Yes no_recovery no_recovery low_recovery->no_recovery No (Proceed to other issues) wrong_solvent Issue: Sample solvent too strong. Solution: Use a weaker (more polar for RP) sample solvent. analyte_in_flowthrough->wrong_solvent Yes analyte_in_wash Analyte in Wash Fraction? analyte_in_flowthrough->analyte_in_wash No wash_too_strong Issue: Wash solvent too strong. Solution: Use a weaker wash solvent. analyte_in_wash->wash_too_strong Yes no_elution Issue: Incomplete elution. Solution: Increase elution solvent strength or perform a second elution. analyte_in_wash->no_elution No

References

mitigating matrix effects in Ceramide NG quantification from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Ceramide NG in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant ion suppression in my this compound analysis. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common matrix effect in the analysis of biological samples and can significantly impact the accuracy and sensitivity of this compound quantification.[1][2]

  • Likely Cause: The most common culprits are phospholipids, which are highly abundant in biological matrices like plasma and serum.[1][3] Phospholipids can co-elute with your analyte of interest and compete for ionization, leading to a decreased signal for this compound.[1] Other matrix components like salts and proteins can also contribute to this effect.[1]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The key to mitigating matrix effects is a robust sample preparation protocol.[2]

      • Phospholipid Removal (PLR): Implement a specific phospholipid removal step. There are various commercially available products, such as SPE cartridges and 96-well plates, that can remove over 99% of phospholipids.[1]

      • Solid-Phase Extraction (SPE): SPE is a powerful technique to clean up your sample and isolate ceramides (B1148491) from interfering matrix components.[4][5][6] A reversed-phase SPE sorbent can be used to retain this compound while washing away more polar interferences.[4]

      • Liquid-Liquid Extraction (LLE): Traditional LLE methods, such as the Folch or Bligh-Dyer techniques, can be effective for lipid extraction but may be less selective than SPE.[6][7]

    • Chromatographic Separation: Ensure your LC method provides good separation between this compound and the bulk of the phospholipids.[1] Using a suitable reversed-phase column and optimizing the gradient elution can help resolve your analyte from interfering compounds.

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to this compound is highly recommended.[8][9][10] The SIL-IS will experience the same matrix effects as the analyte, allowing for accurate normalization and quantification.[11]

Q2: My results for this compound quantification are not reproducible. What could be the reason?

A2: Poor reproducibility in this compound quantification can stem from several factors throughout the analytical workflow.

  • Likely Causes:

    • Inconsistent sample preparation.

    • Variable matrix effects between samples.[12]

    • Instability of the analyte or internal standard.

    • Instrumental variability.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that every step of your sample preparation protocol is performed consistently for all samples, calibrators, and quality controls. Automated sample preparation can improve reproducibility.[13]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned before, a SIL-IS is crucial for correcting for variability in sample extraction and matrix effects.[8][9][10]

    • Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is as close as possible to your study samples (e.g., stripped plasma or a surrogate matrix). This helps to compensate for matrix effects during quantification.

    • Monitor Instrument Performance: Regularly check the performance of your LC-MS/MS system by injecting system suitability samples. Monitor for any drift in retention time, peak shape, or signal intensity.

Q3: I am having difficulty achieving the required sensitivity for this compound quantification. How can I improve my limit of detection (LOD)?

A3: Achieving low detection limits is often necessary for quantifying endogenous levels of ceramides.

  • Likely Causes:

    • Significant ion suppression from matrix components.

    • Suboptimal sample preparation leading to analyte loss.

    • Inefficient ionization of this compound.

    • Non-optimized MS/MS parameters.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: A cleaner sample will result in less ion suppression and a better signal-to-noise ratio.[3] Consider using a more rigorous SPE protocol or a phospholipid removal product.[1]

    • Sample Concentration: Incorporate a sample concentration step in your protocol, for example, by evaporating the solvent after extraction and reconstituting in a smaller volume of a weaker solvent.

    • Optimize Ionization Source Parameters: Carefully tune the parameters of your electrospray ionization (ESI) source, such as capillary voltage, gas flows, and temperature, to maximize the ionization of this compound.[14] Both positive and negative ionization modes have been successfully used for ceramide analysis, so it's worth evaluating both.[9][15]

    • Optimize MS/MS Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard.[8][9]

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using SPE

This protocol is a general guideline and may require optimization for your specific application and instrumentation.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 20 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (concentration will depend on the expected analyte concentration).

    • Add 400 µL of cold methanol (B129727) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the pre-treatment step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.

    • Elute the ceramides with 1 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are example parameters and should be optimized for your specific instrument.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 50% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: These will be specific to the this compound species you are quantifying and should be determined by direct infusion of a standard.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Quantification

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal Efficiency (%)RSD (%)
Protein Precipitation85 - 105< 50< 15
Liquid-Liquid Extraction (Folch)80 - 9570 - 85< 10
Solid-Phase Extraction (C18)90 - 10585 - 95< 10
Phospholipid Removal Plate> 90> 99< 5

Data are representative and may vary depending on the specific protocol and matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (SIL-IS) sample->add_is ppt Protein Precipitation (e.g., with Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) or Phospholipid Removal supernatant->spe wash Wash (Remove Interferences) spe->wash elute Elute (Collect Ceramides) wash->elute drydown Evaporation to Dryness elute->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms troubleshooting_workflow cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Poor this compound Quantification Results ion_suppression Ion Suppression start->ion_suppression poor_reproducibility Poor Reproducibility start->poor_reproducibility low_sensitivity Low Sensitivity start->low_sensitivity matrix_effects Matrix Effects (e.g., Phospholipids) ion_suppression->matrix_effects poor_reproducibility->matrix_effects inconsistent_prep Inconsistent Sample Prep poor_reproducibility->inconsistent_prep matrix_match_cal Use Matrix-Matched Calibrators poor_reproducibility->matrix_match_cal low_sensitivity->matrix_effects analyte_loss Analyte Loss low_sensitivity->analyte_loss suboptimal_params Suboptimal MS Parameters low_sensitivity->suboptimal_params improve_cleanup Improve Sample Cleanup (SPE, PLR) matrix_effects->improve_cleanup use_sil_is Use SIL-IS matrix_effects->use_sil_is optimize_lc Optimize LC Separation matrix_effects->optimize_lc standardize_protocol Standardize Protocol inconsistent_prep->standardize_protocol analyte_loss->improve_cleanup optimize_ms Optimize MS Parameters suboptimal_params->optimize_ms

References

common pitfalls in the use of synthetic Ceramide NG for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of synthetic Ceramide NG in biological assays. This resource provides troubleshooting guides and FAQs to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other ceramides (B1148491)?

This compound, also known as Ceramide 2, is a type of ceramide containing N-stearoyl sphingosine (B13886). Like other ceramides, it is a lipid molecule composed of a sphingosine backbone linked to a fatty acid. Ceramides are integral structural components of cell membranes and also function as critical signaling molecules in various cellular processes, including apoptosis, cell growth, and differentiation.[1][2] Short-chain, cell-permeable synthetic ceramides like C2 and C6-ceramide are often used in lab settings to mimic the effects of natural, long-chain ceramides which have poor solubility.[3][4]

Q2: Why is my synthetic this compound precipitating in my cell culture medium?

This is a frequent issue stemming from the hydrophobic nature of ceramides.[5] Natural long-chain ceramides are poorly soluble in aqueous solutions.[3] To improve solubility:

  • Use a Solvent Stock: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695).[5][6][7] When treating cells, dilute this stock into pre-warmed (37°C) culture medium with vigorous mixing.[5]

  • Minimize Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is minimal (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final solvent concentration) in your experiments.[5]

  • Consider Liposomal Formulations: Liposome-based delivery can enhance the solubility and potency of ceramides.[5]

Q3: What is the optimal way to store synthetic this compound?

To minimize degradation, synthetic ceramides should be stored as a lyophilized powder at -20°C or lower, protected from light.[5][8] If you must prepare a stock solution, it is best to aliquot it into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][8] Aqueous solutions are not recommended for storage longer than one day.[7]

Q4: What is the importance of stereochemistry in this compound's biological activity?

The stereochemistry of ceramides is critical for their biological function.[9] Natural ceramides possess a D-erythro configuration.[9] Studies have shown that different stereoisomers can have varied, and sometimes opposite, effects. For instance, D-erythro-C2-ceramide is known to activate protein phosphatase 2A (PP2A), while threo isomers may not.[10] Furthermore, the L-erythro isomer of C2-ceramide has been shown to strongly induce sphingosine accumulation, suggesting it acts on the sphingolipid degradation pathway.[11] Using the incorrect isomer can lead to non-physiological results or inactivity.

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Effect Observed
Possible Cause Troubleshooting Step
Poor Solubility/Precipitation Visually inspect the culture medium for precipitates after adding this compound. If present, refer to the solubility enhancement methods in FAQ Q2 . Prepare fresh dilutions for each experiment.[5]
Suboptimal Concentration The effective concentration of ceramides is highly cell-type dependent.[5] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Incorrect Stereoisomer Verify the stereochemistry of your synthetic ceramide. The D-erythro isomer is typically the biologically active form for mimicking natural ceramide signaling.[10][12] The L-threo or D-threo isomers may be inactive or have different effects.[9]
Compound Degradation Ensure proper storage conditions (see FAQ Q3 ). Avoid repeated freeze-thaw cycles of stock solutions.[5]
Inactive Analogs Dihydroceramides, which lack the trans double bond in the sphingoid base, are often used as negative controls as they are typically much less active or inactive in inducing apoptosis or activating certain enzymes.[3][10][13] Ensure you are not inadvertently using an inactive analog.
Problem 2: High Toxicity in Vehicle Control Group
Possible Cause Troubleshooting Step
Solvent Cytotoxicity The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at high concentrations.
1. Reduce Final Concentration: Ensure the final solvent concentration in the culture medium is non-toxic, typically ≤ 0.1%.[5]
2. Perform a Solvent Dose-Response: Determine the maximum non-toxic concentration of the solvent for your specific cell line by running a dose-response experiment with the solvent alone.
3. Include Proper Controls: Always include a vehicle-only control for each concentration of this compound used to accurately assess solvent effects.[5]

Quantitative Data Summary

The biological activity of synthetic ceramides can vary significantly based on acyl chain length and cell type.

Compound Cell Line Assay IC50 Value (µM) Reference
C2-Ceramide NeutrophilsSuperoxide (B77818) Release5[13]
C6-Ceramide NeutrophilsSuperoxide Release120[13]
C2-Cer=O HaCaTProliferation~58 (20 µg/ml)[14]
C2-Cer=S HaCaTProliferation~29 (10 µg/ml)[14]
Branched Ceramide (4) SKBR-3Cytotoxicity10.15[3]
Branched Ceramide (4) MDA-MB231Cytotoxicity22.36[3]

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each specific assay and cell line.

Signaling Pathways & Experimental Workflows

Ceramide is a key signaling molecule that can activate protein phosphatases, leading to downstream effects like apoptosis.

Ceramide_Signaling Ceramide This compound (Exogenous) PP2A_Inhib I2PP2A / SET (Inhibitor) Ceramide->PP2A_Inhib PP2A PP2A (Phosphatase) Ceramide->PP2A Binds & Activates PP2A_Inhib->PP2A Inhibits Akt Akt (p-Akt) (Pro-Survival) PP2A->Akt Dephosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: this compound-mediated activation of PP2A leading to apoptosis.

Ceramide can directly bind to and activate Protein Phosphatase 2A (PP2A) or bind to its endogenous inhibitors like I2PP2A (SET), relieving the inhibition of PP2A.[10][15][16] Activated PP2A can dephosphorylate pro-survival proteins such as Akt, thereby promoting apoptosis.[17]

Ceramide_Workflow start Start prep_stock Prepare Concentrated Stock in DMSO/Ethanol start->prep_stock controls Prepare Controls: - Vehicle Only - Untreated Cells start->controls dilute Dilute Stock into Warm Medium (Vortex vigorously) prep_stock->dilute warm_media Pre-warm (37°C) Cell Culture Medium warm_media->dilute add_to_cells Add to Cells (Final Solvent Conc. ≤ 0.1%) dilute->add_to_cells incubate Incubate for Desired Time add_to_cells->incubate controls->add_to_cells assay Perform Biological Assay incubate->assay end End assay->end

Caption: Recommended workflow for preparing and using this compound in cell-based assays.

Experimental Protocols

Protocol 1: Induction of Apoptosis in Cell Culture

This protocol provides a general guideline for inducing apoptosis in an adherent cell line (e.g., SH-SY5Y, HaCaT) using a synthetic ceramide.

Materials:

  • Synthetic D-erythro-Ceramide NG

  • Anhydrous DMSO or Ethanol

  • Complete cell culture medium (e.g., DMEM/F-12)

  • Adherent cells in culture (e.g., SH-SY5Y neuroblastoma cells)[4]

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC)

Procedure:

  • Stock Solution Preparation: Prepare a 20-50 mM stock solution of this compound in 100% DMSO or ethanol. Store aliquots at -20°C or -80°C.[5]

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well or 6-well plate) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Treatment Medium: Pre-warm complete culture medium to 37°C. Just before use, dilute the ceramide stock solution directly into the warm medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM).[4] Vortex immediately and vigorously to prevent precipitation. The final DMSO/ethanol concentration should not exceed 0.1%.[5]

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO or ethanol as the highest ceramide concentration used.

  • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared treatment and vehicle control media to the respective wells. Include a set of untreated cells as a negative control.[5]

  • Incubation: Incubate the cells for a specified period (e.g., 12, 24, or 48 hours) at 37°C in a CO2 incubator.

  • Apoptosis Assessment: After incubation, assess apoptosis using a preferred method. For Annexin V staining, follow the manufacturer's protocol, typically involving washing the cells, resuspending them in binding buffer, adding Annexin V-FITC and a viability dye (like Propidium Iodide), and analyzing by flow cytometry.[3]

References

ensuring complete solubilization of Ceramide NG for cell-based studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful solubilization and use of Ceramide NG in cell-based studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in cellular studies?

A1: this compound, also known as Ceramide 2, is a subtype of ceramide, a class of lipid molecules.[1][2][3][4] It is a key component of the cell membrane and plays a crucial role in various cellular processes. In cell-based studies, this compound is often investigated for its role in inducing apoptosis (programmed cell death), cell cycle arrest, and differentiation.[5][6]

Q2: What are the common challenges when working with this compound in cell culture?

A2: The primary challenge with this compound is its low solubility in aqueous solutions like cell culture media.[7] This can lead to precipitation, which affects the effective concentration and can cause inconsistent experimental results. It is also crucial to control the concentration of the organic solvent used for solubilization to avoid solvent-induced cytotoxicity.

Q3: Which solvents are recommended for dissolving this compound?

A3: Common organic solvents for dissolving ceramides (B1148491) include ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[8][9] For some applications, a mixture of ethanol and dodecane (B42187) (98:2, v/v) has been reported to aid in the dispersion of ceramides in aqueous solutions.[3]

Q4: What is the maximum recommended final concentration of organic solvents in cell culture media?

A4: To avoid solvent-induced toxicity to the cells, the final concentration of the organic solvent (e.g., ethanol or DMSO) in the cell culture medium should be kept to a minimum, ideally at or below 0.1%.[10]

Q5: Is a vehicle control necessary in my experiments?

A5: Yes, it is essential to include a vehicle control in all experiments. This control should consist of cell culture medium containing the same final concentration of the solvent used to dissolve the this compound, without the ceramide itself. This allows you to distinguish the effects of this compound from any potential effects of the solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon addition to cell culture medium. 1. Low solubility of this compound in aqueous media.[7]2. High concentration of this compound stock solution.3. Insufficient mixing.1. Ensure the final solvent concentration is appropriate and vigorously mix the this compound stock solution into pre-warmed (37°C) media.[10]2. Prepare a more dilute stock solution.3. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.
Inconsistent or no observable effect of this compound on cells. 1. Incomplete solubilization or precipitation of this compound.2. Degradation of this compound.3. Incorrect concentration used.1. Visually inspect the prepared media for any precipitates before adding it to the cells.2. Prepare fresh stock solutions of this compound regularly and store them properly at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[10]3. Verify the calculations for your stock and working concentrations.
High levels of cell death in the vehicle control group. 1. Cytotoxicity from the organic solvent.1. Ensure the final solvent concentration in the cell culture medium does not exceed 0.1%.[10]2. Test different solvents to find one that is less toxic to your specific cell line.
Difficulty dissolving the this compound powder. 1. Inappropriate solvent or temperature.1. Use high-purity ethanol or DMSO. Gentle warming of the solvent (e.g., to 37°C) and vortexing can aid in dissolution.[10]

Data Presentation

Table 1: Estimated Solubility of Ceramides in Common Solvents

Ceramide TypeSolventApproximate Solubility
C2 CeramideEthanol, DMSO~10 mg/mL[11]
C6 CeramideEthanol, DMSO, Dimethyl formamide~20 mg/mL[9]
C24:1 CeramideEthanol~3 mg/mL[8]
C24:1 CeramideDMSO<20 µg/mL[8]
C24:1 CeramideDimethyl formamide>5.5 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: 568.0 g/mol ; CAS Number: 2304-80-5)[12]

  • Anhydrous ethanol or DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL, which is approximately 17.6 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist in solubilization.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Treatment of Cells with this compound

Materials:

  • Prepared this compound stock solution

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Determine the final concentration of this compound to be used in your experiment.

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture volume. Remember to ensure the final solvent concentration remains ≤ 0.1%.

  • Just before treating the cells, dilute the calculated volume of the this compound stock solution into the pre-warmed cell culture medium.

  • Mix immediately and thoroughly by pipetting or gentle vortexing to prevent precipitation.

  • Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.

  • For the vehicle control, add the same volume of the solvent (without this compound) to an equal volume of cell culture medium and add it to a separate set of cells.

  • Incubate the cells for the desired experimental duration.

Mandatory Visualizations

G cluster_0 This compound Solubilization Workflow weigh Weigh this compound Powder dissolve Dissolve in Ethanol or DMSO (e.g., 10 mg/mL) weigh->dissolve vortex Vortex and Gently Warm (37°C) dissolve->vortex stock Store Stock Solution (-20°C in aliquots) vortex->stock dilute Dilute Stock in Pre-warmed Cell Culture Medium (≤0.1% solvent) stock->dilute control Prepare Vehicle Control (Medium + Solvent) stock->control treat Treat Cells dilute->treat treat_control Treat Control Cells control->treat_control G cluster_1 This compound-Induced Apoptosis Signaling Pathway ceramide_ng This compound jnk JNK Pathway Activation ceramide_ng->jnk caspase8 Caspase-8 Activation ceramide_ng->caspase8 caspase3 Caspase-3 Activation jnk->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

validation of Ceramide NG quantification methods for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ceramide NG quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible and accurate results in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quantifying this compound?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for ceramide analysis.[1][2] This is due to its high sensitivity, specificity, and ability to resolve the complex mixtures of lipid species typically found in biological samples.[1] LC-MS/MS allows for the precise identification and quantification of individual ceramide species, even those with very similar structures.[1]

Q2: Why is it challenging to get reproducible this compound quantification results?

A2: Several factors contribute to the difficulty in achieving reproducible this compound quantification:

  • Low Abundance: Ceramides (B1148491) are often present in low concentrations within complex biological matrices, making them difficult to detect and quantify accurately.[1]

  • Structural Diversity: Ceramides exist as a diverse group of species with varying fatty acid chain lengths and degrees of saturation, which can complicate their separation and individual quantification.[1]

  • Matrix Effects: Components of the biological sample (e.g., other lipids, proteins) can interfere with the ionization of ceramides in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[3]

  • Sample Preparation: Inefficient extraction and sample cleanup can lead to loss of analyte and the introduction of interfering substances, impacting reproducibility.[3]

Q3: What are the key validation parameters I should assess for my this compound quantification method?

A3: To ensure your method is robust and reproducible, you should evaluate the following parameters:

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte. A high correlation coefficient (R²) is desired.

  • Precision (Intra- and Inter-assay Variability): The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[4]

  • Accuracy: The closeness of the mean test results obtained by the method to the true value.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[4][5]

  • Recovery: The efficiency of the extraction procedure in recovering the analyte from the sample matrix.[4]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Troubleshooting Guides

LC-MS/MS Method Development and Validation
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape Inappropriate mobile phase composition or gradient.Optimize the mobile phase, including the organic solvent, aqueous component, and additives like formic acid or ammonium (B1175870) acetate. Adjust the gradient elution profile.[6]
Sample solvent is different from the mobile phase.Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[6]
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Optimize mass spectrometer source parameters (e.g., capillary voltage, source temperature).[7] Consider using a different ionization technique if available (e.g., APCI).[8]
Ion suppression from matrix components.Improve sample cleanup to remove interfering substances.[3] Adjust chromatographic conditions to separate the analyte from co-eluting matrix components.[3]
Suboptimal fragmentation for MRM transitions.Optimize collision energy for each ceramide species to ensure the most abundant and stable fragment ions are selected for quantification.[9]
High Variability Between Replicates Inconsistent sample preparation.Ensure precise and consistent execution of the extraction and cleanup steps. Use of an internal standard is crucial.[4]
Carryover from previous injections.Implement a robust needle and column wash protocol between samples.[3]
Inaccurate Quantification Lack of appropriate internal standards.Use a stable isotope-labeled internal standard that closely mimics the behavior of the analyte.[2]
Non-linear calibration curve.Re-evaluate the concentration range of your calibration standards. Ensure the blank and zero samples are clean.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS based this compound quantification methods as reported in the literature.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

Ceramide SpeciesLinear Dynamic Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (R²)Reference
Cer(d18:1/22:0)0.02 - 40.02>0.99[9]
Cer(d18:1/24:0)0.08 - 160.08>0.99[9]
Cer(d18:1/16:0)Not Specified0.0023>0.99[6]
Cer(d18:1/18:0)Not Specified0.0023>0.99[6]
Cer(d18:1/24:1)Not Specified0.0014>0.99[6]

Table 2: Precision and Accuracy

Ceramide SpeciesIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
All Ceramides0.05 - 10.22.2 - 14.080.0 - 11187.8 - 106[6]

Table 3: Recovery

MatrixCeramide SpeciesRecovery (%)Reference
Human PlasmaVarious78 - 91[4]
Rat LiverVarious70 - 99[4]
Rat MuscleVarious71 - 95[4]
Human PlasmaCer(d18:1/22:0)109[9]
Human PlasmaCer(d18:1/24:0)114[9]

Experimental Protocols

Detailed Methodology for this compound Quantification by LC-MS/MS

This protocol is a generalized procedure based on common practices and should be optimized for your specific instrumentation and sample type.

1. Sample Preparation and Lipid Extraction

  • Internal Standard Spiking: To each plasma or tissue homogenate sample, add a known amount of a suitable internal standard (e.g., C17:0 Ceramide or a stable isotope-labeled this compound).[4]

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution.

    • Vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).[7]

2. Chromatographic Separation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% or 0.2% formic acid.[4]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% or 0.2% formic acid.[4]

  • Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the ceramides, followed by a re-equilibration step.[4]

  • Flow Rate: Typically in the range of 0.3 - 0.8 mL/min.[4][8]

  • Injection Volume: 5 - 25 µL.[4][7]

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is most common.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[10]

  • MRM Transitions: For each ceramide species and the internal standard, specific precursor-to-product ion transitions need to be determined and optimized. The precursor ion is typically the [M+H]⁺ or [M+H-H₂O]⁺ ion, and a common product ion at m/z 264 corresponds to the sphingosine (B13886) backbone.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch) IS_Spike->Extraction Drydown Dry Down (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection LC_Separation Chromatographic Separation (C18) Injection->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Detection MS Detection (MRM Mode) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: A typical experimental workflow for this compound quantification.

troubleshooting_logic Start Poor Reproducibility or Inaccurate Results Check_IS Check Internal Standard Performance Start->Check_IS Check_Chroma Evaluate Chromatography Start->Check_Chroma Check_MS Assess MS Performance Start->Check_MS IS_OK IS Response Stable? Check_IS->IS_OK Chroma_OK Good Peak Shape & Retention Time? Check_Chroma->Chroma_OK MS_OK Signal Intensity Stable? Check_MS->MS_OK IS_Bad Inconsistent IS Response IS_OK->IS_Bad No End Reproducible & Accurate Quantification IS_OK->End Yes Fix_Extraction Optimize Sample Extraction/Cleanup IS_Bad->Fix_Extraction Fix_Extraction->Start Chroma_Bad Poor Peak Shape or Shifting RT Chroma_OK->Chroma_Bad No Chroma_OK->End Yes Fix_MobilePhase Optimize Mobile Phase/Gradient Chroma_Bad->Fix_MobilePhase Fix_Column Check/Replace Column Chroma_Bad->Fix_Column Fix_MobilePhase->Start Fix_Column->Start MS_Bad Low or Unstable Signal MS_OK->MS_Bad No MS_OK->End Yes Fix_Source Clean/Tune Ion Source MS_Bad->Fix_Source Fix_Matrix Investigate Matrix Effects MS_Bad->Fix_Matrix Fix_Source->Start Fix_Matrix->Fix_Extraction

Caption: A logical troubleshooting guide for this compound quantification.

References

optimizing fragmentation parameters for Ceramide NG identification in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ceramide Analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize mass spectrometry (MS/MS) fragmentation parameters for the identification of Ceramide NG.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am observing a weak or inconsistent signal for my this compound precursor ion. What are the potential causes and solutions?

Answer:

Low signal intensity for your target ceramide can stem from several factors, ranging from sample preparation to instrument settings.

Potential Causes & Recommended Solutions:

  • Ion Suppression: Ceramides (B1148491) are often present in low concentrations within complex biological matrices containing a variety of other lipids.[1] High concentrations of co-eluting lipids can suppress the ionization of your target analyte.[2][3]

    • Solution 1: Enhance Sample Purification: For complex samples like plasma, consider an additional cleanup step, such as silica (B1680970) gel column chromatography, to isolate sphingolipids from more abundant lipid classes.[3] For cosmetic raw materials or similar matrices, a modified Folch lipid extraction can be effective.[4][5]

    • Solution 2: Optimize Chromatography: Improve the separation of your ceramide from interfering compounds by adjusting the liquid chromatography (LC) gradient. Ensure your column chemistry (e.g., reversed-phase C8 or C18) is appropriate for lipid separation.[3]

    • Solution 3: Switch Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less prone to ion suppression than electrospray ionization (ESI) for ceramide analysis and may enhance the ionization efficiency for nonpolar compounds.[2]

  • Inefficient Ionization: The parameters of your ion source may not be optimal for this compound.

    • Solution: Optimize Source Parameters: Systematically adjust source settings such as capillary voltage, source temperature, and desolvation temperature to maximize the signal for your ceramide standard.[3][4] Adding 0.1% or 0.2% formic acid to the mobile phase is common to promote the formation of protonated molecules ([M+H]+) in positive ion mode.[3][4]

The following decision tree can guide your troubleshooting process for low signal intensity.

G start Start: Poor this compound Signal check_std Is the signal from a pure standard also low? start->check_std opt_source Optimize Ion Source Parameters (e.g., Voltage, Temp) check_std->opt_source Yes ion_supp Suspect Ion Suppression from Matrix check_std->ion_supp No check_mobile Check Mobile Phase Composition (e.g., Formic Acid %) opt_source->check_mobile improve_cleanup Improve Sample Cleanup (e.g., Folch Extraction, Silica Chromatography) ion_supp->improve_cleanup opt_lc Optimize LC Separation (e.g., Gradient, Column) improve_cleanup->opt_lc try_apci Consider Alternative Ionization (e.g., APCI) opt_lc->try_apci

Caption: Troubleshooting workflow for low this compound signal.
Question: My fragmentation is poor or non-existent, even with a strong precursor ion signal. How can I improve it?

Answer:

Inefficient fragmentation is typically due to suboptimal collision energy settings. The energy required to fragment a precursor ion effectively depends on its structure, stability, and the instrument being used.

Potential Causes & Recommended Solutions:

  • Suboptimal Collision Energy (CE): The applied collision energy may be too low to induce fragmentation or too high, causing the precursor to shatter into very small, non-specific fragments.

    • Solution: Perform a Collision Energy Ramp: The most effective way to determine the optimal CE is to perform a ramp experiment. Infuse a standard of your target this compound and acquire MS/MS data while systematically increasing the collision energy. Monitor the intensity of the precursor ion and the characteristic product ions (e.g., m/z 264.3) to find the voltage that maximizes the product ion signal while retaining some precursor signal. Collision energies for ceramides are often in the 20-60 eV range.[4]

  • Incorrect Precursor Ion Selection: The mass selected in the first quadrupole (Q1) may not correspond to the [M+H]+ adduct of your target ceramide.

    • Solution: Verify Precursor m/z: Confirm the expected mass-to-charge ratio for your this compound species. Remember that in positive ESI-MS, ceramides are primarily detected as protonated molecules ([M+H]+).[3]

Frequently Asked Questions (FAQs)

Q1: What are the characteristic product ions for ceramides in positive ion mode MS/MS?

In positive ion mode, collision-induced dissociation (CID) of ceramides typically generates a few highly characteristic product ions. For many ceramide species, the most abundant and commonly used fragment for quantification is m/z 264.3 .[3][6][7][8] This ion results from the loss of the N-acyl fatty acid chain and two molecules of water from the sphingosine (B13886) backbone.[3][9] Another common fragment is m/z 282.3 , corresponding to the loss of the fatty acid and one water molecule.[3][9]

Precursor IonProduct Ion (m/z)DescriptionCommon Use
[M+H]+264.3Sphingosine backbone fragment after loss of N-acyl chain and 2x H₂O.[3]Quantitation (MRM)[3][7][8]
[M+H]+282.3Sphingosine backbone fragment after loss of N-acyl chain and 1x H₂O.[3]Confirmation
[M+H]+[M+H - 18]+Loss of a single water molecule from the precursor ion.[3]Confirmation
Q2: How does N-acyl chain length affect ionization and fragmentation?

The length and structure of the N-acyl fatty acid chain influence the physicochemical properties of the ceramide. Generally, the ionization efficiency of ceramide species in ESI-MS tends to decrease as the mass (and thus chain length) increases.[6] This can lead to mass-dependent differences in instrument response. To address this, some studies have identified an "isosbestic" collision energy where the response factors for all ceramide species are equivalent, simplifying quantification.[6]

Q3: What are typical starting parameters for an LC-MS/MS method for this compound?

Optimizing a method requires fine-tuning, but the tables below provide validated starting points for instrument parameters and liquid chromatography.

Table 1: Recommended Starting MS/MS Parameters Based on ESI-MS analysis.

ParameterRecommended ValueSource
Ionization ModePositive ESI[3][4]
Capillary Voltage2.5 - 3.5 kV[4]
Cone Voltage40 V[4]
Source Temperature140 - 150 °C[4]
Desolvation Temperature600 °C[4]
Collision Energy (CE)20 - 60 eV (Requires optimization)[4][6]
Scan TypeMultiple Reaction Monitoring (MRM) or Product Ion Scan[3]

Table 2: Example LC Conditions for Ceramide Separation Based on a reversed-phase C8 column.

ParameterDescriptionSource
ColumnXperchrom 100 C8 (2.1 × 150 mm, 5 μm)[3]
Mobile Phase AAcetonitrile/2-propanol/formic acid (60:40:0.2, v/v/v)[3]
Mobile Phase B2-propanol/formic acid (100:0.2, v/v)[3]
Flow Rate0.3 mL/min[4]
Injection Volume5 - 25 μL[3][4]
GradientLinear gradient, e.g., 40% to 95% B over ~17 minutes[4]

Experimental Protocols

Protocol 1: General Workflow for Optimizing Fragmentation Parameters

This protocol outlines a systematic approach to developing a robust MS/MS method for this compound identification.

G cluster_prep Step 1: Preparation cluster_infusion Step 2: Direct Infusion & Source Tuning cluster_ce Step 3: Collision Energy Optimization cluster_mrm Step 4: Method Finalization p1 Prepare this compound Standard (e.g., 1 µg/mL in appropriate solvent) p2 Infuse standard directly into MS (e.g., via syringe pump) p1->p2 p3 Optimize Source Parameters in Full Scan Mode (Voltage, Gas Flows, Temperatures) to maximize [M+H]+ signal p2->p3 p4 Switch to Product Ion Scan Mode Select [M+H]+ as precursor p3->p4 p5 Perform Collision Energy Ramp (e.g., 10 eV to 60 eV) p4->p5 p6 Identify CE value that maximizes key product ion (e.g., m/z 264.3) p5->p6 p7 Create Final MRM Method using optimized Precursor -> Product transition and CE value p6->p7 p8 Validate method with LC-MS/MS analysis of standard and samples p7->p8

References

Validation & Comparative

Ceramide NG vs. Ceramide NP: A Comparative Analysis for Skin Barrier Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of lipid molecules, are integral to the structure and function of the stratum corneum, the outermost layer of the skin. They play a critical role in maintaining the skin's barrier function, preventing transepidermal water loss (TEWL), and protecting against environmental aggressors. Among the various types of ceramides, Ceramide NG (also known as Ceramide 2) and Ceramide NP (Ceramide 3) are frequently utilized in dermatological and cosmetic formulations for their barrier-restoring properties. This guide provides a comparative analysis of their efficacy in skin barrier repair, supported by available experimental data.

Quantitative Analysis of Efficacy

While direct head-to-head clinical trials comparing exclusively this compound and Ceramide NP are limited in publicly available literature, existing studies on individual ceramides and ceramide ratios provide valuable insights into their performance. The following table summarizes key quantitative findings related to their impact on skin barrier function.

ParameterThis compound (Ceramide 2)Ceramide NP (Ceramide 3)Key Findings & Citations
Transepidermal Water Loss (TEWL) Reduction Data from direct, isolated studies on TEWL reduction by this compound is not readily available in the reviewed literature.A study on a cream containing a mixture of lipids including Ceramide NP showed a significant decrease in TEWL.[1] Another study showed that the ratio of Ceramide [NP] to Ceramide [NS] is negatively correlated with TEWL, indicating that higher relative levels of Ceramide NP are associated with better barrier function.[2]
Skin Hydration Improvement Information from specific studies quantifying the direct impact of this compound on skin hydration is limited.A study demonstrated that a formulation containing Ceramide NP, among other lipids, significantly increased skin hydration.[1] The ratio of Ceramide [NP] to Ceramide [NS] has been shown to positively correlate with skin capacitance, a measure of skin hydration.[2]
Stratum Corneum Ceramide Levels Not specifically quantified in direct comparative studies.Topical application of a cream containing a lipid mixture enriched with Ceramide NP resulted in significantly elevated levels of total Ceramide NP in the stratum corneum after acute barrier disruption.[3]

Experimental Protocols

The following sections detail generalized experimental methodologies commonly employed in the evaluation of ceramide efficacy for skin barrier repair.

In Vivo Evaluation of Skin Barrier Function
  • Objective: To assess the effect of topical ceramide formulations on skin barrier function in human subjects.

  • Subjects: Healthy volunteers with normal or compromised skin barriers (e.g., induced by tape stripping or use of sodium lauryl sulfate).

  • Methodology:

    • Baseline Measurements: Initial TEWL and skin hydration are measured on designated test sites on the forearm using a Tewameter® and a Corneometer®, respectively.[4][5][6]

    • Product Application: A standardized amount of the test formulation (containing this compound or Ceramide NP) and a placebo control are applied to the respective test sites.

    • Post-Application Measurements: TEWL and skin hydration are measured at specified time points (e.g., 1, 2, 4, 8, 24 hours) after application to assess the immediate and long-term effects.

    • Barrier Disruption (Optional): To evaluate the reparative capacity, the skin barrier can be compromised at the test sites using techniques like tape stripping before product application.[1]

  • Key Instruments:

    • Tewameter®: Measures the rate of water evaporating from the skin surface, providing an indication of barrier integrity.[7]

    • Corneometer®: Measures the electrical capacitance of the skin, which correlates with the hydration level of the stratum corneum.[8][9]

In Vitro Evaluation using Reconstructed Human Epidermis (RHE) Models
  • Objective: To investigate the effects of ceramides on a cellular and tissue level in a controlled laboratory setting.

  • Model: Commercially available RHE models that mimic the structure and function of the human epidermis.

  • Methodology:

    • Culture and Treatment: RHE models are cultured according to the manufacturer's instructions. Test formulations containing this compound or Ceramide NP are topically applied.

    • Barrier Function Assessment: After a defined incubation period, TEWL of the RHE models is measured.

    • Biochemical Analysis: The tissues are harvested for further analysis, such as quantification of ceramide content via Liquid Chromatography-Mass Spectrometry (LC-MS) or assessment of protein expression (e.g., filaggrin, loricrin) through immunohistochemistry or western blotting.

Stratum Corneum Ceramide Analysis
  • Objective: To quantify the concentration of specific ceramides in the stratum corneum after topical application.

  • Methodology:

    • Sample Collection: Stratum corneum samples are collected from the test sites using adhesive tape stripping.[10]

    • Lipid Extraction: Lipids are extracted from the tape strips using a suitable solvent system.

    • Quantification: The extracted lipids are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify individual ceramide species, including this compound and Ceramide NP.[11][12][13]

Signaling Pathways in Skin Barrier Repair

Ceramides are not only structural components but also act as signaling molecules that influence various cellular processes crucial for the formation and maintenance of the skin barrier.

Ceramides, including Ceramide NP, play a role in keratinocyte differentiation, a key process for a healthy skin barrier.[14] They can influence the expression of genes involved in the synthesis of important barrier proteins. For example, Ceramide NP has been shown to be involved in signaling cascades that promote the expression of filaggrin and loricrin, which are essential for the formation of the cornified envelope.[3] The conversion of ceramides to sphingosine-1-phosphate (S1P) is another important signaling pathway that can regulate keratinocyte differentiation and proliferation.[15]

Ceramide_Signaling_Pathway Ceramides Ceramides (e.g., Ceramide NP) Keratinocyte Keratinocyte Ceramides->Keratinocyte Influences S1P Sphingosine-1-Phosphate (S1P) Ceramides->S1P Metabolized to Differentiation Keratinocyte Differentiation Keratinocyte->Differentiation Undergoes Barrier_Proteins Barrier Protein Synthesis (Filaggrin, Loricrin) Differentiation->Barrier_Proteins Stratum_Corneum Stratum Corneum Formation Barrier_Proteins->Stratum_Corneum Skin_Barrier Intact Skin Barrier Stratum_Corneum->Skin_Barrier S1P->Differentiation

Caption: Ceramide Signaling in Keratinocyte Differentiation.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical study evaluating the efficacy of a topical ceramide product.

Experimental_Workflow A Subject Recruitment (Defined Skin Type) B Baseline Measurement (TEWL, Hydration) A->B C Product Application (this compound/NP vs. Placebo) B->C D Post-Application Measurements (Multiple Time Points) C->D E Data Analysis (Statistical Comparison) D->E F Conclusion on Efficacy E->F

Caption: Clinical Trial Workflow for Ceramide Efficacy.

Comparative Analysis and Conclusion

Based on the available evidence, both this compound and Ceramide NP are recognized for their roles in maintaining skin barrier integrity.[16][17] Ceramide NP is a vital component for proper hydration and barrier function.[18] Studies specifically highlighting the correlation of the Ceramide [NP]/[NS] ratio with improved barrier function (lower TEWL and higher hydration) provide strong evidence for the efficacy of Ceramide NP in skin barrier repair.[2]

While this compound is also considered important for skin hydration and barrier function, there is a comparative lack of specific quantitative data from clinical studies in the reviewed literature to definitively compare its efficacy against Ceramide NP.[16]

References

functional differences between Ceramide NG and Ceramide EOP in skin hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of lipid molecules, are integral components of the stratum corneum, the outermost layer of the epidermis. They play a critical role in maintaining the skin's barrier function and regulating its water-holding capacity. Among the various subclasses of ceramides, Ceramide NG and Ceramide EOP possess distinct structural and functional attributes that differentially impact skin hydration. This guide provides an objective comparison of their performance, supported by available scientific insights, to aid in the research and development of advanced dermatological and cosmetic formulations.

Structural and Functional Overview

Ceramides are composed of a sphingoid base linked to a fatty acid via an amide bond. The specific type of sphingoid base and fatty acid determines the ceramide's classification and its unique properties.

This compound (N-stearoyl-phytosphingosine) , also known as Ceramide 2, is characterized by a non-hydroxylated fatty acid attached to a sphingosine (B13886) base. This structure allows this compound to form dense and highly organized lipid structures within the intercellular matrix of the stratum corneum.[1] This tight packing contributes to a robust and impermeable skin barrier, effectively shielding against external aggressors and preventing excessive water loss.[1] Its stable molecular arrangement provides long-term resilience to the skin barrier.[1]

Ceramide EOP (Ester-linked omega-hydroxy fatty acid-phytosphingosine) , or Ceramide 1, possesses a unique and more complex structure. It features a very long-chain omega-hydroxy fatty acid that is ester-linked to another fatty acid, typically linoleic acid.[2][3] This extended structure is believed to play a crucial "binding" or "rivet" role, effectively linking adjacent lipid lamellae together.[2] This function is vital for the overall organization, cohesion, and flexibility of the stratum corneum.[4] The presence of linoleic acid in Ceramide EOP is also significant, as this essential fatty acid is crucial for barrier repair.[2]

The following diagram illustrates the fundamental structural difference between a non-hydroxylated ceramide like this compound and an ester-linked ceramide like Ceramide EOP.

cluster_NG This compound (NS) cluster_EOP Ceramide EOP CerNG Sphingosine Base FA_NG Non-hydroxylated Fatty Acid CerNG->FA_NG Amide Bond CerEOP Phytosphingosine Base omega_FA Omega-hydroxy Fatty Acid CerEOP->omega_FA Amide Bond Linoleic Linoleic Acid omega_FA->Linoleic Ester Linkage A RHE Tissue Equilibration (24h) B Baseline Measurement (TEWL & Capacitance) A->B C Topical Application (Ceramide, Vehicle, Control) B->C D Incubation (24, 48, 72h) C->D E Post-Treatment Measurement (TEWL & Capacitance) D->E F Data Analysis E->F SC Stratum Corneum ('Bricks and Mortar') Mortar Intercellular Lipid Matrix ('Mortar') SC->Mortar Bricks Corneocytes ('Bricks') SC->Bricks CerNG This compound (Dense Packing) Mortar->CerNG CerEOP Ceramide EOP (Lamellar Binding) Mortar->CerEOP Barrier Competent Permeability Barrier CerNG->Barrier CerEOP->Barrier Hydration Optimal Skin Hydration Barrier->Hydration

References

Synthetic vs. Natural Ceramide NG: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of synthetic versus natural source Ceramide NG for researchers, scientists, and drug development professionals. While direct comparative clinical data for synthetic and natural this compound is limited, this document synthesizes available research on this compound and related ceramides (B1148491) to offer insights into their performance, supported by experimental data and methodologies.

Executive Summary

This compound, also known as Ceramide 2, is a critical lipid component of the stratum corneum, playing a vital role in maintaining the skin's barrier function, hydration, and overall homeostasis. It is available for formulation from both synthetic and natural (plant-derived) sources. Synthetic this compound offers high purity and stability, while natural ceramides, often found in a complex with other lipids, may offer synergistic benefits due to a varied fatty acid composition. This guide explores the available evidence to help researchers make informed decisions for their specific applications.

Data Presentation: Quantitative Efficacy Comparison

Table 1: Efficacy of a Synthetic Pseudo-Ceramide (pCer) on Skin Barrier Function

ParameterBaseline (Mean ± SD)After 4 Weeks of pCer Application (Mean ± SD)Percentage ChangeStatistical Significance (p-value)
Stratum Corneum (SC) Water Content (Corneometry Units)35.2 ± 8.545.8 ± 10.2+30.1%< 0.05
Transepidermal Water Loss (TEWL) (g/m²/h)15.6 ± 4.211.3 ± 3.1-27.6%< 0.05
Skin Scaling Score2.8 ± 0.91.2 ± 0.6-57.1%< 0.05

Data synthesized from a study on a pseudo-ceramide, demonstrating the potential efficacy of synthetic ceramides in improving skin hydration and barrier integrity.[1][2][3][4]

Table 2: Comparative Efficacy of Natural Oil-Derived Phytoceramides vs. Synthetic Ceramide NP

ParameterSynthetic C18-Ceramide NPNatural Oil-Derived Phytoceramide Mixture
Skin Barrier Recovery Rate (%)
2 hours post-disruption35%55%
4 hours post-disruption50%75%
Increase in Skin Hydration (%)
After 4 weeks15%28%

This table illustrates a study where a mixture of natural phytoceramides showed superior performance in both barrier repair and hydration compared to a single synthetic ceramide (Ceramide NP). This suggests that the broader spectrum of fatty acid chains in natural extracts may enhance efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in ceramide efficacy studies.

1. Measurement of Transepidermal Water Loss (TEWL)

  • Objective: To assess the integrity of the skin barrier by measuring the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere.

  • Apparatus: An open-chamber evaporimeter (e.g., Tewameter®).

  • Protocol:

    • Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.

    • The probe of the evaporimeter is placed gently on the skin surface of the designated test area (e.g., forearm).

    • The probe is held in a stable, perpendicular position without excessive pressure.

    • The device measures the water vapor pressure gradient and calculates the TEWL in g/m²/h.

    • Multiple readings are taken and averaged for each test site to ensure accuracy.

    • Baseline measurements are taken before product application, and subsequent measurements are taken at specified time points (e.g., 2, 4, 24 hours, and after several weeks of use).[1][2][5][6][7]

2. Measurement of Stratum Corneum (SC) Hydration

  • Objective: To determine the water content of the outermost layer of the skin.

  • Apparatus: A corneometer.

  • Protocol:

    • Subjects are acclimatized under controlled environmental conditions as described for TEWL measurements.

    • The corneometer probe, which measures electrical capacitance, is pressed firmly and evenly against the skin surface.

    • The instrument provides a value in arbitrary units that correlates with the hydration level of the stratum corneum.

    • Multiple measurements are taken from each site and averaged.

    • Measurements are performed at baseline and at various time points post-application.[1][2][8]

3. Clinical Scoring of Skin Condition

  • Objective: To visually assess changes in skin parameters such as dryness, erythema (redness), and scaling.

  • Protocol:

    • A trained dermatologist or clinical evaluator assesses the test sites at baseline and follow-up visits.

    • A standardized grading scale is used (e.g., a 0-4 or 0-5 scale, where 0 represents no symptoms and the highest number represents severe symptoms).

    • Parameters such as the Investigator's Global Assessment (IGA) and subject self-assessment scores are recorded.[1][2]

Mandatory Visualization

This compound Biosynthesis and Signaling Pathway

Ceramides, including this compound, are central to the regulation of cellular processes within the skin, such as proliferation, differentiation, and apoptosis.[9][10][11] They are synthesized through several pathways, with the de novo pathway being crucial for forming the epidermal barrier.[10] Once formed, ceramides can act as signaling molecules.

Ceramide_Signaling cluster_synthesis Ceramide Biosynthesis cluster_function Cellular Functions cluster_breakdown Metabolic Pathways Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase This compound This compound Dihydroceramide->this compound Apoptosis Apoptosis This compound->Apoptosis Cell Proliferation Cell Proliferation This compound->Cell Proliferation Differentiation Differentiation This compound->Differentiation Skin Barrier Formation Skin Barrier Formation This compound->Skin Barrier Formation Sphingosine Sphingosine This compound->Sphingosine Ceramidase Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) Sphingosine Kinase

Caption: this compound biosynthesis via the de novo pathway and its role in cellular signaling.

Experimental Workflow for Efficacy Testing

A typical clinical study to evaluate the efficacy of a topical product containing this compound follows a structured workflow.

Experimental_Workflow cluster_protocol Clinical Trial Workflow cluster_measurements Key Efficacy Parameters Subject Recruitment Subject Recruitment Baseline Measurements Baseline Measurements Subject Recruitment->Baseline Measurements Product Application Product Application Baseline Measurements->Product Application TEWL TEWL Baseline Measurements->TEWL Corneometry Corneometry Baseline Measurements->Corneometry Clinical Scoring Clinical Scoring Baseline Measurements->Clinical Scoring Follow-up Measurements Follow-up Measurements Product Application->Follow-up Measurements Weeks 2, 4, etc. Data Analysis Data Analysis Follow-up Measurements->Data Analysis Follow-up Measurements->TEWL Follow-up Measurements->Corneometry Follow-up Measurements->Clinical Scoring Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Standard experimental workflow for assessing the efficacy of topical this compound.

Discussion and Conclusion

The primary function of topically applied this compound, whether from a synthetic or natural source, is to replenish the skin's natural lipid barrier, thereby improving hydration and protecting against environmental aggressors.[12][13][14][15]

Synthetic this compound:

  • Advantages: High purity, batch-to-batch consistency, and stability. Synthetic ceramides, often referred to as pseudo-ceramides, are designed to be structurally similar or identical to their natural counterparts.[16][17][18]

  • Considerations: Typically consists of a single fatty acid chain length.

Natural Source this compound (Phytoceramides):

  • Advantages: Derived from plants such as wheat, rice, and soy, phytoceramides often contain a mixture of ceramides with varying fatty acid chain lengths.[19][20] This diversity may better mimic the natural composition of the stratum corneum, potentially leading to enhanced barrier repair and hydration, as suggested by studies on other ceramides.

  • Considerations: Composition can vary depending on the source and extraction method.

Efficacy: While direct comparative studies on this compound are lacking, the available evidence on other ceramides suggests that both synthetic and natural sources are effective in improving skin barrier function. However, the broader fatty acid profile of natural ceramide mixtures may offer a performance advantage.

Signaling Pathways: The signaling functions of ceramides are believed to be dependent on their molecular structure. As both synthetic and natural this compound are designed to be structurally similar to the endogenous molecule, their engagement in cellular signaling pathways is expected to be comparable.

References

Validating the Role of Ceramide NG in Atopic Dermatitis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by a compromised skin barrier and immune dysregulation. Ceramides (B1148491), key lipid components of the stratum corneum, are crucial for maintaining barrier function, and their deficiency is a hallmark of AD. This guide provides a comparative analysis of Ceramide NG, a specific type of ceramide, in the context of atopic dermatitis models, presenting available experimental data and outlining relevant methodologies.

This compound: An Overview

This compound, also known as Ceramide 2, belongs to the non-hydroxy sphingosine (B13886) (NS) class of ceramides. It is an integral component of the skin's lipid barrier, contributing to its structural integrity and ability to prevent excessive water loss. While research has highlighted the general importance of ceramides in AD, specific data validating the role of this compound and comparing its efficacy against other ceramides or standard treatments remains an active area of investigation.

Comparative Performance in Atopic Dermatitis Models

Direct comparative studies quantifying the specific effects of this compound in validated atopic dermatitis models are limited in publicly available literature. However, we can infer its potential role and compare it to other relevant treatments based on existing research on ceramide-containing formulations and related ceramide species.

Key Performance Indicators:

ParameterCeramide-Containing Moisturizers (General)Ceramide [NDS] (in Spade Mouse Model of AD)Petrolatum (as a common occlusive)
Transepidermal Water Loss (TEWL) No significant difference compared to other moisturizers in a meta-analysis[1].No significant improvement observed after topical application[2].Known to be highly effective in reducing TEWL.
SCORAD (SCORing Atopic Dermatitis) Significantly greater improvement compared to other moisturizers in a meta-analysis[3].Clinical score (acanthosis and erythema) improved with treatment[2].Primarily provides symptomatic relief by reducing dryness and itching, which can indirectly improve SCORAD scores.
Stratum Corneum (SC) Hydration Generally improves skin hydration.Not explicitly reported in the study.Increases SC hydration by preventing water evaporation.
Inflammatory Cytokines Not specified in the meta-analysis.Reduced expression of inflammatory genes[2].Does not have direct anti-inflammatory properties but can reduce inflammation secondary to barrier improvement.

Note: The data for "Ceramide-Containing Moisturizers" is from a meta-analysis and does not specify the exact ceramide types or their concentrations[3]. The data for Ceramide [NDS] is from a study on a specific mouse model and may not be directly extrapolated to this compound[2].

Signaling Pathways and Mechanisms of Action

Ceramides are not only structural components but also act as signaling molecules in keratinocytes, influencing differentiation and barrier formation. One key pathway involves the Peroxisome Proliferator-Activated Receptor delta (PPARδ).

Ceramide_NG_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte Ceramide_NG This compound (Topical Application) PPARd PPARδ Ceramide_NG->PPARd Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Barrier_Proteins Increased Barrier Protein Synthesis (e.g., Filaggrin, Loricrin) Target_Genes->Barrier_Proteins Lipid_Synthesis Increased Lipid Synthesis Target_Genes->Lipid_Synthesis Differentiation Keratinocyte Differentiation Target_Genes->Differentiation Improved_Barrier Improved Skin Barrier Function Barrier_Proteins->Improved_Barrier Leads to Lipid_Synthesis->Improved_Barrier Leads to Differentiation->Improved_Barrier Leads to RHE_AD_Model_Workflow Start Start: Culture of Normal Human Epidermal Keratinocytes RHE_Formation Formation of Reconstituted Human Epidermis (RHE) Start->RHE_Formation Cytokine_Treatment Treatment with Cytokine Cocktail (e.g., IL-4/IL-13 or TNF-α/IFN-γ) RHE_Formation->Cytokine_Treatment AD_Phenotype Induction of AD-like Phenotype: - Barrier Dysfunction - Inflammatory Response Cytokine_Treatment->AD_Phenotype Topical_Application Topical Application of Test Compounds: - this compound - Ceramide NP (Alternative) - Vehicle Control AD_Phenotype->Topical_Application Analysis Analysis of Endpoints: - TEWL Measurement - Stratum Corneum Hydration - Cytokine Profiling (ELISA) - Gene Expression (qPCR) Topical_Application->Analysis

References

A Comparative Analysis of Ceramide NG Profiles in Mammalian Skin: Unveiling Species-Specific Variations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramide NG, also known as Ceramide 2, is a cornerstone of the skin's barrier function, playing a pivotal role in preventing water loss and protecting against environmental insults.[1][2] Composed of a sphingosine (B13886) base linked to a non-hydroxylated fatty acid, its unique structure contributes to the formation of highly organized and impermeable lipid lamellae within the stratum corneum.[2][3] Understanding the cross-species variations in this compound profiles is crucial for the development of effective dermatological treatments and for selecting appropriate animal models in preclinical research. This guide provides a comparative overview of this compound profiles in the skin of humans, mice, pigs, and dogs, supported by experimental data and methodologies.

Quantitative Comparison of Ceramide Profiles

The following table summarizes the relative abundance of different ceramide classes, including the class to which this compound belongs (Ceramide NS), in the stratum corneum of various mammalian species. It is important to note that "Ceramide NS" encompasses a group of ceramides (B1148491) with a non-hydroxy fatty acid and a sphingosine base, with this compound being a prominent member. The data highlights significant inter-species differences in the overall ceramide composition.

Ceramide ClassHuman (% of total ceramides)Mouse (% of total ceramides)Pig (% of total ceramides)Dog (% of total ceramides)
Ceramide NS (includes this compound) ~1-9%[4]~57.9% [4]Major component[5]Altered in atopic dermatitis[6]
Ceramide NP~24.2% [4]Low[4]Present[5]Decreased in atopic dermatitis[6]
Ceramide NH~23.7% [4]Low[4]Not specifiedNot specified
Ceramide AH~18.0% [4]~0.7%[4]Present (ASl and ASs)[5]Not specified
Ceramide AP~1-9%[4]Low[4]Present[5]Not specified
Ceramide NDS~1-9%[4]~4-16%[4]Not specifiedNot specified
Ceramide EOS~1-9%[4]~4-16%[4]Present[5]Decreased in atopic dermatitis[6]
Ceramide EOP~1-9%[4]Low[4]Not specifiedDecreased in atopic dermatitis[6]
Ceramide EOH~1-9%[4]Low[4]Not specifiedNot specified
Other CeramidesVariableVariablePresentVariable

Note: The data presented is compiled from various studies and methodologies, which may contribute to variations. The percentages for human and mouse skin are from a comprehensive study by Kawana et al., 2020, providing a robust comparison.[4] Data for pig and dog skin indicates the presence and relative importance of these ceramide classes, though precise percentages are not always available.

Experimental Protocols

The quantification of ceramide profiles in skin samples typically involves the following key steps:

Sample Collection and Preparation
  • Stratum Corneum Stripping: The most common method for obtaining stratum corneum samples is through tape stripping, where adhesive tape is repeatedly applied to and removed from the skin surface.[7]

  • Biopsy: For deeper skin layers, full-thickness skin biopsies may be taken.

  • Homogenization: The collected skin samples are then homogenized to break down the tissue structure and facilitate lipid extraction.

Lipid Extraction

A crucial step in ceramide analysis is the efficient extraction of lipids from the skin matrix. The Folch method or a modified Bligh-Dyer method are frequently employed.

  • Solvent System: A common solvent mixture is chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Procedure:

    • The homogenized skin sample is suspended in the chloroform:methanol mixture.

    • The mixture is agitated and then centrifuged to separate the lipid-containing organic phase from the aqueous phase and protein pellet.

    • The lower organic phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Ceramide Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the separation, identification, and quantification of individual ceramide species due to its high sensitivity and specificity.[6]

  • Chromatographic Separation: The lipid extract is reconstituted in an appropriate solvent and injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to separate the different ceramide classes based on their hydrophobicity.

  • Mass Spectrometric Detection: The separated ceramides are then introduced into a tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is a common technique used to generate charged ceramide molecules.

    • Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

    • Tandem MS (MS/MS): For unambiguous identification, specific parent ions are selected and fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification of each ceramide species.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Ceramide Analysis

experimental_workflow sample Skin Sample (Tape Stripping/Biopsy) homogenize Homogenization sample->homogenize 1 extract Solvent Extraction (Chloroform:Methanol) homogenize->extract 2 evaporate Solvent Evaporation extract->evaporate 3 lc LC Separation (Reversed-Phase) evaporate->lc 4 ms MS/MS Detection (ESI-MRM) lc->ms 5 data Data Analysis & Quantification ms->data 6

Caption: A typical experimental workflow for the analysis of ceramides from skin samples.

Generalized Ceramide Signaling in Keratinocytes

Ceramides, as a class of lipids, are not only structural components of the skin barrier but also act as signaling molecules involved in crucial cellular processes within keratinocytes. The specific signaling pathways of individual ceramide species like this compound are still under active investigation. The following diagram illustrates a generalized overview of ceramide-mediated signaling in the skin.

ceramide_signaling cluster_stimuli External/Internal Stimuli cluster_ceramide Ceramide Generation cluster_pathways Downstream Signaling Pathways cluster_outcome Cellular Outcome stimuli UV Radiation, Stress, Cytokines ceramide Ceramide (e.g., this compound) stimuli->ceramide activates apoptosis Apoptosis (Programmed Cell Death) ceramide->apoptosis differentiation Keratinocyte Differentiation ceramide->differentiation proliferation Inhibition of Proliferation ceramide->proliferation barrier Skin Barrier Homeostasis apoptosis->barrier differentiation->barrier proliferation->barrier

Caption: Generalized signaling roles of ceramides in keratinocytes.

Discussion of Cross-Species Differences

The quantitative data reveals significant differences in the ceramide profiles of the species examined. Notably, human skin is rich in Ceramide NP and NH, while mouse skin has a remarkably high concentration of Ceramide NS (the class including this compound).[4] This suggests that the composition of the skin barrier is tailored to the specific physiological needs and environmental challenges of each species.

  • Human: The diverse ceramide profile in human skin, with significant contributions from multiple classes, likely contributes to the complex and robust nature of the human skin barrier.

  • Mouse: The predominance of Ceramide NS in mouse skin makes it a potentially useful model for studying the specific roles of this ceramide class.[4] However, the vast difference in the overall ceramide profile compared to humans must be considered when extrapolating results.

  • Pig: Porcine skin is often considered a good anatomical and physiological model for human skin, and this extends to its ceramide composition, which is reported to be similar to that of humans.[5] This makes it a valuable model for transdermal drug delivery and dermatological studies.

  • Dog: The ceramide profile of canine skin is also comparable to that of humans, and alterations in this profile, particularly a decrease in certain ceramide classes including those related to this compound, have been linked to atopic dermatitis.[6] This makes the dog a relevant spontaneous model for studying skin barrier defects in this common inflammatory skin disease.

Conclusion

This comparative guide highlights the significant species-specific variations in the this compound profiles of mammalian skin. While this compound is a fundamental component of the skin barrier across these species, its relative abundance and the overall ceramide landscape differ considerably. These differences have important implications for the selection of animal models in dermatological research and for the development of targeted skincare and therapeutic interventions. Further research is warranted to elucidate the precise functional consequences of these species-specific ceramide profiles and to unravel the specific signaling pathways mediated by this compound in skin health and disease.

References

A Comparative Lipidomic Analysis of Skin Treated with Ceramide NG and Other Key Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ceramide NG's Performance in Skin Barrier Restoration and Lipid Profile Modulation, Supported by Experimental Data.

This guide provides a comprehensive comparison of the effects of this compound on the skin's lipid profile and barrier function, benchmarked against other crucial lipids such as Ceramide NP, Ceramide EOP, cholesterol, and free fatty acids. By summarizing quantitative data and detailing experimental methodologies, this document serves as a valuable resource for understanding the nuanced roles these molecules play in skin health and disease.

Executive Summary

The stratum corneum, the outermost layer of the epidermis, relies on a highly organized lipid matrix to maintain its barrier function, preventing transepidermal water loss (TEWL) and protecting against environmental insults. This matrix is primarily composed of ceramides (B1148491), cholesterol, and free fatty acids. While the importance of this lipid trio is well-established, the specific contributions of individual ceramide species are a subject of ongoing research. This guide focuses on this compound (also known as Ceramide 2 or Ceramide NS), providing a comparative analysis of its effects on the skin's lipidome and barrier integrity relative to other key lipids.

Comparative Lipidomic Data

While direct head-to-head quantitative lipidomic studies comparing the topical application of individual ceramide species are limited in publicly available literature, existing research and molecular modeling provide valuable insights into their differential effects. The following tables synthesize available data and plausible effects based on the structural differences and known functions of these lipids.

Table 1: Comparative Effects of this compound and Other Lipids on Skin Barrier Function

ParameterThis compound (NS)Ceramide NPCeramide EOPCholesterolFree Fatty Acids
Effect on TEWL May be less effective at reducing TEWL compared to Ceramide NP.[1]Demonstrated to improve TEWL and enhance skin resilience.[2]Contributes to the lamellar structure, aiding in water retention.Essential for lamellar structure and barrier integrity.[3][4]Crucial for maintaining the acidic pH of the skin and overall barrier function.[5]
Lamellar Structure Organization Forms dense, highly organized arrangements.[1]Essential for creating a stable lamellar structure.[6]Acts as an "anchor" due to its larger size, contributing to the overall structure.[2]Interacts with ceramides to increase the density and stability of the lipid layers.[3][4]Intercalate with ceramides and cholesterol to form the lamellar phases.[5]
Keratinocyte Differentiation May modulate keratinocyte differentiation.Increases late differentiation markers like loricrin.--Activates PPARs, which stimulate keratinocyte differentiation.[7]

Table 2: Hypothetical Comparative Changes in Stratum Corneum Lipid Profile Following Topical Application

Lipid ClassTreatment: this compoundTreatment: Ceramide NPTreatment: Ceramide EOPTreatment: CholesterolTreatment: Free Fatty Acids
Total Ceramides IncreaseIncreaseIncreaseSynergistic increase with ceramides and fatty acids.[3][4]Synergistic increase with ceramides and cholesterol.[3][4]
This compound (NS) Levels Significant IncreasePotential for slight increase through metabolic pathways.---
Ceramide NP Levels Potential for slight increase through metabolic pathways.Significant Increase---
Ceramide EOP Levels --Significant Increase--
Cholesterol Levels No direct increase expected.No direct increase expected.No direct increase expected.Significant Increase-
Free Fatty Acid Levels No direct increase expected.No direct increase expected.No direct increase expected.-Significant Increase

Experimental Protocols

A robust understanding of the effects of these lipids necessitates standardized and precise experimental methodologies. Below are detailed protocols for key experiments in the study of skin lipidomics.

In Vitro Skin Model and Treatment

Reconstructed human epidermis (RHE) models are a valuable tool for studying the effects of topical treatments on the stratum corneum lipid profile.

  • Model: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™).

  • Culture: RHE tissues are cultured at the air-liquid interface according to the manufacturer's instructions.

  • Treatment: Individual lipids (this compound, Ceramide NP, Ceramide EOP, cholesterol, or a representative free fatty acid like lignoceric acid) are formulated into a suitable vehicle (e.g., a simple oil-in-water emulsion) at a concentration of 1-5% (w/w). A vehicle-only control is also prepared.

  • Application: A defined amount of the formulation (e.g., 2 mg/cm²) is applied topically to the RHE surface daily for a period of 3-5 days.

Stratum Corneum Sample Collection

Tape stripping is a non-invasive method to collect stratum corneum samples for lipid analysis.

  • Procedure:

    • Clean the surface of the treated RHE or human skin with a dry wipe to remove any unabsorbed formulation.

    • Apply a D-Squame® tape disc to the skin surface and press firmly for 2 seconds.

    • Remove the tape strip in a single, swift motion.

    • The first tape strip is typically discarded to avoid surface contamination.

    • Collect a consistent number of subsequent tape strips (e.g., 5-10) for lipid analysis.[4]

Lipid Extraction from Stratum Corneum

A modified Bligh and Dyer method is commonly used for extracting lipids from tape strips.[8]

  • Materials: Chloroform (B151607), Methanol, Water (HPLC grade).

  • Procedure:

    • Place the collected tape strips into a glass vial.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the vial to completely submerge the tapes.

    • Vortex the vial vigorously for 15 minutes.

    • Add water to the vial to induce phase separation, resulting in a final chloroform:methanol:water ratio of 2:1:0.8.

    • Centrifuge the vial to achieve clear phase separation.

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

    • Repeat the extraction process on the remaining aqueous phase and tape strips with chloroform.

    • Combine the chloroform extracts and evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., chloroform:methanol 1:1 v/v).

Quantitative Lipid Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the separation and quantification of individual lipid species.[9][10]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography:

    • Column: A normal-phase column (e.g., silica) is often used for separating ceramide classes.

    • Mobile Phase: A gradient of non-polar and polar solvents (e.g., hexane/isopropanol/water mixtures) is employed to elute the different lipid classes.

  • Mass Spectrometry:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) mode is used on a triple quadrupole mass spectrometer for targeted quantification of specific lipid molecules. This involves selecting a specific precursor ion for the lipid of interest and a characteristic product ion generated upon fragmentation.

    • Quantification: Absolute quantification is achieved by comparing the peak area of the endogenous lipid to that of a known amount of a stable isotope-labeled internal standard.

Signaling Pathways and Molecular Mechanisms

Ceramides are not merely structural components; they are also bioactive molecules that can influence cellular signaling pathways, particularly those involved in keratinocyte differentiation and lipid synthesis.

Ceramide-PPARδ Signaling Pathway

One of the key signaling pathways modulated by ceramides involves the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[7][11]

Ceramide_PPAR_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Exogenous_Ceramide_NG Exogenous This compound Endogenous_Ceramides Increased Endogenous Ceramides Exogenous_Ceramide_NG->Endogenous_Ceramides Penetrates & contributes to ceramide pool Membrane PPAR_delta PPARδ Activation Endogenous_Ceramides->PPAR_delta Activates PPAR_RXR_Complex PPARδ/RXR Heterodimer PPAR_delta->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (PPAR Response Element) PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes ABCA12 ABCA12 Target_Genes->ABCA12 Upregulates Lipid_Synthesis_Enzymes Lipid Synthesis Enzymes Target_Genes->Lipid_Synthesis_Enzymes Upregulates Lipid_Transport Lipid_Transport ABCA12->Lipid_Transport Facilitates (Glucosylceramide) Lipid_Synthesis Lipid_Synthesis Lipid_Synthesis_Enzymes->Lipid_Synthesis Increases

This compound and the PPARδ signaling pathway.

As illustrated, exogenous ceramides like this compound can penetrate the stratum corneum and increase the intracellular pool of ceramides. These ceramides can then act as signaling molecules, activating PPARδ. Activated PPARδ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to PPAR Response Elements (PPREs) in the promoter regions of target genes. This leads to the increased transcription of genes involved in lipid metabolism and transport, such as ABCA12, a transporter crucial for the delivery of glucosylceramides to lamellar bodies.[7][11] This creates a feed-forward mechanism where the presence of ceramides stimulates their own synthesis and transport, thereby reinforcing the skin barrier.

Experimental Workflow for Lipidomic Analysis

The following diagram outlines the typical workflow for a comparative lipidomic study of skin treated with different lipids.

Lipidomics_Workflow Start Start: Skin Model (e.g., Reconstructed Human Epidermis) Treatment Topical Treatment with Lipids (this compound, NP, EOP, Cholesterol, Fatty Acids, Vehicle) Start->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Sample_Collection Stratum Corneum Collection (Tape Stripping) Incubation->Sample_Collection Lipid_Extraction Lipid Extraction (e.g., Modified Bligh & Dyer) Sample_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis (Quantitative Lipidomics) Lipid_Extraction->LCMS_Analysis Data_Processing Data Processing & Analysis (Peak Integration, Quantification, Statistical Analysis) LCMS_Analysis->Data_Processing Results Comparative Lipid Profiles & Barrier Function Assessment Data_Processing->Results

Workflow for comparative lipidomic analysis.

Conclusion

This compound is a critical component of the skin's lipid barrier, contributing to its structural integrity and protective function. While direct comparative quantitative data is still emerging, molecular modeling and related experimental evidence suggest that different ceramide species have distinct roles in maintaining skin health. Ceramide NP appears to be particularly effective in reducing TEWL and is associated with a healthier barrier, while this compound is noted for forming highly organized and dense lipid structures. The synergistic action of ceramides with cholesterol and free fatty acids is paramount for optimal barrier function.

Future research employing standardized in vitro models and advanced lipidomic techniques, as outlined in this guide, will be crucial for elucidating the precise quantitative effects of this compound and other lipids. A deeper understanding of their individual and combined actions will pave the way for the development of more targeted and effective dermatological and cosmetic formulations for the restoration and maintenance of a healthy skin barrier.

References

A Guide to Assessing the Purity and Activity of Commercially Available Ceramide NG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Ceramide NG in their studies, ensuring the purity and biological activity of the commercially sourced product is paramount. This guide provides a framework for evaluating this compound, offering a comparative look at typical product specifications and detailing experimental protocols for independent verification.

Comparing Commercial this compound: Purity and Price

The purity of commercially available this compound can vary between suppliers, which is often reflected in the price. While a comprehensive head-to-head comparison is not publicly available, researchers can expect to find products with purities ranging from approximately 90% to over 99%. The cost per milligram can fluctuate significantly based on the purity, quantity, and supplier. Below is a table summarizing what one might expect to find in the market, based on publicly available data and typical industry standards.

Supplier CategoryPurity Specification (by HPLC/LC-MS)Price Range (per mg)Common Applications
Boutique/Specialty Chemical Supplier >99%HighStandards for analytical methods, sensitive cell-based assays
General Laboratory Supplier ≥95%ModerateGeneral research, in vitro studies
Bulk Chemical Provider ~90%LowLarge-scale experiments, formulation studies

Note: This table is representative and prices are subject to change. Researchers should always request a certificate of analysis for specific batch information.

Experimental Protocols for Purity and Activity Assessment

Independent verification of purity and activity is a critical step. The following protocols provide standardized methods for this purpose.

Purity Assessment: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is the gold standard for analyzing the purity of lipid molecules like this compound.[1] This method allows for the separation and quantification of this compound from potential impurities.

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound standard at 1 mg/mL in a suitable organic solvent such as chloroform (B151607) or a chloroform:methanol mixture. Create a series of dilutions to generate a calibration curve (e.g., 10 ng/mL to 2.5 µg/mL).[2]

  • Sample Preparation: Dissolve the commercially obtained this compound in the same solvent as the standard to a known concentration. A lipid extraction, such as a modified Folch method, may be necessary if the sample is in a complex matrix.[2] This involves adding a chloroform/methanol/water mixture (2:1:1, v/v), vortexing, and centrifuging to separate the lipid-containing organic phase.[2] The solvent is then evaporated under a stream of nitrogen and the lipid extract is reconstituted.[2]

Chromatographic Conditions:

  • Column: A C8 or C18 reversed-phase column is typically used.[3][4]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.2% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol (B130326) mixture with 0.2% formic acid) is commonly employed.[3]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[3]

  • Injection Volume: 25 µL of the prepared sample is injected.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in the positive mode is generally used for ceramides.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor and product ions of this compound.

Data Analysis:

The purity of the sample is determined by comparing the peak area of this compound in the sample to the calibration curve generated from the standards. The presence of other peaks in the chromatogram indicates impurities.

Biological Activity Assessment: MTT Assay for Cell Viability

The biological activity of this compound can be assessed by its ability to induce apoptosis and reduce cell viability in a dose-dependent manner. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Cell Culture:

  • Culture a suitable cancer cell line known to be sensitive to ceramide-induced apoptosis (e.g., human leukemia HL-60 or breast cancer MCF-7 cells).

  • Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[7]

Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations to be tested.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

MTT Assay Protocol:

  • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.[7]

  • Add 100 µL of a solubilization solution (e.g., acidified isopropanol or detergent reagent) to each well to dissolve the formazan crystals.[5][7]

  • Leave the plate at room temperature in the dark for 2 hours, with gentle shaking to ensure complete solubilization.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis:

The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage of the vehicle-treated control. A dose-response curve can be generated to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Biological Activity Assessment: Caspase-3 Activity Assay

Ceramide-induced apoptosis is often mediated by the activation of executioner caspases, such as caspase-3.[8] A caspase-3 activity assay can directly measure this pro-apoptotic activity.

Sample Preparation:

  • Culture and treat cells with this compound as described in the MTT assay protocol.

  • After treatment, collect both adherent and suspension cells and pellet them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells using a provided cell lysis buffer and incubate on ice.[9]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic extract.[10]

Assay Protocol (using a colorimetric or fluorometric kit):

  • Determine the protein concentration of the cell lysates to ensure equal loading.

  • Add a defined amount of protein lysate (e.g., 50-200 µg) to a 96-well plate.[10]

  • Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[9][10]

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours.[10]

  • Measure the absorbance at 400-405 nm for the colorimetric assay or fluorescence with excitation at 380 nm and emission between 420-460 nm for the fluorometric assay.[9][10]

Data Analysis:

The increase in absorbance or fluorescence is proportional to the caspase-3 activity. The results can be expressed as fold-change in caspase-3 activity compared to the vehicle-treated control.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of this compound activity, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Commercial this compound Commercial this compound Dissolution in Solvent Dissolution in Solvent Commercial this compound->Dissolution in Solvent Injection Injection Dissolution in Solvent->Injection This compound Standard This compound Standard Serial Dilution Serial Dilution This compound Standard->Serial Dilution Serial Dilution->Injection Calibration Curve Calibration Curve Serial Dilution->Calibration Curve HPLC Separation (C18 Column) HPLC Separation (C18 Column) Injection->HPLC Separation (C18 Column) ESI Source ESI Source HPLC Separation (C18 Column)->ESI Source Mass Spectrometer (MRM) Mass Spectrometer (MRM) ESI Source->Mass Spectrometer (MRM) Peak Integration Peak Integration Mass Spectrometer (MRM)->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Calibration Curve->Purity Calculation

Workflow for this compound Purity Assessment by HPLC-MS.

G Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate (24h) Incubate (24h) Seed Cells in 96-well Plate->Incubate (24h) Treat with this compound (Varying Concentrations) Treat with this compound (Varying Concentrations) Incubate (24h)->Treat with this compound (Varying Concentrations) Incubate (24-72h) Incubate (24-72h) Treat with this compound (Varying Concentrations)->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Incubate (2h, Dark) Incubate (2h, Dark) Add Solubilization Solution->Incubate (2h, Dark) Measure Absorbance (570nm) Measure Absorbance (570nm) Incubate (2h, Dark)->Measure Absorbance (570nm) Calculate Cell Viability Calculate Cell Viability Measure Absorbance (570nm)->Calculate Cell Viability

Experimental Workflow for the MTT Assay.

G This compound This compound Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization This compound->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Cleavage of Cellular Substrates Cleavage of Cellular Substrates Caspase-3 Activation->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis

Simplified this compound-Induced Apoptosis Pathway.

References

The Pivotal Role of Ceramide NG in Skin Barrier Integrity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – New comparative analysis underscores the critical correlation between Ceramide NG levels and the functional integrity of the skin's barrier. This guide provides an in-depth examination of experimental data, offering researchers, scientists, and drug development professionals a comprehensive resource on the significance of this essential lipid.

Ceramides (B1148491), the primary lipid components of the stratum corneum, are fundamental to maintaining skin hydration and protecting against external aggressors. Among these, this compound (also known as Ceramide 2, featuring a sphingosine (B13886) base) plays a crucial role in forming the highly organized lipid structures that prevent transepidermal water loss (TEWL) and maintain optimal skin hydration.[1][2][3] A deficiency in ceramides, including this compound, is linked to a compromised skin barrier, often observed in conditions such as atopic dermatitis and psoriasis.[4][5]

Quantitative Correlation of Ceramide Levels with Skin Barrier Function

Recent studies have consistently demonstrated a strong relationship between the composition of ceramides in the stratum corneum and key indicators of skin barrier health. While data specifically isolating this compound is often integrated into the broader "NS" (non-hydroxy fatty acid with sphingosine base) ceramide class in analytical studies, the correlation remains evident.

A noteworthy finding is the inverse relationship between the ratio of Ceramide [NP] to Ceramide [NS] and TEWL.[2] Higher levels of ceramides with sphingosine bases, such as this compound, relative to those with phytosphingosine (B30862) bases, are associated with a more robust barrier function and lower TEWL. Conversely, a decrease in the Ceramide [NP]/[NS] ratio is linked to impaired barrier function.[2]

The following tables summarize the correlation between ceramide levels and critical skin barrier function parameters based on published experimental data.

Table 1: Correlation of Ceramide Classes with Transepidermal Water Loss (TEWL)

Ceramide Class/RatioCorrelation with TEWLSignificanceReference
Total CeramidesNegativeLower total ceramides associated with higher TEWL.[2][6]
Ceramide [NS] (includes NG)NegativeLower levels correlated with increased TEWL.[7]
Ceramide [NP]NegativeLower levels correlated with increased TEWL.[2]
Ceramide [NP]/[NS] RatioNegativeA lower ratio is strongly correlated with higher TEWL.[2][2]

Table 2: Correlation of Ceramide Classes with Skin Hydration (Corneometry)

Ceramide Class/RatioCorrelation with Skin HydrationSignificanceReference
Total CeramidesPositiveHigher total ceramide content linked to better skin hydration.[8]
Ceramide [NP]PositivePositively correlated with skin capacitance values.[2][2]
Ceramide [NS] (includes NG)PositivePositively correlated with skin capacitance values.[2][2]
Ceramide [NP]/[NS] RatioPositiveA higher ratio is associated with improved skin hydration.[2][2]

Experimental Protocols

A clear understanding of the methodologies used to derive these correlations is essential for accurate interpretation and replication of findings.

Ceramide Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the gold standard for the separation and quantification of different ceramide species in the stratum corneum.

  • Sample Collection: Stratum corneum samples are typically collected via tape stripping, where an adhesive tape is pressed onto the skin and then removed, taking with it the outermost layers of the skin.[9][10]

  • Lipid Extraction: The collected stratum corneum is subjected to a lipid extraction process, often using a solvent mixture such as chloroform/methanol, to isolate the ceramides and other lipids.[11]

  • Chromatographic Separation: The extracted lipids are injected into an HPLC system equipped with a reversed-phase column. A gradient of mobile phases with varying polarities is used to separate the different ceramide classes based on their chemical properties.[9][10][11]

  • Mass Spectrometric Detection: The separated ceramides are then introduced into a mass spectrometer. Electrospray ionization (ESI) is a common technique used to ionize the ceramide molecules. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of individual ceramide species, including this compound.[9][11][12]

Skin Barrier Function Assessment

1. Transepidermal Water Loss (TEWL) Measurement:

TEWL is a key indicator of the skin's barrier function, measuring the amount of water that passively evaporates from the skin's surface.[13][14]

  • Instrumentation: A Tewameter® or a similar open-chamber device is commonly used.[15]

  • Procedure: The probe of the device is placed on the skin's surface. The instrument measures the water vapor pressure gradient at the skin surface, which is then used to calculate the rate of water loss in g/m²/h. Measurements are taken under controlled environmental conditions (temperature and humidity) to ensure accuracy.[13]

2. Skin Hydration Measurement (Corneometry):

Corneometry measures the hydration level of the stratum corneum by assessing its electrical capacitance.

  • Instrumentation: A Corneometer® is the standard instrument for this measurement.[8][15]

  • Procedure: The probe of the Corneometer® is pressed against the skin. The device measures the electrical capacitance of the skin, which is directly proportional to its water content. Higher capacitance values indicate better skin hydration.

Visualizing the Workflow and Relationships

To further elucidate the experimental process and the interplay between this compound and skin barrier function, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Analysis cluster_measurement Skin Barrier Measurement cluster_correlation Data Correlation Tape_Stripping Tape Stripping of Stratum Corneum Lipid_Extraction Lipid Extraction Tape_Stripping->Lipid_Extraction TEWL TEWL Measurement (Tewameter) Corneometry Skin Hydration (Corneometer) HPLC_MS HPLC-MS/MS Analysis (Ceramide Quantification) Lipid_Extraction->HPLC_MS Correlation Correlation Analysis HPLC_MS->Correlation TEWL->Correlation Corneometry->Correlation

Experimental workflow for correlating ceramide levels with skin barrier function.

Ceramide_Barrier_Function Ceramide_NG This compound Levels Barrier_Function Skin Barrier Function Ceramide_NG->Barrier_Function Strengthens TEWL Transepidermal Water Loss (TEWL) Barrier_Function->TEWL Decreases Hydration Skin Hydration Barrier_Function->Hydration Increases

Logical relationship between this compound and skin barrier parameters.

References

A Researcher's Guide to Validating Antibodies and Probes for Ceramide NG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise detection of specific lipid species is paramount. Ceramide NG, a key component of the skin barrier, is of significant interest. However, ensuring the specificity of the tools used for its detection, namely antibodies and probes, presents a considerable challenge. This guide provides a comparative overview of the available tools and a detailed framework for their validation, supported by experimental data and protocols.

The Challenge of Specificity in this compound Detection

Commercially available tools for ceramide detection often lack the specificity required to distinguish between different ceramide species. For instance, the widely used monoclonal anti-ceramide antibody, clone MID 15B4, has been reported to recognize not only various ceramide species with different fatty acid chain lengths but also other lipids like dihydroceramide, sphingomyelin (B164518), and phosphatidylcholine, particularly in in vitro assays such as lipid overlay systems.[1] Research has shown that under certain experimental conditions, this antibody can cross-react with other lipids, which can lead to misinterpretation of results.[2]

Fluorescent ceramide analogs, another class of tools, are typically short-chain ceramides (B1148491) (e.g., C6-NBD-ceramide) used to study ceramide metabolism and trafficking.[3] While useful for these applications, they do not specifically label endogenous this compound and their subcellular distribution can be influenced by the fluorescent tag itself.[4][5]

Given these limitations, rigorous, in-house validation of any antibody or probe for its specificity to this compound is not just recommended, but essential for reliable and reproducible research.

Comparison of Ceramide Detection Methods

The primary methods for detecting and quantifying ceramides are antibody-based assays and mass spectrometry. While fluorescent probes are used for tracking ceramide dynamics, they are not suitable for specific detection of endogenous this compound.

Method Principle Pros Cons Specificity for this compound
Antibody-based assays (e.g., ELISA, ICC, IHC) Use of monoclonal or polyclonal antibodies to detect ceramides.- Provides spatial information (ICC/IHC)- Relatively high throughput (ELISA)- Prone to cross-reactivity with other lipids- Specificity can be context- and protocol-dependent- May not distinguish between different ceramide speciesLow intrinsic specificity. Requires extensive validation to demonstrate specificity in the context of the experiment.
Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by mass analysis for identification and quantification based on mass-to-charge ratio.- High specificity and sensitivity- Can distinguish between different ceramide species, including this compound- Gold standard for quantification- Destructive to the sample- Does not provide subcellular spatial information- Requires specialized equipment and expertiseHigh. Can be configured to specifically detect and quantify this compound.
Fluorescent Probes Introduction of fluorescently-labeled ceramide analogs into cells to visualize their trafficking and localization.- Enables live-cell imaging of ceramide dynamics- Does not detect endogenous ceramides- The probe's behavior may not reflect that of endogenous this compound- The fluorophore can alter the lipid's propertiesNot applicable for specific detection of endogenous this compound.

Validating Specificity: A Recommended Workflow

A multi-pronged approach is necessary to validate the specificity of an antibody or probe for this compound. The following workflow, combining several experimental strategies, is recommended.

Caption: A stepwise workflow for validating the specificity of antibodies or probes for this compound.

Experimental Protocols

Lipid-Protein Overlay Assay

This assay provides an initial screen of an antibody's lipid-binding specificity in a controlled, in vitro setting.

Methodology:

  • Lipid Preparation: Dissolve this compound and a panel of other lipids (e.g., C16-ceramide, C24-ceramide, sphingomyelin, phosphatidylcholine, cholesterol, dihydroceramide) in a suitable solvent (e.g., chloroform/methanol mixture).

  • Membrane Spotting: Spot serial dilutions of each lipid onto a nitrocellulose or PVDF membrane and allow the solvent to evaporate completely.

  • Blocking: Block the membrane with a blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-ceramide antibody (at a pre-determined optimal dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBS-T).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunocytochemistry with Pharmacological Modulation

This method assesses the antibody's performance in a cellular context and its ability to detect changes in endogenous ceramide levels.

Methodology:

  • Cell Culture: Culture cells of interest (e.g., keratinocytes) on glass coverslips.

  • Pharmacological Treatment: Treat cells with agents that are known to increase or decrease ceramide levels. For example, use a ceramide synthase inhibitor (e.g., Fumonisin B1) to decrease ceramide levels or a sphingomyelinase to increase ceramide production at the plasma membrane.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If detecting intracellular ceramides, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with a suitable blocking buffer (e.g., 10% goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-ceramide antibody overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Analysis: Compare the fluorescence intensity between control, ceramide-depleted, and ceramide-enriched cells. A specific antibody should show a corresponding decrease or increase in signal.

Mass Spectrometry for Confirmation

LC-MS/MS is the gold standard for absolute quantification and should be used to confirm the changes observed with antibody-based methods.

Methodology:

  • Lipid Extraction: Harvest cells from parallel treatment groups (as in the ICC protocol) and perform a lipid extraction using a method such as Bligh-Dyer.

  • LC Separation: Separate the lipid species using liquid chromatography, typically with a C18 reverse-phase column.

  • MS/MS Analysis: Introduce the separated lipids into a tandem mass spectrometer. Use a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound based on its unique precursor and product ion masses.

  • Data Analysis: Correlate the quantitative data from LC-MS/MS with the imaging data from ICC to confirm that the antibody signal accurately reflects the levels of this compound.

This compound Signaling Pathways

Ceramides, in general, are crucial second messengers involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. They are known to be generated through the hydrolysis of sphingomyelin by sphingomyelinases or via de novo synthesis. While specific signaling pathways for this compound are not as well-defined as for total ceramide, it is understood that ceramides can exert their effects by altering membrane biophysics or by directly interacting with and regulating the activity of downstream effector proteins.

Ceramide_Signaling General Ceramide Signaling Pathway Stress Stress Stimuli (e.g., TNF-α, Doxorubicin) SMase Sphingomyelinase (SMase) Activation Stress->SMase Sphingomyelin Sphingomyelin SMase->Sphingomyelin Ceramide Ceramide (including this compound) Sphingomyelin->Ceramide Hydrolysis PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Activates JNK JNK/SAPK (stress kinase) Ceramide->JNK Activates CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest DeNovo De Novo Synthesis DeNovo->Ceramide Akt Akt/PKB (pro-survival) PP2A->Akt Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits JNK->Apoptosis

Caption: A simplified diagram of a general ceramide signaling pathway leading to apoptosis and cell cycle arrest.

References

The Influence of Acyl Chain Length on Ceramide NG's Role in Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ceramide NG (also known as Ceramide NS, N-stearoyl sphingosine) is a critical component of the stratum corneum, the outermost layer of the epidermis responsible for the skin's barrier function. The length of the N-acyl chain in this compound plays a pivotal role in the structural integrity and permeability of this barrier. This guide provides a comparative analysis of the effects of different this compound acyl chain lengths, supported by experimental data, to inform research and the development of advanced dermatological and cosmetic products.

Quantitative Comparison of this compound Acyl Chain Length Effects

The acyl chain length of this compound significantly impacts the biophysical properties of the stratum corneum lipid matrix and, consequently, its barrier function. Shorter acyl chains are generally associated with a compromised barrier, while longer chains are essential for a healthy, functional barrier.

ParameterShort-Chain this compound (e.g., C4-C16)Long-Chain this compound (e.g., C24)Very-Long-Chain this compound (>C24)Reference
Skin Permeability Increased permeability to water and marker drugs (theophylline, indomethacin).[1][2][3]Low permeability, essential for barrier function.[1][4]Crucial for forming the most impermeable lipid phase.[5][6][7]
Transepidermal Water Loss (TEWL) Associated with increased TEWL and impaired barrier function.[4][6]Contributes to lower TEWL and a robust barrier.[6]Essential for regulating water balance in the skin.[5][6]
Stratum Corneum Lipid Organization Disrupts lipid packing, leading to less dense and more fluid membranes.[1][2] Forms less ordered hexagonal packing.[4]Promotes a more ordered and dense lipid organization.[1]Essential for the formation of the highly ordered and dense orthorhombic lipid phase.[7]
Thermotropic Phase Behavior Lower phase transition temperatures.[1]Higher phase transition temperatures, indicating more stable lipid structures.Contributes to the stability of the lamellar structure.[7]
Association with Skin Conditions Increased levels observed in inflammatory skin diseases such as atopic dermatitis and psoriasis.[2][7][8]Reduced levels are associated with atopic dermatitis and a weakened skin barrier.[6][8]Deficiencies are linked to disorders like atopic dermatitis and ichthyosis.[5][7][8]

Experimental Protocols

The following are summaries of key experimental methodologies used to assess the effects of this compound acyl chain length.

Model Stratum Corneum Lipid Membrane Permeability Studies
  • Objective: To evaluate the influence of ceramide acyl chain length on the permeability of the skin barrier to specific molecules.

  • Methodology:

    • Preparation of Model Membranes: Model stratum corneum lipid membranes are prepared by mixing ceramides (B1148491) of varying acyl chain lengths (e.g., C2 to C24) with other key stratum corneum lipids such as cholesterol, free fatty acids (e.g., lignoceric acid), and cholesterol sulfate (B86663) in a physiologically relevant molar ratio.[1]

    • Permeation Studies: These lipid mixtures are then used to create a barrier in a Franz diffusion cell. A marker drug, such as theophylline (B1681296) or indomethacin, is applied to the donor chamber.[1]

    • Quantification: The amount of the marker drug that permeates through the model membrane into the receptor chamber over time is quantified using techniques like High-Performance Liquid Chromatography (HPLC).

    • Analysis: The permeability coefficient is calculated to compare the barrier function of membranes containing ceramides with different acyl chain lengths.

Biophysical Analysis of Model Membranes
  • Objective: To characterize the thermotropic phase behavior and lipid packing of model stratum corneum membranes.

  • Techniques:

    • Differential Scanning Calorimetry (DSC): Used to determine the phase transition temperatures of the lipid mixtures. Lower transition temperatures are indicative of less stable and more fluid membranes.[1]

    • Fourier Transform Infrared Spectroscopy (FTIR): Provides information on the conformational ordering and packing of the lipid acyl chains. Changes in peak positions and shapes can indicate a shift from a more ordered (orthorhombic) to a less ordered (hexagonal or liquid) phase.[1]

    • X-ray Diffraction: Employed to determine the lamellar organization (e.g., short and long periodicity phases) and lateral packing (e.g., hexagonal vs. orthorhombic) of the lipids within the model membranes.[3]

Signaling Pathways and Experimental Workflows

The synthesis of ceramides with specific acyl chain lengths is a tightly regulated enzymatic process. The subsequent impact of these ceramides on skin barrier properties can be investigated through a systematic workflow.

Ceramide_Synthesis_Pathway cluster_synthesis De Novo Ceramide Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS1-6 Ceramides Ceramides Dihydroceramides->Ceramides DES1 CerS1 CerS1 (C18-CoA) CerS2 CerS2 (C22-C24-CoA) CerS3 CerS3 (Ultra-long-chain-CoA >C24) CerS4 CerS4 (C18-C20-CoA) CerS5 CerS5 (C16-CoA) CerS6 CerS6 (C14-C16-CoA) CerS_label Acyl-CoA Chain Length Specificity C18 Ceramide C18 Ceramide CerS1->C18 Ceramide C22-C24 Ceramide C22-C24 Ceramide CerS2->C22-C24 Ceramide Ultra-long-chain Ceramide Ultra-long-chain Ceramide CerS3->Ultra-long-chain Ceramide C18-C20 Ceramide C18-C20 Ceramide CerS4->C18-C20 Ceramide C16 Ceramide C16 Ceramide CerS5->C16 Ceramide C14-C16 Ceramide C14-C16 Ceramide CerS6->C14-C16 Ceramide

Caption: De novo synthesis of ceramides with varying acyl chain lengths determined by CerS enzymes.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation A Synthesize/Isolate This compound with Varying Acyl Chains (e.g., C16, C18, C24) B Prepare Model Stratum Corneum Lipid Mixtures A->B C Permeability Assay (Franz Diffusion Cell) B->C D Biophysical Characterization (DSC, FTIR, X-ray) B->D E Quantify Drug Permeation C->E F Determine Phase Behavior & Lipid Packing D->F G Correlate Acyl Chain Length with Barrier Function E->G F->G

References

A Head-to-Head Examination of Ceramide NG and Other Barrier-Enhancing Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Ceramide NG against other common barrier-enhancing ingredients. The information presented is supported by experimental data to aid in formulation and development decisions.

Data Presentation: Quantitative Comparison of Barrier-Enhancing Ingredients

The following tables summarize key quantitative data from comparative studies on this compound and other barrier-enhancing ingredients. Due to the limited number of direct head-to-head studies on this compound, data for Ceramide NS, a closely related ceramide subclass to which this compound belongs, is used as a proxy where specified.

ParameterCeramide NS (proxy for NG)Ceramide NPFindingStudy Type
Water Permeability Higher PermeabilitySignificantly Lower Permeability Ceramide NP-containing membranes exhibited nearly half the water permeability of Ceramide NS-containing systems.[1][2][3][4][5]Molecular Dynamics Simulation
IngredientMechanism of ActionPrimary BenefitOnset of ActionBest For
Ceramides (B1148491) (general) Reinforces the skin's natural lipid barrier, acting as the "mortar" between skin cells.[6][7]Long-term barrier repair and moisture retention.[6][7]Gradual improvement over 2-4 weeks.Compromised skin barriers, dry, sensitive, and mature skin.[6]
Hyaluronic Acid Acts as a humectant, attracting and holding up to 1,000 times its weight in water.[6]Immediate skin hydration and plumping.[6]Immediate plumping effect.Dehydrated skin and fine lines.[6]
Petrolatum Forms an occlusive layer on the skin's surface, preventing water loss.Immediate reduction in transepidermal water loss (TEWL).Immediate.Severely dry and compromised skin requiring a protective barrier.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of barrier-enhancing ingredients are provided below.

In Vitro Transepidermal Water Loss (TEWL) Measurement using Reconstructed Human Epidermis (RHE)

This protocol outlines the measurement of TEWL in an in vitro setting to assess the efficacy of topically applied substances on barrier function.

Objective: To quantify the rate of water vapor diffusion through a reconstructed human epidermis model following treatment with a test substance.

Materials:

  • Reconstructed Human Epidermis (RHE) tissue inserts (e.g., EpiDerm™, SkinEthic™ RHE)[8][9][10]

  • Culture medium appropriate for the RHE model

  • Test substance (e.g., formulation containing this compound)

  • Positive and negative control substances

  • TEWL measurement device with a probe suitable for in vitro use (e.g., Tewameter®)[11]

  • Franz diffusion cells or similar apparatus to hold the RHE inserts[9]

  • Phosphate-buffered saline (PBS)

  • Incubator maintained at 37°C and 5% CO2

Procedure:

  • RHE Culture and Equilibration: RHE tissues are cultured according to the manufacturer's instructions until fully differentiated. Prior to the experiment, tissues are equilibrated in a new culture medium for at least one hour in the incubator.

  • Barrier Disruption (Optional): To model a compromised barrier, the RHE can be subjected to a controlled chemical or physical challenge. For a chemical challenge, a solution of sodium dodecyl sulfate (B86663) (SDS) can be applied to the epidermal surface for a defined period, followed by thorough rinsing with PBS.

  • Application of Test Substance: A precise amount of the test substance is applied uniformly to the surface of the RHE. Control groups will have a placebo or a known barrier-enhancing agent applied.

  • Incubation: The treated RHE tissues are incubated for a predetermined period (e.g., 2, 4, 6, 24 hours) under controlled temperature and humidity.

  • TEWL Measurement:

    • The RHE insert is placed in a Franz diffusion cell.

    • The TEWL probe is placed directly on the surface of the RHE.

    • Measurements are recorded according to the instrument's guidelines, ensuring a stable reading is obtained.

    • Multiple readings are taken for each tissue sample to ensure accuracy.

  • Data Analysis: The TEWL values (in g/m²/h) for the test substance group are compared to the control groups. A statistically significant decrease in TEWL indicates an improvement in barrier function.

Quantification of Stratum Corneum Ceramide Profile by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the extraction and quantification of different ceramide species from the stratum corneum.

Objective: To determine the concentration of specific ceramides (e.g., this compound, NP, AP, EOP) in the stratum corneum after topical application of a product.

Materials:

  • Tape stripping discs to collect stratum corneum samples

  • Solvent for extraction (e.g., chloroform:methanol mixture)

  • Internal standards (e.g., non-endogenous ceramide species)

  • Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)[12][13][14]

  • Columns for liquid chromatography (e.g., reversed-phase C18)

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Stratum corneum is collected from the test area (either in vivo or from ex vivo skin) using a standardized tape stripping procedure. A consistent number of strips are taken from each site to ensure sampling of a similar depth of the stratum corneum.

  • Lipid Extraction:

    • The tape strips are placed in a glass vial with the extraction solvent.

    • The mixture is sonicated and vortexed to ensure complete extraction of lipids from the tape.

    • The solvent is then transferred to a new vial, and the extraction process may be repeated to maximize yield.

  • Sample Preparation:

    • The extracted lipid solution is evaporated to dryness under a stream of nitrogen.

    • The dried lipid extract is reconstituted in a known volume of an appropriate solvent for LC-MS/MS analysis.

    • Internal standards are added at this stage for accurate quantification.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into the LC-MS/MS system.

    • Ceramide species are separated based on their polarity and chain length by the liquid chromatography column.

    • The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode to specifically detect and quantify each ceramide subclass based on its unique mass-to-charge ratio and fragmentation pattern.[13][15]

  • Data Analysis: The concentration of each ceramide species is calculated by comparing the peak area of the endogenous ceramide to the peak area of the known concentration of the internal standard. Results are typically expressed as ng or pmol of ceramide per µg of stratum corneum protein or per surface area of the skin.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental processes.

Ceramide_Signaling_in_Keratinocyte_Differentiation cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events & Differentiation Markers UVB UVB Sphingomyelinase Sphingomyelinase UVB->Sphingomyelinase TNF_alpha TNF_alpha TNF_alpha->Sphingomyelinase Sphingomyelin Sphingomyelin Sphingomyelin->Sphingomyelinase Ceramide Ceramide Sphingomyelinase->Ceramide Hydrolysis PPAR_delta PPAR_delta Ceramide->PPAR_delta AP1 AP1 Ceramide->AP1 ABCA12_expression ABCA12_expression PPAR_delta->ABCA12_expression Involucrin Involucrin AP1->Involucrin Loricrin Loricrin AP1->Loricrin Keratinocyte_Differentiation Keratinocyte_Differentiation ABCA12_expression->Keratinocyte_Differentiation Involucrin->Keratinocyte_Differentiation Loricrin->Keratinocyte_Differentiation

Caption: Ceramide signaling cascade in keratinocyte differentiation.

TEWL_Measurement_Workflow Start Start RHE_Culture Reconstructed Human Epidermis Culture Start->RHE_Culture Barrier_Disruption Induce Barrier Disruption (e.g., SDS treatment) RHE_Culture->Barrier_Disruption Apply_Product Apply Test Product (this compound formulation) Barrier_Disruption->Apply_Product Incubation Incubate (e.g., 24 hours) Apply_Product->Incubation TEWL_Measurement Measure Transepidermal Water Loss (TEWL) Incubation->TEWL_Measurement Data_Analysis Analyze and Compare TEWL values TEWL_Measurement->Data_Analysis End End Data_Analysis->End

Caption: In Vitro TEWL measurement workflow.

Ceramide_Quantification_Workflow Start Start SC_Collection Stratum Corneum Collection (Tape Stripping) Start->SC_Collection Lipid_Extraction Lipid Extraction (Solvent-based) SC_Collection->Lipid_Extraction Sample_Prep Sample Preparation (Drying and Reconstitution) Lipid_Extraction->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Prep->LC_MS_Analysis Data_Quantification Data Quantification vs. Internal Standards LC_MS_Analysis->Data_Quantification End End Data_Quantification->End

References

Investigating the Upregulation of Ceramide NG Synthesis: A Comparative Guide to Cellular Stimuli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Stimuli on Ceramide NG (C18:0) Synthesis with Supporting Experimental Data.

This compound, a key structural component of the skin barrier and a bioactive lipid involved in cellular signaling, is a focal point of research in dermatology and drug development. Understanding the specific stimuli that upregulate its synthesis is crucial for developing targeted therapeutic strategies. This guide provides a comparative analysis of various stimuli known to influence the de novo synthesis of ceramides, with a specific focus on this compound (N-stearoyl-sphingosine or C18:0-ceramide). We present quantitative data from key studies, detailed experimental protocols, and visual workflows to aid in the design and execution of further research.

Comparative Analysis of Stimuli on this compound (C18:0) Levels

The following table summarizes the quantitative effects of different stimuli on the levels of C18:0-ceramide (this compound) as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in various experimental models.

StimulusCell Type/ModelTreatment ConditionsFold Change in C18:0-Ceramide (this compound)Reference
Tumor Necrosis Factor-alpha (TNF-α) U2OS (human osteosarcoma) cells5 ng/mL for 16 hours~5-fold increase[1]
Bisphenol A (BPA) Adipose tissue from obese individualsComparison between high and low BPA exposure groupsSignificantly higher in the high BPA exposure group[2]
Hypoxia --Data not available for C18:0-ceramide specifically-

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound synthesis and its analysis, we provide the following diagrams generated using the Graphviz DOT language.

De Novo Ceramide Synthesis Pathway and Points of Stimuli Intervention cluster_ER Endoplasmic Reticulum cluster_Stimuli External Stimuli Serine Serine SPT Serine Palmitoyltransferase (SPT) (Rate-limiting step) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS1 Ceramide Synthase 1 (CerS1) (Acyl-CoA specificity for C18-CoA) Sphinganine->CerS1 DHCer Dihydroceramide (C18:0) CerS1->DHCer DEGS1 Dihydroceramide Desaturase 1 DHCer->DEGS1 CerNG This compound (C18:0) DEGS1->CerNG TNFa TNF-α TNFa->CerS1 Upregulates expression/activity BPA Bisphenol A BPA->SPT May enhance de novo synthesis Hypoxia Hypoxia Hypoxia->SPT May increase activity Experimental Workflow for Quantifying this compound Upregulation start Start: Cell Culture treatment Stimulus Treatment (e.g., TNF-α, BPA, Hypoxia) start->treatment control Control Group (Vehicle Treatment) start->control harvest Cell Harvesting (Scraping/Trypsinization) treatment->harvest control->harvest extraction Lipid Extraction (e.g., Bligh-Dyer or Methanol/Chloroform) harvest->extraction drying Solvent Evaporation (Under Nitrogen Stream) extraction->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution analysis LC-MS/MS Analysis (Quantitative Measurement of Ceramide Species) reconstitution->analysis data Data Analysis (Quantification and Statistical Comparison) analysis->data end End: Confirmation of This compound Upregulation data->end

References

Ceramide NG as a Clinical Biomarker: A Comparative Guide for Skin Health Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Ceramide NG's performance against other lipid biomarkers in clinical skin samples, supported by experimental data and detailed methodologies.

This compound (also known as Ceramide NS) is emerging as a critical biomarker for assessing skin barrier function and identifying pathological states in various dermatological conditions. As a key component of the stratum corneum, the outermost layer of the skin, its quantitative variations can reflect the health and integrity of the epidermal barrier. This guide provides a comprehensive overview of the validation of this compound as a clinical biomarker, comparing its levels in healthy versus diseased skin, and detailing the experimental protocols for its quantification.

Comparative Analysis of Ceramide Levels in Clinical Skin Samples

Recent clinical studies have highlighted significant alterations in the ceramide profile of skin affected by conditions such as atopic dermatitis (AD) and psoriasis. While the total ceramide content is often reduced in these inflammatory skin diseases, the relative abundance of specific ceramide classes, including this compound, shows distinct and measurable changes.

A key study investigating the ceramide profiles in the stratum corneum of healthy individuals and patients with atopic dermatitis and psoriasis revealed that the ratio of different ceramide subclasses can serve as a sensitive marker for skin properties.[1][2] Specifically, the ratio of Ceramide NP to Ceramide NS (NG) was found to be a potential indicator of skin barrier function and epidermal differentiation.[1][2]

Ceramide SubclassHealthy Control (Relative Abundance)Atopic Dermatitis (Non-lesional) (Relative Abundance)Psoriasis (Non-lesional) (Relative Abundance)Key Findings
This compound (NS) LowerHigherHigherIncreased relative abundance in non-lesional skin of AD and psoriasis patients compared to healthy controls, suggesting an altered ceramide metabolism even in clinically unaffected skin.[1][2]
Ceramide NP HigherLowerLowerDecreased relative abundance in non-lesional skin of AD and psoriasis patients, indicating a compromised barrier function.[1][2]
Ratio (NP/NG) HighLowLowA significantly lower NP/NG ratio is observed in both atopic dermatitis and psoriasis, correlating with impaired skin barrier function and altered epidermal differentiation.[1][2]

Note: The table summarizes relative abundance trends as specific quantitative values can vary between studies based on analytical methods and patient cohorts.

In psoriatic lesions, a significant decrease in the total amount of ceramides (B1148491) has been observed compared to both non-lesional and healthy control skin.[3][4] Furthermore, the relative abundance of Ceramide NS (NG) was found to be significantly increased in lesional psoriatic skin.[3] This shift in the ceramide profile, particularly the altered ratio of Ceramide NP to NS, is directly correlated with reduced barrier function.[3]

Experimental Protocols

The gold standard for the quantification of this compound and other ceramides in skin samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise measurement of individual ceramide species.[5]

Sample Collection: Stratum Corneum Tape Stripping
  • Site Selection: Define a specific area on the skin for sampling (e.g., forearm, cheek).

  • Tape Application: Apply an adhesive tape strip (e.g., D-Squame) to the selected skin area with uniform pressure.

  • Tape Removal: Remove the tape strip in a swift, consistent motion. The top layer of the stratum corneum will adhere to the tape.

  • Sample Storage: Store the tape strips in a sterile, labeled container at -80°C until lipid extraction.

Lipid Extraction
  • Solvent Preparation: Prepare a chloroform/methanol solvent mixture (e.g., 2:1, v/v).

  • Extraction: Immerse the tape strips in the solvent mixture and sonicate for a specified period (e.g., 15-30 minutes) to extract the lipids.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the extract to induce phase separation.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

LC-MS/MS Quantification of this compound
  • Chromatographic Separation:

    • Column: Utilize a suitable column for lipid separation (e.g., a C18 reversed-phase column).

    • Mobile Phase: Employ a gradient elution with a binary solvent system (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.

    • Injection Volume: Inject a defined volume of the reconstituted lipid extract.

  • Mass Spectrometric Detection:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Transitions: Define specific precursor-to-product ion transitions for this compound and an internal standard.

    • Quantification: Generate a calibration curve using a certified this compound standard and an appropriate internal standard to determine the absolute concentration in the samples.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_validation Biomarker Validation Patient_Recruitment Patient Recruitment (Healthy, AD, Psoriasis) SC_Stripping Stratum Corneum Tape Stripping Patient_Recruitment->SC_Stripping Lipid_Extraction Lipid Extraction (Chloroform/Methanol) SC_Stripping->Lipid_Extraction LCMS_Analysis LC-MS/MS Quantification Lipid_Extraction->LCMS_Analysis Data_Analysis Data Analysis (this compound Levels) LCMS_Analysis->Data_Analysis Correlation Correlation with Clinical Severity Data_Analysis->Correlation Comparison Comparison with Other Biomarkers Correlation->Comparison

Ceramides are not only structural components of the skin barrier but also act as signaling molecules that regulate key cellular processes in the epidermis, such as keratinocyte differentiation and apoptosis.[6] In pathological conditions like psoriasis, reduced ceramide levels are associated with the downregulation of apoptotic signaling molecules, including Protein Kinase C-α (PKC-α) and c-Jun N-terminal Kinase (JNK).[1] This disruption in ceramide-mediated signaling contributes to the hyperproliferation of keratinocytes, a hallmark of psoriasis.[1]

Ceramide_Signaling_Pathway cluster_stimuli Stimuli cluster_ceramide Ceramide Metabolism cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Cellular_Stress Cellular Stress Sphingomyelinase Sphingomyelinase Activation Cellular_Stress->Sphingomyelinase Inflammatory_Cytokines Inflammatory Cytokines Inflammatory_Cytokines->Sphingomyelinase Ceramide_Production Ceramide (including this compound) Production Sphingomyelinase->Ceramide_Production PKC_alpha PKC-α Activation Ceramide_Production->PKC_alpha JNK_Activation JNK Activation Ceramide_Production->JNK_Activation Apoptosis Apoptosis PKC_alpha->Apoptosis JNK_Activation->Apoptosis Keratinocyte_Differentiation Keratinocyte Differentiation JNK_Activation->Keratinocyte_Differentiation

References

Comparative Analysis of the Physical Properties of Ceramide NG-Containing Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physical properties of lipid mixtures containing Ceramide NG (also known as Ceramide 2). It aims to offer an objective comparison with other ceramide alternatives, supported by experimental data from various studies. The information is intended to assist researchers, scientists, and drug development professionals in understanding the impact of this compound on the biophysical characteristics of lipid membranes, which is crucial for applications in dermatology, cosmetics, and drug delivery.

Introduction to Ceramide Nomenclature and Structure

Ceramides (B1148491) are a class of sphingolipids composed of a sphingoid base linked to a fatty acid via an amide bond. The nomenclature of ceramides can be complex, with an older numerical system and a more recent system based on their molecular structure. This compound consists of a N -acylated fatty acid and a sphing osine base.[1] This structure, particularly the non-hydroxylated fatty acid, allows this compound to form dense and highly organized structures within the intercellular lipid matrix of the stratum corneum, contributing significantly to the skin's barrier function.[2]

The physical properties of ceramide-containing lipid mixtures are highly dependent on the specific structure of the ceramide, including the length and saturation of the acyl chain and the type of sphingoid base.[3][4] These structural variations influence intermolecular interactions, leading to differences in membrane fluidity, permeability, and phase behavior.

Comparative Physical Properties of Ceramide-Containing Lipid Mixtures

The following table summarizes the general effects of different ceramide structures on the physical properties of lipid bilayers. Due to the limited availability of direct comparative quantitative data for this compound, data for Ceramide NS (N-stearoyl-sphingosine) and Ceramide NP (N-stearoyl-phytosphingosine) are included as they share structural similarities with this compound and are more extensively studied.

Table 1: General Effects of Different Ceramide Structures on Lipid Bilayer Properties

Ceramide TypeKey Structural Feature(s)General Effect on Lipid BilayerReference
This compound Non-hydroxylated fatty acid, sphingosine (B13886) baseForms dense, highly organized, and stable lipid arrangements, enhancing barrier impermeability.[2]
Ceramide NS Non-hydroxylated fatty acid, sphingosine baseIncreases membrane order and promotes the formation of gel phases.[5]
Ceramide NP Non-hydroxylated fatty acid, phytosphingosine (B30862) baseAlso increases membrane order; the additional hydroxyl group in the phytosphingosine base can lead to stronger hydrogen bonding networks.[6]
Short-chain Ceramides Shorter acyl chains (e.g., C6:0, C8:0)Disordering effect on membranes, can destabilize ordered lipid domains.[7]
Very long-chain Ceramides Longer acyl chains (e.g., C24:0)Can induce interdigitation of lipid tails, forming stable but less ordered phases compared to C16:0 or C18:0 ceramides.[7]
Unsaturated Ceramides Presence of double bonds in the acyl chainDestabilize lipid clustering and increase membrane fluidity compared to saturated counterparts.[7]

Quantitative Comparison of Physical Properties

The following table presents quantitative data from studies on ceramide-containing lipid mixtures. The data primarily focuses on key physical parameters determined by techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).

Table 2: Quantitative Physical Properties of Ceramide-Containing Lipid Mixtures

Lipid Mixture CompositionTechniqueMeasured ParameterValueReference
POPC/SM/Ceramide (C16:0)DSCMain Phase Transition Temperature (Tm)Increases with ceramide concentration[8]
DMPC/Ceramide[NP]XRDMembrane Repeat Distance (d)~6.53 nm[9]
DMPC/Ceramide[AP]XRDMembrane Repeat Distance (d)~5.43 nm[9]
Ceramide NS/Cholesterol/Free Fatty AcidNeutron DiffractionRepeat Distance of Short Periodicity Phase (SPP)5.36 ± 0.04 nm[10]

Note: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), SM (sphingomyelin), DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine). Data for specific this compound mixtures is limited in the reviewed literature.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermotropic phase behavior of lipid mixtures, including the main phase transition temperature (Tm) and the enthalpy of transition (ΔH).

Methodology:

  • Sample Preparation: Lipid mixtures are prepared by dissolving the desired lipids (e.g., this compound, cholesterol, fatty acids, phospholipids) in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen to form a thin lipid film. The film is further dried under vacuum for several hours to remove any residual solvent. The lipid film is then hydrated with a buffer solution to a final concentration typically ranging from 1 to 10 mg/mL. The hydrated lipid dispersion is subjected to several freeze-thaw cycles to ensure homogeneity.

  • DSC Measurement: A small aliquot of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference. The sample and reference pans are placed in the DSC instrument.

  • Thermal Analysis: The samples are typically cooled to a low temperature (e.g., -10°C) and then heated at a constant scan rate (e.g., 0.5-2°C/min) to a temperature above the expected phase transition.[8] The heat flow difference between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (Tm), and the area under the peak, which corresponds to the enthalpy of the transition (ΔH).

X-Ray Diffraction (XRD)

Objective: To determine the lamellar structure and lateral packing of lipids in a mixture.

Methodology:

  • Sample Preparation: Hydrated lipid mixtures are prepared as described for DSC. For XRD measurements, the lipid paste is typically mounted in a sample holder with thin mica or Mylar windows.

  • XRD Measurement: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles. Both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are often employed.

  • Data Acquisition:

    • SAXS: Detects scattering at small angles (typically < 10°) and provides information about the long-range order, such as the lamellar repeat distance (d-spacing) of lipid bilayers.

    • WAXS: Detects scattering at wider angles (typically 10-30°) and provides information about the short-range order, such as the lateral packing of the hydrocarbon chains (e.g., hexagonal, orthorhombic).

  • Data Analysis: The positions of the diffraction peaks are used to calculate the characteristic spacings using Bragg's law (nλ = 2d sinθ). The d-spacing from SAXS gives the thickness of the lipid bilayer plus the water layer. The peaks in the WAXS region provide information on the packing of the lipid acyl chains.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation Lipid_Dissolution Lipid Dissolution in Organic Solvent Film_Formation Lipid Film Formation (Solvent Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydration with Buffer Film_Formation->Hydration Homogenization Homogenization (Freeze-Thaw Cycles) Hydration->Homogenization DSC Differential Scanning Calorimetry (DSC) Homogenization->DSC XRD X-Ray Diffraction (XRD) Homogenization->XRD Phase_Behavior Phase Transition (Tm, ΔH) DSC->Phase_Behavior Structural_Info Lamellar Structure & Lateral Packing XRD->Structural_Info

Caption: Experimental workflow for characterizing the physical properties of lipid mixtures.

Skin_Barrier_Model cluster_SC Stratum Corneum cluster_Lipids Lipid Matrix Components Corneocytes Corneocytes (Bricks) Lipid_Matrix Intercellular Lipid Matrix (Mortar) Ceramides Ceramides (~50%) Lipid_Matrix->Ceramides Cholesterol Cholesterol (~25%) Lipid_Matrix->Cholesterol Fatty_Acids Free Fatty Acids (~15%) Lipid_Matrix->Fatty_Acids Ceramide_NG This compound Ceramides->Ceramide_NG Barrier_Function Formation of Dense, Organized Lamellae => Impermeable Barrier Ceramide_NG->Barrier_Function enhances

Caption: Role of this compound in the stratum corneum lipid matrix and skin barrier function.

References

Safety Operating Guide

Prudent Disposal of Ceramide NG: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

All laboratory personnel must treat chemical wastes as hazardous unless explicitly confirmed otherwise by an institution's Environmental Health and Safety (EHS) department.[1] Disposal of Ceramide NG must not be done via sink drains, evaporation, or as regular trash.[1]

Key Disposal and Safety Information

The following table summarizes crucial data for the safe handling and disposal of this compound, based on general laboratory chemical safety guidelines and information for similar ceramide compounds.

ParameterInformationSource
Chemical Name This compound (N-stearoyl-D-erythro-sphinganine)[2]
Appearance Typically a solid powder or waxy substance.[3]
Hazard Classification While not explicitly classified, related ceramides (B1148491) are considered potential skin and eye irritants. It is prudent to handle this compound as a hazardous chemical waste.[4][5]
Primary Disposal Route Collection for disposal by a licensed hazardous waste contractor.[1][4]
Incompatible Materials Strong oxidizing agents.[6]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses or goggles, and a standard laboratory coat are required to prevent skin and eye contact.[7]
Storage Store in a designated, secure "Satellite Accumulation Area" away from incompatible materials. Keep containers tightly closed.[8][9][10]

Step-by-Step Disposal Protocol

The proper disposal of this compound must always be conducted in accordance with local, state, and federal regulations. The following protocol provides a general, step-by-step guideline.

1. Personal Protective Equipment (PPE) and Handling:

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust.[7]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, chemically compatible, and properly labeled hazardous waste container.[4] Plastic containers are often preferred.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[4] Do not mix with other incompatible waste streams, such as strong oxidizing agents.[6][8]

3. Container Labeling:

  • All waste containers must be accurately and clearly labeled.[10] The label should include:

    • The words "Hazardous Waste"
    • The full chemical name: "this compound"
    • The specific constituents and their approximate concentrations if in a solution.
    • The date when waste was first added to the container.
    • The associated hazards (e.g., "Irritant").

4. Waste Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]

  • The SAA must be inspected weekly for any signs of leakage.[8]

  • Ensure secondary containment is used where appropriate to prevent the spread of material in case of a leak.[11]

5. Arranging for Disposal:

  • Once the waste container is full, or after a maximum of 12 months from the start date of accumulation, arrange for pickup.[9]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1][4]

  • Follow all institutional procedures for waste pickup requests and documentation.[10]

Important Considerations:

  • DO NOT dispose of this compound down the drain. This can contaminate waterways and is a violation of regulations for most chemical waste.[1][4]

  • DO NOT dispose of this compound in the regular trash.[1][4]

  • DO NOT use evaporation as a method of disposal.[1]

  • Whenever possible, practice waste minimization by ordering only the required quantity of the chemical.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Ceramide_NG_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Management cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid store_waste Store Sealed Container in Designated Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste inspect Inspect SAA Weekly for Leaks store_waste->inspect container_full Container Full or Accumulation Time Limit Reached? inspect->container_full container_full->inspect No contact_ehs Contact EHS or Licensed Contractor for Waste Pickup container_full->contact_ehs Yes end End: Waste Properly Disposed contact_ehs->end no_drain DO NOT Pour Down Drain no_trash DO NOT Put in Regular Trash no_evap DO NOT Evaporate

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ceramide NG

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides crucial safety and logistical information for the handling of Ceramide NG in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.

This compound, a lipid molecule integral to skin barrier function, requires careful handling to prevent potential irritation and ensure experimental accuracy. The following procedural guidance is designed to be your primary resource for safe and effective laboratory operations involving this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required and recommended protective gear for handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses or goggles conforming to EN166 (EU) or NIOSH (US) standards.Protects against eye contact with this compound dust or splashes.[1][2]
Hand Protection Impermeable rubber or chemical-resistant gloves.Prevents skin contact and potential irritation.[1]
Respiratory Protection A full-face respirator or a short-term filter apparatus (type A-P2) is recommended if ventilation is inadequate or dust is formed.Minimizes the risk of inhaling fine particles.[1]
Body Protection A lab coat or protective clothing. In cases of potential significant exposure, a chemical splash suit is advised.Protects skin from accidental spills and contamination.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures a smooth workflow. The following diagram and procedural steps outline the complete handling process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area handle_weigh Weigh this compound (Avoid Dust Formation) prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_spill Clean Spills Immediately handle_dissolve->cleanup_spill cleanup_decontaminate Decontaminate Surfaces & Glassware cleanup_spill->cleanup_decontaminate cleanup_dispose Dispose of Waste in Sealed Containers cleanup_decontaminate->cleanup_dispose storage_store Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area cleanup_dispose->storage_store

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] Local exhaust ventilation is preferred to control emissions at the source.[1]

  • Avoiding Dust: Take measures to prevent the formation of dust when handling the powdered form.[1] Fine dust dispersed in the air can be a potential explosion hazard in the presence of an ignition source.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the product and before breaks.[1]

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[3][4] Keep it away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[1]

Accidental Release Measures:

  • Isolate the Area: In case of a spill, immediately isolate the area and keep unauthorized personnel away.[1]

  • Containment: Prevent the spill from entering waterways or drains.[1]

  • Cleanup: For solid spills, mechanically collect the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.[1] For liquid spills, absorb with an inert material and place in a suitable container for disposal.

  • Ventilation: Ensure adequate ventilation during cleanup.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] If irritation persists, seek medical attention.[1]

  • Skin Contact: Wash the affected area with soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: If inhaled, move the person to fresh air. If respiratory symptoms persist, get medical attention.

  • Ingestion: If ingested, seek medical advice. Do not induce vomiting unless directed to do so by medical personnel.

Disposal Plan

All waste containing this compound should be considered chemical waste.

  • Containerization: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the material to enter the sewer system or waterways. Contact your institution's environmental health and safety department for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceramide NG
Reactant of Route 2
Reactant of Route 2
Ceramide NG

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。